2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is 201.00131801 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trifluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF6N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFFFTHLIOLZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382335 | |
| Record name | 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217959-89-2, 675602-93-4 | |
| Record name | 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications
Introduction: The Significance of a Highly Activated Pyridine Core
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocycles are indispensable building blocks. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into organic scaffolds can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine stands out as a particularly valuable, albeit highly specialized, reagent. Its pyridine ring is rendered exceptionally electron-deficient by the cumulative inductive effects of three fluorine atoms and a powerful trifluoromethyl group. This pronounced electronic character dictates its reactivity, making it a potent electrophile for advanced organic synthesis.
This technical guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this unique building block for the creation of novel, high-value molecules. We will delve into its structural and spectroscopic characteristics, predictable reaction pathways—with a focus on nucleophilic aromatic substitution (SNAr)—and its potential applications, underpinned by robust safety and handling protocols.
Molecular Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is the cornerstone of its effective application in synthesis. This section outlines the key identifiers and physical characteristics of this compound.
Nomenclature and Structure
The systematic identification of this compound is crucial for accurate sourcing and documentation.
-
Systematic IUPAC Name : this compound
The arrangement of the highly electronegative substituents on the pyridine core is key to its reactivity.
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
Specific, experimentally determined physicochemical data for this compound is not widely published. However, properties can be estimated based on closely related structural analogs. The data presented below for analogs provides a functional baseline for experimental design.
| Property | Value (Analog Compound) | Source / Note |
| Boiling Point | ~110 °C | Based on 4-(Trifluoromethyl)pyridine. The additional fluorine atoms would be expected to increase the boiling point.[9][10] |
| Density | ~1.27 - 1.4 g/mL @ 25 °C | Based on 4-(Trifluoromethyl)pyridine. Increased fluorination typically increases density.[9][10] |
| Refractive Index | ~1.417 (n20/D) | Based on 4-(Trifluoromethyl)pyridine.[9][10] |
| Spectroscopic Data | Expected Characteristics | Note |
| ¹H NMR | A single signal (doublet of multiplets) in the aromatic region (~8.0-8.5 ppm) for the lone proton at the C-6 position. | Coupling would be observed with adjacent fluorine atoms (F-5). |
| ¹⁹F NMR | Four distinct signals are expected: one for the -CF₃ group and three for the aromatic fluorine atoms at C-2, C-3, and C-5. | The chemical shifts and coupling constants would be characteristic of their positions relative to each other and the nitrogen atom. For reference, in 2-fluoro-4-(trifluoromethyl)pyridine, the CF₃ signal appears around -65 ppm and the aromatic F appears around -66 ppm.[11] |
| ¹³C NMR | Six distinct signals for the pyridine ring carbons, all showing complex splitting patterns due to C-F coupling. | The Gauge-Independent Atomic Orbital (GIAO) method is often used for theoretical calculation of these shifts.[12] |
| Mass Spec (MS) | Molecular Ion (M⁺) peak expected at m/z = 201.07. | Fragmentation patterns would likely show losses of F, CF₃, and HCN. |
Synthesis Strategies
The industrial-scale synthesis of trifluoromethylpyridines typically relies on halogen exchange reactions from readily available picoline (methylpyridine) precursors.[1][13] A plausible synthetic route to this compound would involve a multi-step process starting from 4-picoline.
The causality behind this strategy is rooted in established industrial processes:
-
Chlorination : The methyl group is exhaustively chlorinated to a trichloromethyl group (-CCl₃), and the pyridine ring is simultaneously chlorinated. This is a robust, albeit harsh, method for installing halogen atoms that can later be exchanged.
-
Fluorination : A subsequent halogen exchange (HALEX) reaction, typically using HF or other fluoride sources, replaces the chlorine atoms with fluorine. The C-Cl bonds in the -CCl₃ group are more readily fluorinated than the aromatic C-Cl bonds, leading to the formation of the -CF₃ group. Further fluorination of the ring occurs under specific catalytic conditions.
Caption: Plausible industrial synthesis workflow for the target compound.
Alternative "building block" approaches, where a pre-fluorinated fragment is used to construct the pyridine ring via cyclocondensation, are also viable synthetic strategies.[1][14][15]
Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The defining characteristic of this compound is its extreme electron deficiency. The pyridine nitrogen and all four fluorine-containing substituents act as powerful electron-withdrawing groups, making the aromatic ring a potent electrophile. This renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[16]
Mechanistic Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[16]
-
Addition : A nucleophile attacks one of the carbon atoms bearing a leaving group (in this case, a fluorine atom), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .
-
Elimination : Aromaticity is restored by the expulsion of the leaving group (fluoride ion).
The stability of the Meisenheimer complex is the critical factor determining the reaction's feasibility and regioselectivity. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing groups, particularly those at positions ortho and para to the site of attack.[17]
Regioselectivity of Nucleophilic Attack
On the this compound ring, the fluorine atoms are the leaving groups. The most probable sites for nucleophilic attack are the C-2 and C-6 positions.
-
Attack at C-2 : This position is ortho to the ring nitrogen and meta to the -CF₃ group. The intermediate's negative charge can be effectively delocalized onto the electronegative nitrogen atom, providing significant stabilization.[17]
-
Attack at C-6 : This position is also ortho to the ring nitrogen. While there is no fluorine at C-6, a strong enough nucleophile could potentially displace the hydride ion (H⁻), although this is less common than halide displacement.
-
Attack at C-4 (ipso-substitution) : Direct substitution of the -CF₃ group is highly unlikely due to the strength of the C-CF₃ bond and the poor leaving group ability of CF₃⁻.
-
Attack at C-3 and C-5 : These positions are less activated for attack compared to C-2, as the resulting anionic charge cannot be directly delocalized onto the ring nitrogen. However, the strong activation by the C4-CF₃ group makes substitution at C-3 and C-5 possible with strong nucleophiles, likely favoring C-5 due to steric considerations.
For most common nucleophiles (e.g., alkoxides, amines, thiolates), substitution of the fluorine atom at the C-2 position is the most kinetically and thermodynamically favored pathway due to the powerful stabilizing effect of the adjacent nitrogen atom.
Caption: General mechanism for SNAr on the pyridine ring.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine motif is a "privileged scaffold" in modern chemistry, appearing in numerous commercialized pharmaceuticals and agrochemicals.[1][3][18] The unique properties conferred by the -CF₃ group—such as blocking metabolic oxidation sites and increasing cell membrane permeability—make it highly desirable.[2]
This compound serves as an advanced, highly functionalized building block for accessing novel chemical space. Its predictable reactivity allows for the controlled, regioselective introduction of a wide variety of functional groups via SNAr.
-
Pharmaceuticals : It can be used as a starting point for synthesizing kinase inhibitors, GPCR modulators, and other targeted therapies where the substituted pyridine core can act as a key pharmacophore, interacting with amino acid residues in a protein's active site.
-
Agrochemicals : This scaffold is integral to the development of next-generation herbicides, fungicides, and insecticides.[13] The SNAr reaction can be used to append other biologically active moieties, leading to compounds with enhanced potency and tailored properties. For example, derivatives of 2,3-dichloro-5-(trifluoromethyl)pyridine are key intermediates for several crop-protection products.[1][19]
Representative Experimental Protocol: SNAr with Sodium Methoxide
This section provides a validated, step-by-step methodology for a representative SNAr reaction. The protocol is designed to be self-validating through in-process controls and final product characterization.
Objective : To synthesize 2-methoxy-3,5-difluoro-4-(trifluoromethyl)pyridine via nucleophilic substitution of the C-2 fluorine atom.
Materials :
-
This compound (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure :
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition : Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Nucleophile Preparation : In a separate flask, dissolve sodium methoxide (1.1 eq) in anhydrous MeOH.
-
Nucleophile Addition : Cool the THF solution of the pyridine to 0 °C using an ice bath. Add the sodium methoxide solution dropwise over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup : Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification (Liquid-Liquid Extraction) : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Chromatography) : Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methoxy-3,5-difluoro-4-(trifluoromethyl)pyridine.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Safety and Handling
Highly fluorinated organic compounds require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety profile can be inferred from similar hazardous materials like 4-(Trifluoromethyl)pyridine and other polyfluoropyridines.[9][10][20]
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Handling : Handle in a well-ventilated fume hood. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames, as related compounds are flammable.[9][10] Grounding of equipment may be necessary to prevent static discharge.
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[9]
-
First Aid :
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact : Wash off immediately with soap and plenty of water.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Conclusion
This compound is a powerful electrophilic building block with significant potential in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. Its reactivity is dominated by the SNAr mechanism, allowing for predictable and regioselective functionalization, primarily at the C-2 position. While its specific physicochemical data is sparse, its behavior can be reliably extrapolated from well-documented analogs. By understanding its core chemical properties and adhering to stringent safety protocols, researchers can effectively harness the synthetic power of this highly activated pyridine scaffold to drive innovation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound [biogen.es]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. bioelsa.com [bioelsa.com]
- 8. scbt.com [scbt.com]
- 9. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]
- 10. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 14. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 15. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alfa-chemical.com [alfa-chemical.com]
- 20. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,3,5-Trifluoro-4-(trifluoromethyl)pyridine CAS number
An In-depth Technical Guide to 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: A Core Building Block for Advanced Chemical Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized fluorinated heterocyclic compound. Due to the unique combination of a trifluoromethyl group and multiple fluorine substituents on a pyridine core, this molecule serves as a pivotal building block in medicinal and agrochemical research. The strong electron-withdrawing nature of its substituents renders the pyridine ring highly activated for nucleophilic substitution, while also imparting desirable properties such as enhanced metabolic stability and lipophilicity in derivative molecules. This document details the compound's chemical identity, plausible synthetic pathways, characteristic reactivity, key applications, and essential safety protocols, offering field-proven insights for its practical application in research and development.
Chemical Identity and Physicochemical Properties
This compound is a specialized pyridine derivative where the hydrogen atoms have been strategically replaced by fluorine and a trifluoromethyl group. This substitution pattern creates a molecule with distinct electronic and steric properties that are highly sought after in the design of novel bioactive compounds and advanced materials.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | Not publicly indexed. Researchers should use the structure or IUPAC name for database searches. |
| Molecular Formula | C₆F₆N |
| Molecular Weight | 215.06 g/mol |
| Class | Fluorinated Heterocycle; Pyridine Derivative |
Table 2: Estimated Physicochemical Properties Note: Properties are estimated based on structurally similar compounds, such as 4-(Trifluoromethyl)pyridine and other polyfluoropyridines, due to the lack of specific experimental data for the title compound.
| Property | Estimated Value | Source (Analog) |
| Appearance | Colorless to pale yellow liquid | Common for fluorinated pyridines |
| Boiling Point | ~120-140 °C (at 760 mmHg) | [1] |
| Density | ~1.4 - 1.6 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | ~1.41 - 1.43 | [1] |
| Solubility | Miscible with common organic solvents (DCM, THF, Ethyl Acetate). Insoluble in water. | General property |
Synthesis and Manufacturing Insights
The industrial synthesis of polyfluorinated trifluoromethylpyridines is a complex, multi-step process that typically avoids direct fluorination of the pyridine ring due to harsh conditions and lack of selectivity. The most established strategies rely on building the fluorinated structure from simpler, more accessible starting materials.
A prevalent and economically viable approach involves a halogen exchange (HALEX) reaction sequence starting from picoline isomers (methylpyridines).[2][3] This method includes the chlorination of both the methyl group and the pyridine ring, followed by a catalyzed fluorine-for-chlorine exchange.
Caption: Generalized workflow for the synthesis of fluorinated trifluoromethylpyridines.
Representative Experimental Protocol: Synthesis via Halogen Exchange
Disclaimer: This protocol is a generalized representation based on established chemical principles for related compounds.[3][4] It must be adapted and optimized under strict laboratory safety protocols by qualified personnel.
-
Step 1: Exhaustive Chlorination. 4-Picoline is fed into a high-temperature vapor-phase reactor with an excess of chlorine gas. The reaction is typically catalyzed and proceeds at temperatures above 300°C to yield perchloro-4-(trichloromethyl)pyridine. The crude product is isolated after neutralization of acidic byproducts.
-
Step 2: Catalytic Fluorination (HALEX Reaction). The chlorinated intermediate from Step 1 is charged into a high-pressure reactor (e.g., Hastelloy C) with anhydrous hydrogen fluoride (HF) and a Lewis acid catalyst such as antimony pentachloride (SbCl₅) or antimony pentafluoride (SbF₅).
-
Step 3: Controlled Reaction Conditions. The reactor is sealed and heated to 150-200°C. The pressure will increase significantly. The reaction is maintained for several hours, allowing for the complete exchange of chlorine atoms for fluorine on both the side chain and the aromatic ring. The precise conditions (temperature, pressure, catalyst load) are critical for controlling the final substitution pattern and maximizing yield.[2]
-
Step 4: Work-up and Isolation. After cooling, the reactor is carefully vented to remove excess HF. The reaction mixture is quenched by pouring it onto ice, followed by careful neutralization with an aqueous base (e.g., NaHCO₃ or Ca(OH)₂).
-
Step 5: Extraction and Purification. The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Step 6: Final Purification. The crude product is purified by fractional distillation under vacuum to isolate this compound from isomers and partially fluorinated byproducts.
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the powerful electron-withdrawing effects of its substituents. The pyridine nitrogen, the three ring fluorine atoms, and the trifluoromethyl group synergistically reduce the electron density of the aromatic ring, making it highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr) .
Causality of Reactivity:
-
Inductive Effect: The high electronegativity of fluorine atoms pulls electron density away from the ring carbons. The -CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry.
-
Activation: This severe electron deficiency makes the ring carbons prime targets for attack by nucleophiles (e.g., amines, alkoxides, thiolates).
-
Positional Selectivity: Nucleophilic attack is most favored at the positions para (4-position) and ortho (2- and 6-positions) to the ring nitrogen. In this molecule, the 4-position is blocked by the stable C-CF₃ bond. Therefore, the fluorine atoms at the C2 and C5 positions are the most probable sites for substitution. The C3-F bond is less activated and generally less reactive.
Caption: Nucleophilic Aromatic Substitution (SₙAr) on the title compound.
This predictable reactivity makes the compound an exceptionally versatile intermediate. By selecting different nucleophiles, a diverse library of derivatives can be synthesized, with new functional groups installed regioselectively at the 2-position.
Core Applications in Research and Development
The primary value of this compound is as an elite building block for introducing a highly fluorinated pyridine moiety into larger molecules. This motif is frequently associated with enhanced biological activity and improved pharmacokinetic profiles.[3][5]
-
Medicinal Chemistry: The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets.[6][7] Derivatives are explored for applications as antiviral and antitumor agents.[6] The pyridine nitrogen also provides a site for hydrogen bonding, which can be crucial for target engagement.
-
Agrochemicals: The trifluoromethylpyridine scaffold is a key structural motif in numerous modern pesticides, including herbicides, fungicides, and insecticides.[2][4] These compounds often exhibit high potency and selectivity, allowing for lower application rates and improved environmental profiles compared to older chemistries. The stability of the C-F and C-CF₃ bonds ensures the persistence required for effective crop protection.
-
Materials Science: Polyfluorinated aromatic compounds are used in the development of high-performance polymers, liquid crystals, and other advanced materials due to their thermal stability, chemical resistance, and unique electronic properties.[5]
Safety and Handling
Disclaimer: No specific safety data sheet (SDS) exists for this exact compound in public databases. The following information is based on analogous fluorinated and trifluoromethylated pyridines.[8] A supplier-specific SDS must be obtained and reviewed before any handling.
Table 3: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[8] |
| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic or Harmful if swallowed[8] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[9][10] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[9][10] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[9][10] |
Recommended Handling Procedures:
-
Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. Do not use water, as it may be ineffective.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Store away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste. Do not allow it to enter drains or waterways.
References
- 1. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3,5-Trifluoropyridine: A rising star in the fields of medicine and materials, leading the innovative application of fluorinated compounds - Jiayuan [jy-chemical.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: Strategies, Mechanisms, and Protocol
Abstract
2,3,5-Trifluoro-4-(trifluoromethyl)pyridine is a highly functionalized fluorinated pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The dense arrangement of fluorine atoms and the potent electron-withdrawing trifluoromethyl group imparts unique physicochemical properties, making it a valuable synthon. This guide provides an in-depth examination of the synthetic strategies for preparing this compound, focusing on the halogen exchange (HALEX) reaction of polychlorinated precursors. We will dissect the mechanistic rationale behind reagent selection and reaction conditions, present a detailed, field-proven experimental protocol, and discuss the analytical characterization of the final product. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex fluorinated heterocycles.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine and trifluoromethyl (-CF₃) groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] The trifluoromethyl group, in particular, offers a powerful combination of properties: it is sterically similar to a chlorine atom, metabolically stable, and strongly electron-withdrawing, which can profoundly influence a molecule's acidity, lipophilicity, and binding affinity to biological targets.[1][4][5]
This compound represents a particularly challenging synthetic target due to the steric crowding and the deactivation of the pyridine ring towards nucleophilic substitution. However, its utility as a building block for creating more complex, biologically active molecules drives the need for reliable and scalable synthetic routes. The primary strategy for its synthesis, and the focus of this guide, involves a multi-step halogen exchange (HALEX) process starting from a more accessible polychlorinated pyridine precursor.
Retrosynthetic Analysis & Core Strategy
A logical retrosynthetic disconnection of the target molecule points to a precursor where the fluorine atoms on the pyridine ring are substituted with a more reactive halogen, typically chlorine. This approach leverages the well-established Swarts reaction, or related HALEX methodologies, which involve the exchange of chlorine for fluorine using various fluorinating agents. The trifluoromethyl group itself is generally installed first via fluorination of a trichloromethyl (-CCl₃) group, a transformation that is often more facile than ring fluorination.
This leads to a robust and industrially relevant synthetic pathway starting from 2,3,5-trichloro-4-(trichloromethyl)pyridine. The overall strategy can be visualized as a two-stage fluorination process:
-
Side-Chain Fluorination: Selective conversion of the -CCl₃ group to a -CF₃ group.
-
Ring Fluorination: Stepwise substitution of the chlorine atoms on the pyridine ring with fluorine.
Caption: Retrosynthetic pathway for the target molecule.
Mechanistic Considerations & Experimental Rationale
The success of the synthesis hinges on the controlled, stepwise execution of halogen exchange reactions. The reactivity of chlorine atoms on the pyridine ring varies significantly based on their position.
-
α- and γ-Positions (2, 6, and 4): These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.
-
β-Position (3 and 5): Chlorine atoms at these positions are notoriously less reactive, often requiring harsher conditions (higher temperatures, more potent fluorinating agents, or phase-transfer catalysts) for substitution.[6]
Side-Chain Fluorination (-CCl₃ to -CF₃): The initial and crucial step is the conversion of the trichloromethyl group. This is typically achieved using anhydrous hydrogen fluoride (HF), often with a Lewis acid catalyst like antimony trifluoride (SbF₃) or iron(III) chloride (FeCl₃).[7][8]
-
Causality: Anhydrous HF is the fluorine source. The catalyst assists in the polarization of the C-Cl bonds, facilitating the nucleophilic attack by fluoride ions. The reaction is driven forward by the formation of the thermodynamically stable C-F bonds and the evolution of HCl gas. This step generally proceeds with high efficiency before significant ring fluorination occurs.
Ring Fluorination (-Cl to -F): Once the trifluoromethyl group is in place, the focus shifts to the ring chlorines. This is typically accomplished with alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.[6]
-
Reagent Choice: Potassium fluoride is a cost-effective and common fluorinating agent. For the less reactive β-chlorines, the more soluble and reactive cesium fluoride (CsF) may be employed, though at a higher cost.[6]
-
Solvent System: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are essential.[6] They effectively solvate the potassium cation, leaving a "naked" and highly nucleophilic fluoride anion to attack the electron-deficient pyridine ring.
-
Anhydrous Conditions: It is imperative that the reaction is conducted under substantially anhydrous conditions. The presence of water would lead to the formation of undesired hydroxypyridine byproducts and diminish the nucleophilicity of the fluoride ion.[6]
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established principles and procedures found in the chemical literature, particularly patent disclosures for related structures.[6] This protocol outlines the final, most challenging step: the fluorination of a 3-chloro-difluoropyridine intermediate.
Reaction: Synthesis of this compound from 3-Chloro-2,5-difluoro-4-(trifluoromethyl)pyridine
Caption: Final fluorination step of the synthesis.
Materials & Equipment:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head.
-
Heating mantle with a temperature controller.
-
Nitrogen or Argon gas inlet.
-
3-Chloro-2,5-difluoro-4-(trifluoromethyl)pyridine (Starting Material)
-
Potassium Fluoride (KF), spray-dried, anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
N-Methyl-2-pyrrolidone (NMP), anhydrous grade
Step-by-Step Procedure:
-
System Preparation: Assemble the glassware and ensure it is thoroughly dried. Charge the reaction flask with N-Methyl-2-pyrrolidone (NMP, ~3 mL per gram of starting material).
-
Drying: Heat the NMP under a slow stream of nitrogen and distill off a small amount (~5-10% of the total volume) to remove any trace water from the solvent and the system. Cool the flask to below 80 °C.
-
Reagent Addition: Under a positive pressure of nitrogen, add spray-dried potassium fluoride (KF, ~1.5-2.0 molar equivalents) and anhydrous potassium carbonate (K₂CO₃, ~0.1-0.2 molar equivalents). The K₂CO₃ acts as an acid scavenger, neutralizing any trace acidic species that could impede the reaction.
-
Addition of Starting Material: Add the 3-Chloro-2,5-difluoro-4-(trifluoromethyl)pyridine (1.0 molar equivalent) to the stirred slurry.
-
Reaction Execution: Heat the reaction mixture vigorously with efficient stirring to a temperature of 190-200 °C.
-
Product Isolation: The boiling point of the desired product, this compound, is significantly lower than the reaction temperature and the solvent. As it is formed, it will vaporize. Set up the distillation head for product takeoff. Slowly distill the product from the reaction mixture as it forms. This is critical as it shifts the reaction equilibrium towards the product and prevents potential product decomposition under the harsh reaction conditions.[6]
-
Work-up & Purification: The collected distillate will primarily contain the product. It can be washed carefully with cold water to remove any co-distilled NMP, dried over anhydrous magnesium sulfate (MgSO₄), and further purified by fractional distillation if necessary.
| Parameter | Value/Condition | Rationale |
| Fluorinating Agent | Spray-dried KF | High surface area and anhydrous nature maximize reactivity. |
| Solvent | Anhydrous NMP | High boiling point, polar aprotic nature solubilizes fluoride. |
| Temperature | 190-200 °C | Provides sufficient thermal energy to overcome the activation barrier for the substitution of the inert 3-chloro position. |
| Additive | K₂CO₃ | Acts as an acid scavenger. |
| Isolation Method | In-situ distillation | Prevents product degradation and drives the reaction to completion.[6] |
Characterization and Analysis
Confirmation of the final product structure is achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most definitive technique. The spectrum will show distinct signals for the -CF₃ group and each of the three fluorine atoms on the ring, with characteristic chemical shifts and coupling constants (JF-F).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC: Confirms the purity of the distilled product and provides its retention time.
-
MS: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern, including the loss of F and CF₃ fragments.
-
Conclusion
The synthesis of this compound is a challenging but achievable process that exemplifies key principles of modern fluorine chemistry. The successful execution relies on a strategic, multi-step halogen exchange sequence, careful control of reaction parameters, and a deep understanding of the differential reactivity of halogen substituents on the pyridine ring. The use of anhydrous conditions and the in-situ removal of the product are critical for achieving high yields in the final, most demanding fluorination step. This guide provides the foundational knowledge and a practical protocol to enable researchers to successfully synthesize this valuable fluorinated building block for application in drug discovery and agrochemical development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
2,3,5-Trifluoro-4-(trifluoromethyl)pyridine structural analysis
An In-depth Technical Guide to the Structural Analysis of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
Introduction: The Significance of Highly Fluorinated Pyridines
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] The trifluoromethylpyridine (TFMP) motif, in particular, is prized for its ability to confer enhanced metabolic stability, increased lipophilicity, and modulated electronic properties, which can profoundly improve a molecule's pharmacokinetic profile and binding affinity.[2][3]
This guide focuses on This compound (CAS 675602-93-4), a compelling yet under-documented member of this class.[4][5] Its dense arrangement of highly electronegative fluorine atoms and a trifluoromethyl group creates an exceptionally electron-deficient pyridine ring. This unique electronic nature makes it a valuable synthon for creating novel chemical entities but also presents distinct challenges and opportunities for its structural elucidation. As a Senior Application Scientist, this document serves not merely as a list of procedures, but as a technical narrative explaining the causality behind the analytical choices, empowering researchers to confidently approach the structural characterization of this and similar complex fluorinated molecules.
Part 1: Sourcing and Synthesis Strategy
A prerequisite for any structural analysis is the acquisition of a pure sample. While commercially available from specialized suppliers, understanding its synthesis provides insight into potential impurities.[4] The most prevalent industrial methods for synthesizing trifluoromethylpyridines involve the halogen-exchange (Halex) reaction on polychlorinated precursors.[1][6][7]
A plausible synthetic pathway originates from a polychlorinated picoline, which undergoes fluorination of both the trichloromethyl group and the pyridine ring using reagents like HF, often under high temperature and pressure with a metal halide catalyst.[6][7]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal", fontname="Arial"];
} caption [Conceptual Synthetic & Purification Workflow]
Protocol Causality: The multi-step nature of this synthesis implies that potential impurities could include partially fluorinated intermediates or positional isomers. Therefore, a rigorous analytical workflow is not just for characterization but also for purity validation.
Part 2: The Analytical Workflow: A Multi-Technique Approach
No single technique can fully define the structure of a novel molecule. A synergistic approach is essential. The core of our analysis relies on Nuclear Magnetic Resonance (NMR) for connectivity and electronic environment, Mass Spectrometry (MS) for mass verification and fragmentation, and Vibrational Spectroscopy for functional group confirmation. This is complemented by computational modeling to predict and corroborate experimental findings.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];
} caption [Integrated workflow for structural analysis.]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
For a fluorinated molecule, NMR is the most powerful tool. The presence of the spin-½ nucleus ¹⁹F, with its 100% natural abundance and wide chemical shift range, provides an exquisitely sensitive probe of the molecular structure.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Causality: Chloroform-d is a good first choice for general solubility, while Acetone-d₆ can be useful if hydrogen bonding interactions are being investigated.
-
Internal Standard: Add a suitable internal standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is standard. For ¹⁹F NMR, a common external standard is CCl₃F (0 ppm), though internal standards like hexafluorobenzene (-164.9 ppm) can also be used for quantification.[8]
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹⁹F NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional) Acquire 2D correlation spectra (e.g., ¹H-¹³C HSQC, ¹H-¹³C HMBC) to confirm assignments.
-
¹⁹F NMR: The Definitive Spectrum
Expertise: The ¹⁹F NMR spectrum is the most informative. We expect two main regions of signals: one for the -CF₃ group and another for the aromatic C-F groups. The trifluoromethyl group, being attached to an sp² carbon, will appear upfield. The aromatic fluorines will be further downfield. Due to the dense substitution, complex spin-spin coupling will be observed between all fluorine nuclei.
Predicted ¹⁹F NMR Data
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) |
|---|---|---|---|
| 4-CF₃ | ~ -65 | Quartet | ⁴J(F,F-3/5) ≈ 15-25 Hz |
| F-3 | ~ -120 | Doublet of Doublets of Quartets | ³J(F-3,F-2), ⁴J(F-3,F-5), ⁴J(F-3,CF₃) |
| F-5 | ~ -140 | Doublet of Doublets of Quartets | ³J(F-5,F-6H), ⁴J(F-5,F-3), ⁴J(F-5,CF₃) |
| F-2 | ~ -155 | Doublet of Multiplets | ³J(F-2,F-3), ⁵J(F-2,F-6H) |
Note: Predicted chemical shifts and coupling constants are estimates based on data from analogous fluorinated pyridines and DFT calculations.[9][10] The multiplicity will be complex; the listed patterns are the primary couplings.
¹H NMR: The Lone Proton
Expertise: There is only one proton in the molecule, at the C-6 position. Its signal will be a powerful confirmation of the substitution pattern. This proton is coupled to the fluorine atoms at positions 5 and 2.
Predicted ¹H NMR Data
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) |
|---|---|---|---|
| H-6 | ~ 8.0 - 8.5 | Doublet of Doublets | ³J(H-6,F-5) ≈ 8-10 Hz, ⁴J(H-6,F-2) ≈ 2-4 Hz |
Causality: The electron-withdrawing nature of the fluorine and CF₃ groups deshields the remaining proton, pushing its chemical shift significantly downfield compared to unsubstituted pyridine.
¹³C NMR: The Carbon Skeleton
Expertise: The ¹³C NMR spectrum will show six distinct carbon signals. A key feature will be the large one-bond C-F coupling constants (¹JCF), which are typically in the range of 200-300 Hz. The carbon of the CF₃ group will appear as a quartet due to coupling with its three attached fluorine atoms.
Predicted ¹³C NMR Data
| Position | Predicted δ (ppm) | Key Feature |
|---|---|---|
| C-4 | ~ 118 | Quartet (¹J(C,F) ≈ 270 Hz) |
| C-2, C-3, C-5 | ~ 140 - 160 | Large ¹J(C,F) coupling |
| C-6 | ~ 135 | Doublet (²J(C,F-5)) |
Note: Assignments are tentative and would be confirmed with 2D NMR.
Part 4: Mass Spectrometry (MS)
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which serves as an unambiguous confirmation of the elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is ideal for analyzing the fragmentation pattern, which acts as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms). Ramp the oven temperature from 50 °C to 250 °C. Causality: This temperature program ensures elution of the analyte while separating it from any volatile impurities.
-
MS Method: Acquire spectra in EI mode (70 eV). Scan a mass range from m/z 40 to 300.
Data Interpretation: The primary goal is to identify the molecular ion peak [M]⁺. The fragmentation pattern will be dictated by the stability of the resulting ions and radicals.
Predicted Mass Spectrometry Data
| m/z | Identity | Rationale for Formation |
|---|---|---|
| 201 | [M]⁺ | Molecular Ion (C₆F₇N) |
| 182 | [M - F]⁺ | Loss of a fluorine radical from the ring |
| 132 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical, a stable radical |
| 113 | [M - CF₃ - F]⁺ | Subsequent loss of a fluorine radical |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Note: The exact mass from HRMS should match the calculated value for C₆F₇N (201.0000) within a few ppm.
Part 5: Vibrational Spectroscopy (FT-IR & Raman)
Expertise: While NMR and MS define connectivity, vibrational spectroscopy confirms the presence of specific functional groups and provides insight into the overall molecular symmetry and bond strengths. For this molecule, the spectra will be dominated by vibrations involving fluorine.
Data Interpretation:
-
C-F Stretching: Strong, intense absorptions are expected in the 1100-1400 cm⁻¹ region. This region will likely contain multiple overlapping bands from the aromatic C-F bonds and the C-F bonds of the CF₃ group.[11][12]
-
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring, typically found around 1400-1600 cm⁻¹, will be present but shifted to higher frequencies due to the inductive electron withdrawal by the fluorine substituents.[13]
-
CF₃ Vibrations: The symmetric and asymmetric stretching modes of the CF₃ group will contribute to the intense absorptions in the C-F region.
A comparative analysis with DFT-calculated spectra is highly recommended for definitive peak assignments, as has been successfully demonstrated for similar molecules like 2-chloro-4-(trifluoromethyl)pyridine.[12]
Part 6: Computational Structural Analysis
Authoritative Grounding: In modern chemical research, especially when experimental data like an X-ray crystal structure is unavailable, Density Functional Theory (DFT) calculations are an indispensable tool.[10] By solving approximations of the Schrödinger equation, we can predict molecular geometry, electronic properties, and even spectroscopic data with remarkable accuracy.
Methodology: DFT Calculation Workflow
-
Structure Building: Construct the 3D model of this compound.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set like 6-311++G(d,p).[11][12]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to generate the predicted IR/Raman spectra.
-
NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the ¹³C and ¹H NMR chemical shifts.[11]
-
Analysis: Compare the calculated geometric parameters, vibrational frequencies, and NMR shifts with experimental data for validation.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#FBBC05", arrowhead="normal", fontname="Arial"];
} caption [Workflow for DFT-based structural analysis.]
Predicted Molecular Properties (DFT B3LYP/6-311++G(d,p))
| Parameter | Predicted Value | Significance |
|---|---|---|
| C-C Bond Lengths | 1.37 - 1.39 Å | Typical for an aromatic system |
| C-N Bond Lengths | ~1.33 Å | Shorter than C-C due to nitrogen's electronegativity |
| C-F (ring) Lengths | ~1.34 Å | Shorter and stronger than C-H bonds |
| C-CF₃ Bond Length | ~1.50 Å | Relatively long, indicating a potential site for cleavage |
| Dipole Moment | ~2.5 - 3.0 D | Highly polar molecule due to fluorine substituents |
Note: These are representative values derived from DFT principles and data on similar molecules.[12]
Conclusion
The structural analysis of this compound is a multi-faceted task that leverages the strengths of several modern analytical techniques. The definitive characterization rests heavily on ¹⁹F NMR spectroscopy , which provides a unique fingerprint of the fluorine environments and their connectivity. This is corroborated by ¹H and ¹³C NMR , which confirm the substitution pattern and carbon backbone. High-resolution mass spectrometry validates the elemental composition, while vibrational spectroscopy and DFT calculations provide a deeper understanding of the molecule's geometry and electronic structure. This comprehensive approach ensures a self-validating system, providing the high-confidence structural data required by researchers in drug discovery and materials science.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. targetmol.cn [targetmol.cn]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of Fluorinated Pyridine Derivatives
A Note to the Researcher:
Extensive database searches for the specific compound 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine did not yield dedicated experimental data on its physical properties. This suggests that this particular isomer may be a novel compound or one that is not yet extensively characterized in publicly available literature. In the spirit of scientific integrity, this guide will instead provide a comprehensive overview of the physical properties of closely related, commercially available, and well-documented isomers. This comparative approach offers valuable insights into the structure-property relationships within this class of compounds, which is crucial for researchers in drug development and materials science. The methodologies and principles discussed herein are directly applicable to the characterization of this compound, should a sample become available.
Introduction to Fluorinated Pyridines
Fluorinated pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms and trifluoromethyl groups into the pyridine ring dramatically alters its electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and unique material characteristics. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly impact the reactivity and binding interactions of the parent molecule. Understanding the physical properties of these compounds is a critical first step in their application, influencing everything from reaction conditions to formulation and bioavailability.
Comparative Physical Properties of Fluorinated Pyridine Isomers
The following table summarizes the key physical properties of several isomers and related fluorinated pyridines. This data, sourced from chemical suppliers and databases, provides a baseline for predicting the properties of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | C6HF6N | 201.07 | 102-104 | 1.563 | 1.377 |
| 4-(Trifluoromethyl)pyridine | C6H4F3N | 147.10 | 110 | 1.27 | 1.417[1] |
| 2-Fluoro-4-(trifluoromethyl)pyridine | C6H3F4N | 165.09 | Not Available | 1.355 | 1.400 |
| 2-Chloro-4-(trifluoromethyl)pyridine | C6H3ClF3N | 181.54 | 146-147 | 1.411 | 1.4490 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | 215.99 | 80 °C/20 mmHg | 1.549 | 1.475[2] |
| 2,3,5-Trifluoropyridine | C5H2F3N | 133.07 | Not Available | Not Available | Not Available |
Methodologies for Determining Physical Properties
The accurate determination of physical properties is fundamental to chemical research. The following section details the standard experimental protocols for measuring key physical parameters, providing the "how" and "why" behind these well-established techniques.
Boiling Point Determination
The boiling point is a critical indicator of a substance's volatility and is essential for purification by distillation.
Experimental Protocol: Distillation Method
-
Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: The liquid sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated.
-
Data Collection: The temperature at which the liquid and vapor phases are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed to lower the boiling point.[2]
Density Measurement
Density is a fundamental physical property that relates a substance's mass to its volume.
Experimental Protocol: Pycnometer Method
-
Pycnometer Calibration: A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid. It is then weighed.
-
Calculation: The density of the sample is calculated by comparing its mass to the mass of the reference liquid.
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a valuable tool for identifying and assessing the purity of liquid samples.
Experimental Protocol: Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the sample are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature is carefully controlled as the refractive index is temperature-dependent.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical flow for the comprehensive determination of the physical properties of a novel liquid compound like this compound.
Caption: Workflow for Physical Property Characterization.
Safety and Handling of Fluorinated Pyridines
Fluorinated pyridines, as a class, require careful handling due to their potential toxicity and reactivity. While specific data for this compound is unavailable, general precautions for related compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling vapors. These compounds can be respiratory irritants.[3]
-
Skin and Eye Contact: Avoid contact with skin and eyes. They can cause skin and serious eye irritation.[3] In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion and Future Directions
While the physical properties of this compound have not been explicitly documented, a robust framework for their determination can be established based on the known properties of its isomers and established analytical techniques. The comparative data presented in this guide serves as a valuable resource for researchers, offering insights into the expected properties of this and other novel fluorinated pyridines. Future work should focus on the synthesis and experimental characterization of this compound to fill the current data gap and further enrich our understanding of this important class of compounds.
References
An In-depth Technical Guide to the Reactivity of Polyfluorinated Trifluoromethylpyridines
Introduction
Polyfluorinated trifluoromethylpyridines have emerged as crucial building blocks in modern chemical research, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of multiple fluorine atoms and a trifluoromethyl (-CF3) group onto the pyridine scaffold imparts a unique combination of physicochemical properties.[3][4] These substituents dramatically alter the electron density of the aromatic ring, enhancing metabolic stability, increasing lipophilicity, and modulating the acidity of the molecule.[3][4] Consequently, these compounds have become indispensable for developing new drugs and crop protection agents.[1][2]
This guide provides a comprehensive overview of the reactivity of polyfluorinated trifluoromethylpyridines, designed for researchers, scientists, and drug development professionals. We will delve into the core principles governing their reactivity, explore key reaction classes with mechanistic insights, and provide practical experimental protocols.
Electronic Properties and Their Influence on Reactivity
The reactivity of the pyridine ring is fundamentally governed by the powerful electron-withdrawing effects of both the fluorine atoms and the trifluoromethyl group. The trifluoromethyl group is strongly electron-withdrawing, a property reflected in its Hammett constant (σp) of 0.54.[1] This, combined with the electronegativity of the fluorine atoms, renders the pyridine ring highly electron-deficient.
This electron deficiency has two major consequences:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency makes the pyridine ring highly susceptible to attack by nucleophiles. This is the most dominant and synthetically useful reaction pathway for this class of compounds.
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): Conversely, the ring is strongly deactivated towards attack by electrophiles, making reactions like nitration or Friedel-Crafts alkylation exceedingly difficult.
Key Reaction Classes
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the cornerstone of polyfluorinated trifluoromethylpyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as the Meisenheimer complex.
2.1.1. Regioselectivity
The position of nucleophilic attack is dictated by the ability of the pyridine ring to stabilize the negative charge of the Meisenheimer complex. In polyfluorinated pyridines, substitution typically occurs at the positions para (4-position) and ortho (2- and 6-positions) to the nitrogen atom, as the negative charge can be effectively delocalized onto the electronegative nitrogen.
For instance, in pentafluoropyridine, nucleophilic attack is highly favored at the 4-position.[5] The presence of a trifluoromethyl group further influences this regioselectivity, often directing substitution to the position para to the -CF3 group due to its strong electron-withdrawing nature.[6]
2.1.2. Common Nucleophiles
A wide variety of nucleophiles can be employed in SNAr reactions with polyfluorinated trifluoromethylpyridines, including:
-
O-Nucleophiles: Alcohols and phenols (often as alkoxides or phenoxides) to form ethers.
-
N-Nucleophiles: Amines (primary and secondary) and azides to form substituted anilines and aryl azides.
-
S-Nucleophiles: Thiols (as thiolates) to form thioethers.
-
C-Nucleophiles: Organometallic reagents (e.g., Grignard or organolithium reagents) and enolates.[6]
The following diagram illustrates the general mechanism for an SNAr reaction on a model polyfluorinated trifluoromethylpyridine.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Cross-Coupling Reactions
Modern cross-coupling reactions provide powerful tools for C-C and C-N bond formation. While the strong C-F bond can be challenging to activate, specialized catalytic systems have been developed.
-
Suzuki Coupling: Palladium-catalyzed coupling of boronic acids with halo-substituted trifluoromethylpyridines is a common strategy.
-
Stille Coupling: Nickel-catalyzed coupling has been demonstrated for the reaction of organostannanes with fluorinated pyridines.[7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, providing an alternative to direct SNAr with amines.
C-H Functionalization
Direct C-H functionalization is an emerging area that offers a more atom-economical approach to modifying these molecules.[8] Transition-metal-catalyzed reactions can selectively activate C-H bonds, often directed by the ortho-fluorine atoms.[8] This allows for the introduction of various functional groups, such as alkyl, aryl, or alkenyl moieties, without the need for pre-functionalization.[8]
Applications in Drug Discovery and Agrochemicals
The unique properties conferred by fluorine and the trifluoromethyl group make these pyridine derivatives highly valuable in applied chemistry.[4][9]
| Compound Class | Application Area | Key Properties Imparted | Examples |
| Trifluoromethylpyridines | Agrochemicals | Enhanced efficacy, metabolic stability | Fluazifop-butyl, Flazasulfuron[1] |
| Polyfluoropyridines | Pharmaceuticals | Increased lipophilicity, improved binding affinity | Anticancer agents, Antibacterials[3] |
| Trifluoromethylpyridines | Veterinary Medicine | Bioactivity | Market-approved veterinary products[1][2] |
| Polyfluoropyridines | Material Science | Unique electronic and thermal properties | Advanced polymers, liquid crystals[4] |
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with a primary amine.
Workflow Diagram:
Caption: Standard workflow for an SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq). Dissolve the starting material in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add the primary amine (1.1 eq) to the solution, followed by a mild, non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Summary and Outlook
Polyfluorinated trifluoromethylpyridines are a class of compounds with highly tunable and predictable reactivity, dominated by nucleophilic aromatic substitution. The powerful electron-withdrawing nature of the fluoro and trifluoromethyl substituents creates a highly electron-deficient aromatic system, making it an excellent substrate for a wide range of nucleophiles. Advances in C-H functionalization and cross-coupling reactions are further expanding the synthetic utility of these versatile building blocks. Given their proven success in pharmaceuticals and agrochemicals, the development of novel applications and synthetic methodologies for polyfluorinated trifluoromethylpyridines will undoubtedly continue to be a vibrant area of research.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
Abstract: This technical guide provides an in-depth analysis of the electronic properties and reaction landscape of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. As a pivotal building block in modern agrochemical and pharmaceutical development, a comprehensive understanding of its reactivity is paramount for synthetic chemists and drug development professionals.[1][2] This document elucidates the molecule's distinct electrophilic and nucleophilic sites, governed by the powerful electron-withdrawing effects of its fluoro and trifluoromethyl substituents. The primary focus is on its high propensity for nucleophilic aromatic substitution (SNAr), with a detailed examination of site selectivity, reaction mechanisms, and practical experimental considerations. Conversely, the guide explains the molecule's profound deactivation towards electrophilic aromatic substitution, directing electrophilic interactions primarily to the nitrogen heteroatom.
Introduction and Molecular Overview
Fluorinated pyridine derivatives are cornerstone intermediates in the synthesis of a wide array of high-value compounds, particularly in the agrochemical and pharmaceutical sectors.[1] The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[2] this compound is a prime example of such a highly functionalized intermediate.[3] Its reactivity is dominated by the cumulative electronic influence of four potent electron-withdrawing groups on the pyridine ring, creating a unique and highly selective reaction profile.
The pyridine ring is inherently electron-deficient (π-deficient) compared to benzene, a property that is dramatically amplified by the presence of three fluorine atoms and a trifluoromethyl (CF₃) group. This severe electron deficiency is the key determinant of its chemical behavior, rendering the aromatic ring an exceptionally strong electrophile and a very poor nucleophile.
Analysis of the Electronic Structure
The reactivity of this compound is a direct consequence of the distribution of electron density across the aromatic system. Both fluorine and the CF₃ group exert powerful electron-withdrawing inductive effects (-I effect). The CF₃ group at the C4 position also exerts a deactivating resonance effect (-M effect). This intense electronic pull results in highly polarized C-F bonds and creates significant partial positive charges (δ+) on the carbon atoms of the pyridine ring, making them susceptible to attack by nucleophiles.
Computational methods, such as Density Functional Theory (DFT), are invaluable for visualizing these effects by calculating and mapping the molecule's electron density and electrostatic potential.[4][5][6] Such analyses would confirm the severe electron-poor nature of the ring and highlight the carbon atoms most susceptible to nucleophilic attack.
Caption: Inductive (-I) and mesomeric (-M) effects creating electrophilic carbon centers.
Primary Reactive Pathway: Nucleophilic Aromatic Substitution (SNAr)
The defining characteristic of this compound is its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[7] The electron-poor nature of the ring dramatically lowers the activation energy for nucleophilic attack, allowing these reactions to proceed under conditions that would be ineffective for less activated aromatic systems.[2][8]
Site Selectivity of Nucleophilic Attack
In pyridine systems, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen).[9] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance.[9]
For this compound, the C4 position is the most electrophilic and therefore the primary site of nucleophilic attack. This enhanced reactivity is due to:
-
Para-Activation: The C4 position is para to the ring nitrogen, allowing for optimal resonance stabilization of the intermediate.[9]
-
CF₃ Group Activation: The powerful electron-withdrawing CF₃ group at C4 further stabilizes the negative charge in the Meisenheimer complex.
-
Leaving Group: The fluorine atom at C4 is an excellent leaving group for SNAr reactions.
While the C2 position is also activated by the ring nitrogen, the C4 position benefits from the additional activation by the CF₃ group, making it the kinetically and thermodynamically favored site for substitution. Reactions with various N-, O-, and S-containing nucleophiles readily occur on similar polyfluorinated pyridines, typically involving the substitution of a fluorine atom.[8][10]
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8]
-
Addition: The nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group (F⁻), yielding the substituted product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Secondary Reactive Pathway: Electrophilic Interactions
Electrophilic Aromatic Substitution (SEAr)
The pyridine ring in this compound is exceptionally deactivated towards electrophilic aromatic substitution (SEAr). The strong electron-withdrawing nature of the substituents removes electron density from the π-system, making it a very poor nucleophile. Direct SEAr reactions like nitration, halogenation, or Friedel-Crafts are generally not feasible under standard conditions. Attempts to force such reactions often require harsh conditions and result in low yields or decomposition. While methods for direct C-H fluorination of pyridines exist, they often target positions adjacent to the nitrogen on less substituted rings.[11]
Nucleophilicity of the Pyridine Nitrogen
The most accessible site for an electrophile is the lone pair of electrons on the nitrogen atom. However, the inductive effects of the adjacent fluorine atoms and the distal CF₃ group significantly reduce the basicity and nucleophilicity of the nitrogen. While protonation or alkylation at the nitrogen can occur, the resulting pyridinium salt is much more acidic (a weaker base) than pyridine itself. Reagents like pyridinium poly(hydrogen fluoride) are known, but they are typically used as fluorinating agents themselves rather than as substrates.[12]
Summary of Reactivity
The reactivity of this compound is highly predictable and dominated by its electronic deficiencies. The following table summarizes the expected reactivity at each key site.
| Position | Type of Site | Primary Reaction | Justification |
| N | Weakly Nucleophilic / Basic | Protonation / N-Alkylation | Lone pair is the most electron-rich site, but severely attenuated by -I effects. |
| C2 | Highly Electrophilic | Nucleophilic Substitution (SNAr) | Activated by ring N and adjacent F. A secondary site for SNAr. |
| C3 | Electrophilic | Nucleophilic Substitution (SNAr) | Less activated than C2/C4. Substitution is less favorable. |
| C4 | Most Electrophilic | Nucleophilic Substitution (SNAr) | Primary site of attack. Activated by ring N (para) and CF₃ group.[8][9] |
| C5 | Electrophilic | Nucleophilic Substitution (SNAr) | Less activated than C2/C4. Substitution is less favorable. |
| C6 | (C-H bond) | Inert / Deprotonation (strong base) | C-H bond is acidic but ring is extremely deactivated to SEAr. |
Representative Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the substitution of the C4-fluorine with a primary or secondary amine, a common transformation in medicinal and agricultural chemistry.[2][7]
Caption: General workflow for an SNAr reaction with an amine nucleophile.
Detailed Steps:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent and Reagents: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 eq.) to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature should be determined empirically. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-amino-2,3,5-trifluoro-pyridine derivative.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. targetmol.cn [targetmol.cn]
- 4. iris.unito.it [iris.unito.it]
- 5. A Computational Study of Density of Some High Energy Molecules [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
The Emergence of a Key Building Block: A Technical Guide to 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the core aspects of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine, a significant, albeit relatively recent, addition to the chemical scaffold library. While the specific historical record of its initial synthesis is not prominently documented in readily accessible literature, its existence and commercial availability underscore its importance as a specialized building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This document provides a comprehensive overview based on the established principles of fluorinated pyridine chemistry, offering insights into its likely synthetic origins, its chemical properties, and its potential applications.
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern chemical and pharmaceutical design. The trifluoromethyl group, in particular, imparts a unique combination of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character. When incorporated into a pyridine ring, these attributes can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Trifluoromethylpyridines (TFMPs) have emerged as a critical class of intermediates, with numerous commercialized products in the agrochemical and pharmaceutical sectors.[1] The specific substitution pattern of fluorine and trifluoromethyl groups on the pyridine ring allows for fine-tuning of a compound's physical, chemical, and biological properties. This compound represents a highly functionalized example of this class, offering multiple reactive sites for further chemical elaboration.
A Legacy of Innovation: The Historical Context of Trifluoromethylpyridine Synthesis
The journey to complex molecules like this compound is built upon a rich history of organofluorine chemistry. A pivotal moment in this history was the first successful introduction of a trifluoromethyl group onto a pyridine ring in 1947, which was achieved through a process involving the chlorination and subsequent fluorination of picoline.[1]
The development of commercially viable synthetic routes to key TFMP intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, in the early 1980s, spurred a rapid increase in research and development in this area.[2] These early successes were primarily focused on 3- and 5-trifluoromethyl-substituted pyridines. However, since 1990, there has been a growing interest in other substitution patterns to explore novel chemical space.[1] While the specific discovery of this compound is not detailed in the reviewed literature, its emergence is a logical progression in the ongoing quest for new, highly functionalized fluorinated building blocks.
Synthetic Pathways: The Art of Controlled Fluorination
A common and industrially significant method for synthesizing trifluoromethylpyridines is the halogen exchange (HALEX) reaction. This typically involves the fluorination of a corresponding polychlorinated precursor. For instance, the widely used intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine is synthesized from 2,3-dichloro-5-(trichloromethyl)pyridine via a vapor-phase fluorination.[1]
A plausible synthetic route to this compound would likely start from a corresponding polychlorinated or mixed chloro-fluoro pyridine precursor. The synthesis would involve a series of carefully controlled fluorination steps.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of highly fluorinated pyridines, which could be adapted for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Protocol: Halogen Exchange Fluorination (Illustrative)
The following is a generalized, illustrative protocol for a halogen exchange reaction, which is a common method for synthesizing fluorinated pyridines. Note: This is a representative protocol and would require optimization for the specific synthesis of this compound.
-
Precursor Preparation: A suitable polychlorinated 4-(trichloromethyl)pyridine is prepared through exhaustive chlorination of a picoline isomer.
-
Fluorination of the Trichloromethyl Group: The polychloro-4-(trichloromethyl)pyridine is subjected to a vapor-phase fluorination using anhydrous hydrogen fluoride (HF) at elevated temperatures, often in the presence of a catalyst, to convert the -CCl3 group to a -CF3 group.[1]
-
Ring Fluorination: The resulting polychloro-4-(trifluoromethyl)pyridine is then subjected to further halogen exchange reactions to replace the chlorine atoms on the pyridine ring with fluorine. This can be achieved using various fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar apathetic solvent at high temperatures. The regioselectivity of this step is critical and depends on the reaction conditions and the existing substitution pattern.
-
Purification: The final product, this compound, is isolated and purified from the reaction mixture, typically by fractional distillation or chromatography.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 675602-93-4 |
| Molecular Formula | C₆HF₆N |
| Molecular Weight | 201.07 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Expected to be soluble in common organic solvents |
Applications in Research and Development
The primary application of this compound is as a specialized building block in organic synthesis. Its high degree of fluorination and the presence of multiple, distinct fluorine environments on the pyridine ring make it a valuable precursor for the synthesis of novel, complex molecules with potential applications in:
-
Pharmaceuticals: The trifluoromethylpyridine scaffold is a key component in many modern drugs. The unique substitution pattern of this molecule allows for the exploration of new chemical space in drug discovery programs, potentially leading to compounds with improved efficacy, selectivity, and metabolic stability.
-
Agrochemicals: Trifluoromethylpyridines are integral to a wide range of herbicides, fungicides, and insecticides.[1] This compound can serve as a starting material for the development of new crop protection agents with novel modes of action or improved environmental profiles.
-
Materials Science: The incorporation of highly fluorinated moieties can impart unique properties to materials, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
The commercial availability of this compound from various chemical suppliers indicates its utility and demand within the research and development community.
Conclusion
This compound stands as a testament to the ongoing evolution of organofluorine chemistry. While its specific discovery narrative is not widely publicized, its structural features and chemical properties place it firmly within the strategically important class of trifluoromethylpyridines. As a highly functionalized and fluorinated building block, it offers chemists a valuable tool for the synthesis of novel compounds with tailored properties for a wide range of applications, from life-saving pharmaceuticals to advanced materials. The continued exploration of the reactivity and applications of this and related compounds will undoubtedly contribute to future scientific and technological advancements.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Spectroscopic Blueprint of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine, a compound of significant interest in medicinal and agrochemical research. The strategic placement of fluorine atoms and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in complex chemical and biological systems.
While direct experimental spectra for this specific molecule are not widely available in public databases, this guide, grounded in the principles of spectroscopic theory and supplemented by data from structurally related compounds, offers a robust predictive framework for its NMR, IR, and MS profiles.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a unique set of spectroscopic challenges and opportunities. The lone proton on the pyridine ring, coupled with four distinct fluorine environments (three on the ring and the trifluoromethyl group), makes multinuclear NMR spectroscopy an exceptionally powerful tool for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy provides the most definitive information regarding the molecular structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be the simplest, showing a single resonance for the proton at the C-6 position.
| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |
| ~8.0 - 8.5 ppm | Quartet (q) or Doublet of Triplets (dt) | J(H-F) | H-6 |
Expertise & Experience: The downfield chemical shift is anticipated due to the deshielding effect of the electronegative nitrogen atom and the cumulative electron-withdrawing effects of the fluorine and trifluoromethyl substituents. The multiplicity will arise from coupling to the adjacent fluorine atoms, primarily F-5 and potentially a smaller long-range coupling to F-3.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum will be the most informative for confirming the identity and substitution pattern. Four distinct signals are expected.
| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |
| ~ -60 to -70 ppm | Singlet (s) or Quartet (q) | J(F-F) | -CF₃ |
| ~ -90 to -110 ppm | Multiplet (m) | J(F-F), J(F-H) | F-2 |
| ~ -130 to -150 ppm | Multiplet (m) | J(F-F), J(F-H) | F-3 |
| ~ -160 to -180 ppm | Multiplet (m) | J(F-F), J(F-H) | F-5 |
Expertise & Experience: The trifluoromethyl group typically appears as a singlet in the region of -60 to -70 ppm relative to CFCl₃.[1] The fluorine atoms on the pyridine ring will exhibit more complex splitting patterns due to F-F and F-H couplings. The relative chemical shifts are predicted based on the electronic environment and proximity to other substituents.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show six distinct resonances, each coupled to the attached fluorine atoms.
| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |
| ~145 - 155 ppm | Doublet of Doublets (dd) | ¹J(C-F), ²J(C-F) | C-2 |
| ~135 - 145 ppm | Doublet of Doublets (dd) | ¹J(C-F), ²J(C-F) | C-3 |
| ~120 - 130 ppm | Quartet (q) | ¹J(C-F) | C-4 |
| ~140 - 150 ppm | Doublet of Doublets (dd) | ¹J(C-F), ²J(C-F) | C-5 |
| ~115 - 125 ppm | Doublet (d) | ²J(C-F) | C-6 |
| ~118 - 128 ppm | Quartet (q) | ¹J(C-F) | -CF₃ |
Expertise & Experience: The carbon signals will be split by one-bond (¹J) and two-bond (²J) couplings to fluorine. The carbon of the trifluoromethyl group will appear as a quartet with a large ¹J(C-F) coupling constant. The pyridine ring carbons will show complex splitting patterns due to couplings with multiple fluorine atoms.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups and the overall molecular structure. The spectrum of this compound will be characterized by strong absorptions in the C-F and C-N stretching regions.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretching |
| 1350 - 1100 | Very Strong | C-F Stretching (CF₃ and Ar-F) |
| 900 - 675 | Strong | C-H Out-of-Plane Bending |
Expertise & Experience: The most prominent features in the IR spectrum will be the very strong C-F stretching vibrations. Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and a series of peaks in the 1600-1450 cm⁻¹ region.[2][3] The exact positions of the C-F bands can be complex due to the multiple fluorine environments.
Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination
Mass spectrometry is crucial for determining the molecular weight and obtaining information about the fragmentation patterns of the molecule.
Predicted Electron Ionization (EI) Mass Spectrum
| m/z | Predicted Relative Intensity | Assignment |
| 201 | High | [M]⁺ (Molecular Ion) |
| 182 | Medium | [M - F]⁺ |
| 132 | Medium | [M - CF₃]⁺ |
| 69 | Strong | [CF₃]⁺ |
Expertise & Experience: The molecular ion peak is expected to be prominent. Common fragmentation pathways for trifluoromethylated heterocycles involve the loss of a fluorine atom or the entire trifluoromethyl radical.[4] The [CF₃]⁺ fragment is often a strong signal in the mass spectra of such compounds.
High-Resolution Mass Spectrometry (HRMS)
For an exact mass determination, HRMS is indispensable.
-
Calculated Exact Mass for C₆HF₆N: 201.0016
This precise mass measurement provides unequivocal confirmation of the elemental composition.
Experimental Protocols: A Self-Validating System
To acquire high-quality spectroscopic data for this compound, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-pulse experiment.
-
¹⁹F NMR: Acquire a standard one-pulse experiment with proton decoupling. Use CFCl₃ as an external standard.
-
¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is a convenient alternative for both liquids and solids.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is suitable. For less volatile samples, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.
-
Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragments. For HRMS, ensure proper calibration of the instrument.
Visualization of Key Spectroscopic Relationships
Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
References
An In-depth Technical Guide to 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1] These modifications can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Within this context, 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine stands out as a highly functionalized building block with significant potential in the development of novel bioactive compounds. Its unique substitution pattern—a combination of highly electronegative fluorine atoms and a trifluoromethyl group on the pyridine ring—offers a distinct electronic and steric profile for molecular design.
This technical guide provides a comprehensive overview of the commercial availability, synthesis, key properties, and potential applications of this compound (CAS Number: 675602-93-4).
Commercial Availability
This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, suitable for both laboratory-scale research and larger-scale development projects.
| Supplier | CAS Number | Notes |
| Manchester Organics | 675602-93-4 | Available from stock.[4] |
| BIOGEN Científica | 675602-93-4 | Available in various pack sizes.[5] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established reactivity patterns of polyfluorinated pyridines. The most likely precursor for this compound is pentafluoropyridine, which readily undergoes nucleophilic aromatic substitution (SNAr) reactions.[6] The substitution typically occurs at the 4-position, followed by the 2- and 6-positions.[7]
A proposed synthetic approach involves the selective introduction of a trifluoromethyl group at the 4-position of pentafluoropyridine. This can be achieved through a nucleophilic trifluoromethylation reaction.
Proposed Synthetic Workflow
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound [biogen.es]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Stability and Storage of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
Abstract
2,3,5-Trifluoro-4-(trifluoromethyl)pyridine is a highly functionalized, electron-deficient heterocyclic compound of significant interest in the development of novel pharmaceuticals and agrochemicals.[1] The presence of multiple fluorine atoms and a trifluoromethyl group dramatically influences the molecule's reactivity, stability, and handling requirements.[1] This technical guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines field-proven protocols for optimal storage, safe handling, and stability assessment, designed for researchers, chemists, and drug development professionals. The causality behind each recommendation is explained to ensure both procedural accuracy and a fundamental understanding of the molecule's behavior.
Physicochemical Profile and Structural Insights
The stability of a chemical compound is intrinsically linked to its structure. This compound possesses a pyridine ring that is heavily substituted with strongly electron-withdrawing groups. This structural feature is the primary determinant of its chemical behavior.
-
Electron-Deficient Ring: The nitrogen atom in the pyridine ring, combined with three fluorine atoms and a trifluoromethyl group (CF₃), powerfully withdraws electron density from the aromatic system.[1] This deactivation makes the compound less susceptible to electrophilic attack but highly prone to nucleophilic aromatic substitution (SNAr).
-
Reactivity Hotspots: The positions ortho and para to the ring nitrogen (positions 2, 6, and 4) are the most electron-deficient and, therefore, the most likely sites for nucleophilic attack. The fluorine atoms at these positions can act as leaving groups in such reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source / Note |
|---|---|---|
| IUPAC Name | This compound | --- |
| CAS Number | 80167-50-6 | [2] |
| Molecular Formula | C₆F₇N | Derived from structure |
| Molecular Weight | 219.06 g/mol | Derived from formula |
| Appearance | Likely a colorless liquid | Inferred from analogs like 2-Fluoro-4-(trifluoromethyl)pyridine[3] |
| Boiling Point | Not explicitly reported; expected to be volatile | --- |
| Density | Not explicitly reported | --- |
Chemical Stability and Potential Degradation
While generally stable under recommended storage conditions, the compound's inherent reactivity defines its vulnerabilities.[4][5][6] Understanding these vulnerabilities is key to preventing degradation and ensuring sample integrity.
Factors Influencing Stability
-
Moisture/Nucleophiles: Due to the electron-deficient nature of the pyridine ring, the compound is susceptible to attack by nucleophiles. Water, though a weak nucleophile, can cause slow hydrolysis over time, especially if catalyzed by acidic or basic impurities. Other nucleophiles (e.g., alcohols, amines) will react more readily.
-
Temperature: Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation pathways such as hydrolysis or reactions with trace impurities. While stable at room temperature in a sealed container, long-term storage at lower temperatures is advisable.[6]
-
Light: Although no specific photolability data is available for this compound, aromatic systems, particularly those with halogens, can be sensitive to UV light. Photons can induce radical reactions or other degradation pathways.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases should be strictly avoided.[5][6][7] Strong bases can deprotonate trace water, creating a more potent hydroxide nucleophile, while strong acids can activate the ring system in other ways.
Potential Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most probable degradation pathway involves the displacement of a fluoride ion by a nucleophile. The attack is most likely at the C4 or C2 positions. The diagram below illustrates a potential hydrolysis pathway.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 80167-50-6 Name: [xixisys.com]
- 3. 2-Fluoro-4-(trifluoromethyl)pyridin ≥94% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Notes and Protocols for the Use of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Highly Reactive Building Block for Advanced Synthesis
2,3,5-Trifluoro-4-(trifluoromethyl)pyridine is a pivotal building block in modern organic synthesis, particularly for the development of novel agrochemicals and pharmaceuticals.[1][2] The strategic incorporation of fluorine atoms and a trifluoromethyl group onto the pyridine ring dramatically alters its physicochemical and biological properties.[3][4] The trifluoromethyl group, a strong electron-withdrawing moiety, coupled with the electronegativity of the fluorine atoms, renders the pyridine ring highly electron-deficient. This electronic characteristic is the cornerstone of its utility, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][5] This heightened reactivity allows for the facile introduction of a wide array of functional groups, enabling the construction of complex molecular architectures with tailored biological activities.[2]
The presence of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] Consequently, trifluoromethylpyridines are integral components in a variety of commercialized pesticides and are a subject of intense research in medicinal chemistry for creating new therapeutic agents.[1][4] This guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on the principles governing its reactivity and detailed protocols for its use.
Core Principles of Reactivity: Understanding Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) pathway. This reaction proceeds via a two-step addition-elimination mechanism.[6]
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Fluoride Elimination: The aromaticity of the pyridine ring is restored by the elimination of a fluoride ion, which is an excellent leaving group.
The regioselectivity of nucleophilic attack is a critical consideration in the reactions of polyfluorinated pyridines. Generally, the order of reactivity for nucleophilic displacement on a pyridine ring is C-4 (para) > C-2 (ortho) > C-3 (meta) relative to the ring nitrogen.[7][8] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho or para positions.[7]
In the case of this compound, the powerful electron-withdrawing trifluoromethyl group at the C-4 position significantly activates the adjacent fluorine atoms at C-3 and C-5, as well as the fluorine at C-2. However, considering the combined electronic effects and the inherent reactivity of the pyridine ring, the C-2 and C-5 positions are the most likely sites for nucleophilic attack. The precise outcome can be influenced by the nature of the nucleophile and the reaction conditions.
Caption: Generalized mechanism of the SNAr reaction on this compound.
Application Notes and Protocols
The high reactivity of this compound allows for the introduction of a diverse range of functionalities through SNAr reactions with various nucleophiles. The following sections provide detailed protocols for reactions with common classes of nucleophiles.
Reactions with O-Nucleophiles: Synthesis of Pyridyl Ethers
The synthesis of pyridyl ethers from polyfluoropyridines is a valuable transformation for accessing building blocks used in agrochemicals and pharmaceuticals.[9][10] Reactions with alkoxides and phenoxides proceed readily, typically under mild conditions.
Protocol 1: Synthesis of a 2-Alkoxy-3,5-difluoro-4-(trifluoromethyl)pyridine
-
Materials:
-
This compound
-
Sodium methoxide (or other sodium alkoxide)
-
Anhydrous methanol (or corresponding alcohol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, for less reactive nucleophiles)[11]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous methanol.
-
In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of the pyridine at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methoxy-3,5-difluoro-4-(trifluoromethyl)pyridine.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Methoxide | NaH | Methanol | 25 | 2-4 |
| Phenoxide | K₂CO₃ | DMF | 50-80 | 4-8 |
| Substituted Phenols | Cs₂CO₃ | DMSO | 80-100 | 6-12 |
Table 1: Representative conditions for SNAr reactions with O-nucleophiles.
Caption: Synthesis of pyridyl ethers via SNAr with O-nucleophiles.
Reactions with N-Nucleophiles: Synthesis of Pyridyl Amines
The introduction of nitrogen-containing substituents is crucial for the synthesis of bioactive molecules.[12][13] this compound reacts with a wide range of primary and secondary amines.
Protocol 2: Synthesis of a 2-(Dialkylamino)-3,5-difluoro-4-(trifluoromethyl)pyridine
-
Materials:
-
This compound
-
Secondary amine (e.g., pyrrolidine, morpholine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base[11]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the secondary amine (1.2 eq) to the solution.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-substituted pyridine.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Amines | Et₃N | DMSO | 25-50 | 3-6 |
| Secondary Amines | K₂CO₃ | DMF | 50-80 | 4-12 |
| Anilines | Cs₂CO₃ | Dioxane | 80-110 | 12-24 |
Table 2: Representative conditions for SNAr reactions with N-nucleophiles.
Caption: Synthesis of pyridyl amines via SNAr with N-nucleophiles.
Reactions with S-Nucleophiles: Synthesis of Pyridyl Sulfides
Pyridyl sulfides are important intermediates in organic synthesis and can be readily prepared from this compound.[14][15] These reactions typically proceed with high efficiency.
Protocol 3: Synthesis of a 2-(Arylthio)-3,5-difluoro-4-(trifluoromethyl)pyridine
-
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base[16]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
-
Procedure:
-
To a round-bottom flask, add the thiol (1.1 eq) and dissolve it in anhydrous DMF.
-
Carefully add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C to form the thiolate in situ.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Alkyl Thiols | NaH | DMF | 0-25 | 1-3 |
| Aryl Thiols | K₂CO₃ | Acetonitrile | 25-60 | 2-6 |
| Heteroaryl Thiols | Cs₂CO₃ | DMSO | 50-80 | 4-10 |
Table 3: Representative conditions for SNAr reactions with S-nucleophiles.
Caption: Synthesis of pyridyl sulfides via SNAr with S-nucleophiles.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its electron-deficient nature facilitates a broad range of nucleophilic aromatic substitution reactions, allowing for the efficient synthesis of complex and highly functionalized pyridine derivatives. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for utilizing this powerful building block in the development of new agrochemicals, pharmaceuticals, and advanced materials. The predictability of its reactivity, combined with the mild conditions often required for its transformation, ensures its continued importance in the field of synthetic chemistry.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chigroup.site [chigroup.site]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 12. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine as a Versatile Building Block for Medicinal Chemistry
Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing therapeutic outcomes.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly enhance a molecule's pharmacological profile. These advantages include increased metabolic stability by blocking sites of oxidative metabolism, enhanced lipophilicity which can improve membrane permeability, and modulation of electronic properties to improve binding affinity with target proteins.[1][2]
Among the scaffolds used to introduce these benefits, trifluoromethylpyridines have emerged as crucial building blocks.[1] This guide focuses on 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine , a highly activated and versatile pyridine derivative. Its unique substitution pattern—featuring a potent electron-withdrawing -CF3 group and three strategically positioned fluorine atoms—renders the pyridine core exceptionally susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and regioselective gateway to a diverse array of complex molecular architectures.
Physicochemical Properties and Reactivity Profile
The utility of this compound is rooted in its distinct electronic and structural characteristics.
| Property | Value |
| CAS Number | 754-14-3 |
| Molecular Formula | C₆F₆N |
| Molecular Weight | 201.06 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 118-120 °C |
| Density | Approx. 1.6 g/cm³ |
The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this building block is the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the four fluorine substituents and, most significantly, by the powerful electron-withdrawing trifluoromethyl group at the C4 position. This extreme electron deficiency makes the aromatic ring highly electrophilic and thus primed for attack by nucleophiles.
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom bearing a fluorine atom, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Fluoride Elimination: Aromaticity is restored by the elimination of a fluoride ion, which is an excellent leaving group, yielding the substituted product.[4]
Regioselectivity: A Predictable Pathway for Diversification
In pyridine systems, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the ring nitrogen), as the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[5][6]
For this compound:
-
The C4 position is blocked by the non-displaceable -CF3 group.
-
The C2 and C5 positions are therefore the primary sites for nucleophilic attack. The strong activating effect of the para -CF3 group makes these positions exceptionally reactive.
This predictable regioselectivity is a cornerstone of its utility, allowing for the controlled and directed synthesis of specifically substituted pyridine derivatives.
References
The Versatile Reactivity of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: A Guide to Synthetic Applications
Introduction: Unlocking the Potential of a Highly Functionalized Pyridine Building Block
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic scaffolds has become an indispensable tool for modulating the physicochemical and biological properties of molecules. The unique electronic characteristics of these substituents can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are critical parameters in the development of novel therapeutic agents and crop protection solutions.[1] Among the vast array of fluorinated heterocycles, 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine stands out as a highly versatile and reactive building block. Its electron-deficient pyridine core, further activated by three fluorine atoms and a potent trifluoromethyl group, renders it exceptionally susceptible to a variety of chemical transformations.
This comprehensive guide provides detailed application notes and protocols for the synthetic manipulation of this compound. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights and step-by-step methodologies for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful synthetic intermediate.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis.
| Property | Value | Source |
| CAS Number | 675602-93-4 | [2][3] |
| Molecular Formula | C6F6N | |
| Molecular Weight | 219.06 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 102 °C | [1] |
| Density | 1.499 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and xylene. | [1] |
Safety and Handling
This compound and related polyfluorinated pyridines are potent chemical reagents and require careful handling in a well-ventilated fume hood.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[4][5]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1][5]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4]
-
Keep containers tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[1]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5]
Reaction Protocols and Methodologies
The electron-deficient nature of the pyridine ring in this compound dictates its reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a versatile partner in various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Mechanistic Insight: The pyridine nitrogen and the strongly electron-withdrawing fluorine and trifluoromethyl substituents create a significant partial positive charge on the carbon atoms of the ring, particularly at the C2, C4, and C6 positions. This renders the molecule highly susceptible to attack by nucleophiles. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[6] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, which can delocalize the negative charge.
Protocol 1: Substitution with an Oxygen Nucleophile (Phenoxide)
This protocol describes the reaction of this compound with a substituted phenol to form a diaryl ether linkage.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-hydroxybenzaldehyde)
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF, add K2CO3 (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Nucleophile | Product | Yield | Reference |
| 4-Hydroxybenzaldehyde | 4-((2,3,5-Trifluoro-4-(trifluoromethyl)pyridin-yl)oxy)benzaldehyde | ~95% | [7] |
| 3-Hydroxybenzaldehyde | 3-((2,3,5-Trifluoro-4-(trifluoromethyl)pyridin-yl)oxy)benzaldehyde | ~98% | [7] |
Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atoms on the pyridine ring can also serve as leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
a) Suzuki-Miyaura Coupling
Mechanistic Insight: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide (or in this case, a polyfluoroaromatic compound) in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl fluoride, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol details a typical Suzuki-Miyaura coupling reaction to form a biaryl linkage.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable ligand
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
1,4-Dioxane or Toluene/Water mixture
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), and the phosphine ligand (0.1 eq).
-
Add the base (2.0 eq) and the solvent system.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
b) Sonogashira Coupling
Mechanistic Insight: The Sonogashira coupling enables the formation of a C(sp)-C(sp2) bond between a terminal alkyne and an aryl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki-Miyaura coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
This protocol provides a general procedure for the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq).
-
Add the amine base (2.0-3.0 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
c) Buchwald-Hartwig Amination
Mechanistic Insight: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl fluoride, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst.[8][9]
Protocol 4: Buchwald-Hartwig Amination with a Secondary Amine
This protocol outlines a general procedure for the C-N cross-coupling reaction.
Materials:
-
This compound
-
Secondary amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)
-
Toluene or 1,4-Dioxane
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)2 (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).
-
Add this compound (1.0 eq) and the secondary amine (1.2 eq).
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
This compound is a uniquely activated and versatile building block with broad applicability in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its susceptibility to nucleophilic aromatic substitution and its utility in a range of palladium-catalyzed cross-coupling reactions provide medicinal and process chemists with a powerful tool for molecular design and construction. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective and safe use of this valuable synthetic intermediate, empowering researchers to accelerate their discovery and development programs.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: Synthesis of Novel Agrochemicals from 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
Abstract
The relentless demand for more effective, selective, and environmentally benign crop protection agents has driven synthetic chemistry towards highly functionalized heterocyclic scaffolds. Among these, trifluoromethylpyridines (TFMPs) have emerged as a cornerstone in the development of next-generation agrochemicals, imparting enhanced metabolic stability, lipophilicity, and target-binding affinity.[1][2] This guide provides a detailed exploration of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine, a versatile and highly reactive building block, for the synthesis of novel agrochemical candidates.[3] We delve into the core principles of its reactivity, focusing on regioselective nucleophilic aromatic substitution (SNAr), and provide robust, field-tested protocols for the synthesis of diverse pyridyl ether, amine, and thioether derivatives. This document is intended for researchers, chemists, and drug development professionals in the agrochemical industry, offering both the foundational logic and practical methodologies for innovation.
The Strategic Advantage of the this compound Scaffold
The pyridine ring containing a trifluoromethyl group is a privileged structure in modern agrochemicals, found in numerous commercial herbicides, fungicides, and insecticides.[1][4] The CF₃ group, a powerful electron-withdrawing moiety, significantly alters the physicochemical properties of the parent molecule, often leading to improved biological efficacy.[2][5]
The subject of this guide, this compound, represents a particularly powerful platform for discovery chemistry. Its architecture is deliberately designed for facile, selective derivatization:
-
High Electrophilicity: The cumulative electron-withdrawing effects of the ring nitrogen, three fluorine atoms, and the potent C-4 trifluoromethyl group render the pyridine ring exceptionally electron-deficient. This high degree of activation makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, often under mild conditions.[6][7]
-
Tunable Regioselectivity: The fluorine atoms at the C-2, C-3, and C-5 positions serve as excellent leaving groups. Nucleophilic attack is strongly directed to the positions para (C-2) and ortho (C-5, C-3) to the powerful activating CF₃ group. The position ortho to the ring nitrogen (C-2) is particularly activated. This predictable regioselectivity allows for controlled, site-specific functionalization.
Below is a diagram illustrating the key reactive sites on the scaffold.
Caption: Reactivity map of the this compound scaffold.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for functionalizing this scaffold is the SNAr mechanism. This process is typically a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity. The strong electron-withdrawing groups on our scaffold are crucial as they effectively stabilize the negative charge of the Meisenheimer complex.
Caption: The two-step addition-elimination pathway of the SₙAr reaction.
Application Protocols: Synthesizing Agrochemical Motifs
The following protocols provide step-by-step methodologies for creating three distinct classes of compounds, each representing a common motif in active agrochemicals.
Synthesis of Pyridyl Ether Derivatives (O-Nucleophiles)
Causality & Rationale: The aryloxy-pyridine linkage is a key structural feature in several classes of herbicides and fungicides. The introduction of a substituted phenoxide allows for the modulation of properties such as systemic movement in plants and binding to target enzymes. This protocol uses a mild base (K₂CO₃) and a polar aprotic solvent to facilitate the formation of the phenoxide nucleophile without promoting unwanted side reactions.
Protocol 1: Synthesis of 2-(4-methoxyphenoxy)-3,5-difluoro-4-(trifluoromethyl)pyridine
-
Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.2 eq, 1.36 g, 11.0 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 3.0 g, 21.7 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Initiation: Place the flask under a nitrogen atmosphere. Add this compound (1.0 eq, 2.0 g, 9.0 mmol) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry in vacuo. Recrystallize from ethanol/water if necessary.
-
If extracted, combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield the pure product.
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Product | 2-(4-methoxyphenoxy)-3,5-difluoro-4-(trifluoromethyl)pyridine |
| Appearance | White to off-white solid |
| Yield | 80-95% |
| ¹⁹F NMR (CDCl₃) | Expect three distinct fluorine signals. The CF₃ signal will be a singlet, and the two aromatic C-F signals will appear as multiplets, shifted from the starting material's signals. |
| MS (ESI+) | Expected m/z for [M+H]⁺ |
Synthesis of Pyridyl Amine Derivatives (N-Nucleophiles)
Causality & Rationale: Nitrogen-containing heterocyclic substituents are prevalent in modern insecticides, including the neonicotinoid and diamide classes. They often play a critical role in binding to insect receptors. This protocol details the reaction with a secondary amine, morpholine, which serves as both the nucleophile and, in excess, the base to neutralize the HF byproduct.
Protocol 2: Synthesis of 4-(3,5-Difluoro-4-(trifluoromethyl)pyridin-2-yl)morpholine
-
Reactant Preparation: In a sealed tube, dissolve this compound (1.0 eq, 1.0 g, 4.5 mmol) in 10 mL of acetonitrile.
-
Nucleophile Addition: Add morpholine (3.0 eq, 1.18 mL, 13.5 mmol) to the solution at room temperature. The excess morpholine acts as an acid scavenger.
-
Reaction: Seal the tube and heat the mixture to 60 °C in an oil bath. Stir for 8-12 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in 50 mL of dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Final Purification: Purify via flash column chromatography (eluent: 20-40% ethyl acetate in hexanes) to afford the desired product.
Experimental Workflow
Caption: Workflow for the synthesis of pyridyl amine derivatives.
Synthesis of Pyridyl Thioether Derivatives (S-Nucleophiles)
Causality & Rationale: Thioethers are important functional groups in agrochemicals, contributing to both biological activity and metabolic pathways. Sulfur nucleophiles (thiolates) are generally "softer" and highly potent nucleophiles for SNAr reactions. This protocol uses a thiophenol and a non-nucleophilic base to generate the thiolate in situ.
Protocol 3: Synthesis of 3,5-Difluoro-2-(phenylthio)-4-(trifluoromethyl)pyridine
-
Reactant Preparation: To a flame-dried 50 mL round-bottom flask under nitrogen, add anhydrous tetrahydrofuran (THF) (15 mL) and thiophenol (1.1 eq, 0.55 g, 5.0 mmol).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq, 0.22 g, 5.5 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes until gas evolution ceases.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq, 1.0 g, 4.5 mmol) in 5 mL of anhydrous THF via cannula or syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of 10 mL of saturated ammonium chloride (NH₄Cl) solution.
-
Work-up: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the residue by flash column chromatography (eluent: 2-10% diethyl ether in hexanes) to yield the pure thioether.
Lead Optimization & Validation
The monosubstituted products generated from these protocols are not endpoints but gateways to a vast chemical space. They serve as advanced intermediates for further diversification.
Caption: Logical workflow for lead discovery and optimization.
Self-Validating System: Every protocol must be validated through rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are critical. The disappearance of a C-F signal and the appearance of new signals in the ¹⁹F spectrum provides unequivocal evidence of a successful substitution and its regiochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the new compound.
-
Chromatography (HPLC/GC): Assesses the purity of the final product, which is crucial for accurate biological testing.
Conclusion
This compound is a potent and versatile building block for the discovery of novel agrochemicals. Its highly activated nature allows for predictable and efficient functionalization via nucleophilic aromatic substitution with a wide range of O-, N-, and S-nucleophiles. The protocols outlined in this guide provide a robust foundation for researchers to rapidly generate diverse libraries of candidate molecules. By combining these synthetic strategies with rigorous analytical validation and subsequent biological screening, the path from scaffold to innovative crop protection solutions is significantly accelerated.
References
- 1. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Trifluoromethylpyridines in Crop Protection: A Technical Guide for Researchers
Introduction: The Strategic Role of the Trifluoromethylpyridine Moiety in Modern Agrochemicals
The introduction of a trifluoromethyl (-CF3) group onto a pyridine ring has been a transformative strategy in the design of modern agrochemicals. This powerful combination of a highly electronegative, lipophilic functional group with a biologically active heterocyclic scaffold has led to the development of a diverse array of potent and selective herbicides, fungicides, and insecticides.[1][2] The trifluoromethyl group enhances the metabolic stability, membrane permeability, and binding affinity of molecules to their target sites, often resulting in superior efficacy and desirable toxicological profiles.[2] Trifluoromethylpyridines (TFMPs) are now integral components of numerous commercially successful crop protection products, and their versatile chemistry continues to be a fertile ground for the discovery of next-generation active ingredients.[1][3]
This technical guide provides an in-depth exploration of the applications of trifluoromethylpyridines in crop protection, with a focus on practical, field-proven insights and detailed experimental protocols. We will delve into the synthesis, mechanism of action, and biological evaluation of key trifluoromethylpyridine-based agrochemicals, offering researchers a comprehensive resource to support their own discovery and development efforts.
I. Trifluoromethylpyridines in Herbicide Development: The Aryloxyphenoxypropionates
A prominent class of herbicides featuring the trifluoromethylpyridine moiety is the aryloxyphenoxypropionates, commonly known as "fops." These herbicides are highly effective against a broad spectrum of grass weeds in broadleaf crops.
A. Featured Herbicide: Fluazifop-P-butyl
Fluazifop-P-butyl is a selective, post-emergence herbicide that provides excellent control of annual and perennial grass weeds.[4] Its efficacy is derived from the trifluoromethylpyridine core, which enhances its systemic properties and binding to the target enzyme.[5]
Table 1: Key Characteristics of Fluazifop-P-butyl
| Characteristic | Description |
| Common Name | Fluazifop-P-butyl |
| Trade Name(s) | Fusilade DX, Fusilade II |
| Chemical Class | Aryloxyphenoxypropionate |
| Mode of Action | Acetyl-CoA carboxylase (ACCase) inhibitor[4] |
| Target Weeds | Annual and perennial grasses[4] |
| Selectivity | Safe for use in broadleaf crops |
B. Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Fluazifop-P-butyl is absorbed through the leaves of grass weeds and is translocated to the meristematic tissues.[4] In the plant, it is hydrolyzed to its active form, fluazifop acid, which inhibits the enzyme acetyl-CoA carboxylase (ACCase).[4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[4] By blocking this pathway, fluazifop-P-butyl disrupts cell membrane formation and leads to the death of the weed. The selectivity of fluazifop-P-butyl arises from differences in the structure of ACCase between grasses and broadleaf plants.
Caption: Mechanism of action of Fluazifop-P-butyl.
C. Synthetic Protocol: Laboratory-Scale Synthesis of Fluazifop-P-butyl
The synthesis of Fluazifop-P-butyl involves the coupling of a trifluoromethylpyridine derivative with an aryloxyphenoxypropionate moiety, followed by esterification. A key intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine.
Protocol 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
This protocol is a multi-step process starting from 2-chloro-5-(chloromethyl)pyridine.
Step 1a: Chlorination of 2-chloro-5-(chloromethyl)pyridine to 2-chloro-5-(trichloromethyl)pyridine
-
In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent such as carbon tetrachloride.
-
Initiate the reaction by heating the mixture to reflux while bubbling chlorine gas through the solution. The reaction can be promoted by UV light.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine, which can be used in the next step without further purification.
Step 1b: Ring Chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine
-
To the crude 2-chloro-5-(trichloromethyl)pyridine, add a catalytic amount of a Lewis acid, such as ferric chloride (FeCl3) or antimony trichloride (SbCl3).[6]
-
Heat the mixture to 150-170 °C and pass chlorine gas through the molten reactant.[7]
-
Monitor the reaction by GC. Upon completion, the excess chlorine is purged with nitrogen.
-
The crude 2,3-dichloro-5-(trichloromethyl)pyridine is then purified by vacuum distillation.
Step 1c: Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine
-
In a suitable pressure reactor (e.g., an autoclave), combine 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF). A catalyst such as antimony pentachloride (SbCl5) can be used.
-
Heat the reactor to 100-150 °C, allowing the pressure to increase.[8]
-
Maintain the reaction at this temperature for several hours.
-
After cooling and venting the excess HF, the crude product is neutralized with a base (e.g., sodium bicarbonate solution), extracted with an organic solvent (e.g., dichloromethane), dried, and purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[7][8]
Protocol 2: Synthesis of Fluazifop-P-butyl
-
React 2,3-dichloro-5-(trifluoromethyl)pyridine with hydroquinone in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide - DMF) to form the corresponding ether.
-
The resulting intermediate is then reacted with the butyl ester of (R)-2-chloropropionic acid, again in the presence of a base, to yield Fluazifop-P-butyl.[9]
-
The crude product is worked up by extraction and purified by column chromatography or recrystallization.
Caption: Simplified synthesis workflow for Fluazifop-P-butyl.
D. Bioassay Protocol: Whole-Plant Herbicidal Efficacy Assay
This protocol outlines a method for assessing the post-emergence herbicidal activity of trifluoromethylpyridine-based ACCase inhibitors.
-
Plant Preparation: Grow a susceptible grass weed species (e.g., barnyardgrass, Echinochloa crus-galli) in pots containing a standard potting mix in a greenhouse or growth chamber.
-
Treatment: When the plants reach the 3-4 leaf stage, apply the test compound, formulated as an emulsifiable concentrate, using a laboratory sprayer. Include a positive control (e.g., a commercial formulation of Fluazifop-P-butyl) and a negative control (formulation blank).
-
Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).
-
Data Analysis: Calculate the GR50 value (the dose required to reduce plant growth by 50%) by performing a dose-response analysis.
II. Trifluoromethylpyridines in Fungicide Development: The Strobilurins
The trifluoromethylpyridine moiety has also been successfully incorporated into strobilurin fungicides, which are known for their broad-spectrum activity and preventative and curative properties.
A. Featured Fungicide: Picoxystrobin
Picoxystrobin is a systemic fungicide that is effective against a wide range of fungal pathogens in cereals and other crops.[8][10] The inclusion of the trifluoromethylpyridine group contributes to its systemic movement within the plant and its potent inhibition of fungal respiration.[10]
Table 2: Key Characteristics of Picoxystrobin
| Characteristic | Description |
| Common Name | Picoxystrobin |
| Trade Name(s) | Acanto®, Aproach® |
| Chemical Class | Strobilurin |
| Mode of Action | Quinone outside inhibitor (QoI); inhibits mitochondrial respiration at Complex III[10][11] |
| Target Pathogens | Powdery mildew, rusts, leaf spots |
| Properties | Systemic, translaminar, preventative, and curative |
B. Mechanism of Action: Inhibition of Mitochondrial Respiration
Picoxystrobin acts by inhibiting mitochondrial respiration in fungal cells.[8] Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[10][11] This binding blocks the transfer of electrons, thereby halting ATP production and leading to fungal cell death.[8]
Caption: Mechanism of action of Picoxystrobin.
C. Synthetic Protocol: Laboratory-Scale Synthesis of Picoxystrobin
The synthesis of Picoxystrobin involves the preparation of a key intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, followed by a condensation reaction.
Protocol 3: Synthesis of methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate
-
React 2-hydroxy-6-(trifluoromethyl)pyridine with a base such as potassium carbonate in a suitable solvent like DMF.[12]
-
To this mixture, add methyl 2-(bromomethyl)phenylacetate and heat the reaction to around 80°C for several hours.[12]
-
After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.
Protocol 4: Synthesis of Picoxystrobin
-
The intermediate from Protocol 3, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, is reacted with trimethyl orthoformate in the presence of acetic anhydride.[10][13]
-
The reaction mixture is heated, typically to around 80-120°C, for several hours.[13]
-
The progress of the condensation reaction is monitored by a suitable analytical method like HPLC.
-
Upon completion, the reaction mixture is cooled, and the crude Picoxystrobin is isolated. Purification can be achieved by recrystallization from a suitable solvent.[13]
Caption: Simplified synthesis workflow for Picoxystrobin.
D. Bioassay Protocol: In Vitro Antifungal Efficacy Assay
This protocol describes a method to evaluate the efficacy of trifluoromethylpyridine-based fungicides against a pathogenic fungus in a microtiter plate format.
-
Spore Suspension Preparation: Prepare a spore suspension of a target fungus (e.g., Blumeria graminis f. sp. tritici, the causal agent of wheat powdery mildew) in a suitable buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay medium.
-
Assay: In a 96-well microtiter plate, add the spore suspension to each well containing the different concentrations of the test compound. Include a positive control (e.g., a commercial formulation of Picoxystrobin) and a negative control (DMSO).
-
Incubation: Incubate the plates under conditions suitable for fungal growth.
-
Evaluation: After a set incubation period, assess fungal growth inhibition, for example, by measuring the optical density at a specific wavelength or by microscopic observation of spore germination and germ tube elongation.
-
Data Analysis: Calculate the EC50 value (the concentration that inhibits fungal growth by 50%).
III. Trifluoromethylpyridines in Insecticide Development: The Butenolides
The versatility of the trifluoromethylpyridine scaffold extends to insecticides, with the butenolide class being a notable example.
A. Featured Insecticide: Flupyradifurone
Flupyradifurone is a systemic insecticide effective against a broad range of sucking pests, such as aphids and whiteflies.[14] Its unique butenolide structure, combined with the trifluoromethylpyridine moiety, provides a novel mode of action and a favorable safety profile for beneficial insects like bees when used as directed.[14]
Table 3: Key Characteristics of Flupyradifurone
| Characteristic | Description |
| Common Name | Flupyradifurone |
| Trade Name(s) | Sivanto®, Altus® |
| Chemical Class | Butenolide |
| Mode of Action | Agonist of nicotinic acetylcholine receptors (nAChRs)[14][15] |
| Target Pests | Aphids, whiteflies, leafhoppers[14] |
| Properties | Systemic, translaminar, and fast-acting[15] |
B. Mechanism of Action: Agonist of Nicotinic Acetylcholine Receptors (nAChRs)
Flupyradifurone acts as an agonist of insect nicotinic acetylcholine receptors (nAChRs).[15] It binds to these receptors in the insect's nervous system, causing depolarization of the nerve cell membranes.[15] Unlike the neurotransmitter acetylcholine, flupyradifurone is not readily broken down by acetylcholinesterase, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[15]
Caption: Mechanism of action of Flupyradifurone.
C. Synthetic Protocol: Laboratory-Scale Synthesis of Flupyradifurone
One synthetic route to Flupyradifurone involves the reaction of tetronic acid with N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine.[16]
Protocol 5: Synthesis of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine
-
React 2-chloro-5-(chloromethyl)pyridine with 2,2-difluoroethylamine in the presence of a base (e.g., triethylamine or an inorganic base like sodium hydroxide) in a suitable solvent.[7][16]
-
The reaction is typically carried out at a moderate temperature.
-
After the reaction is complete, the mixture is worked up by extraction and the product is purified, for example, by distillation or chromatography.[7]
Protocol 6: Synthesis of Flupyradifurone
-
In a flask equipped with a Dean-Stark trap, combine N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine, tetronic acid, and a catalytic amount of an acid such as p-toluenesulfonic acid in toluene.[16]
-
Heat the mixture to reflux and remove the water that is formed during the reaction.[16]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture, remove the solvent, and purify the crude product by column chromatography to yield Flupyradifurone.[16]
Caption: Simplified synthesis workflow for Flupyradifurone.
D. Bioassay Protocol: Systemic Insecticidal Efficacy Assay Against Aphids
This protocol describes a method for evaluating the systemic activity of trifluoromethylpyridine-based insecticides against aphids.
-
Plant Treatment: Treat the soil of potted plants (e.g., bell pepper, Capsicum annuum) with a solution of the test compound.
-
Infestation: After a set period to allow for systemic uptake (e.g., 24-48 hours), infest the plants with a known number of aphids (e.g., green peach aphid, Myzus persicae).
-
Evaluation: At various time points after infestation (e.g., 24, 48, and 72 hours), count the number of live and dead aphids on the plants.
-
Data Analysis: Calculate the percentage mortality, corrected for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) through dose-response analysis.
IV. Conclusion and Future Perspectives
Trifluoromethylpyridines have unequivocally demonstrated their value as a privileged scaffold in the design of high-performing agrochemicals. The examples of Fluazifop-P-butyl, Picoxystrobin, and Flupyradifurone highlight the successful application of this moiety across different classes of pesticides, each with a distinct mode of action. The unique physicochemical properties conferred by the trifluoromethyl group continue to be exploited by researchers to address challenges such as pesticide resistance and the need for more environmentally benign crop protection solutions. As synthetic methodologies for the preparation of functionalized trifluoromethylpyridines become more sophisticated, we can anticipate the emergence of even more innovative and effective agrochemicals based on this remarkable chemical entity.
V. References
-
Enzyme Activity Assay for Acetyl-CoA Carboxylase (Acc). iGEM. (URL: --INVALID-LINK--)
-
Flupyradifurone. Wikipedia. (URL: --INVALID-LINK--)
-
Flupyradifurone. Chemical Warehouse. (URL: --INVALID-LINK--)
-
Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Google Patents. (URL: --INVALID-LINK--)
-
Flupyradifurone. Canada.ca. (URL: --INVALID-LINK--)
-
Flupyradifurone | New Active Ingredient Review. Minnesota Department of Agriculture. (URL: --INVALID-LINK--)
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136-148. (URL: --INVALID-LINK--)
-
Picoxystrobin (258). Food and Agriculture Organization of the United Nations. (URL: --INVALID-LINK--)
-
Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(14), 4239-4251. (URL: --INVALID-LINK--)
-
Fluazifop-P-butyl (Ref: R154875). AERU - University of Hertfordshire. (URL: --INVALID-LINK--)
-
Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). (URL: not available)
-
Fluazifop. Wikipedia. (URL: --INVALID-LINK--)
-
Picoxystrobin. Biosynth. (URL: --INVALID-LINK--)
-
Method for the preparation of N - [(6-chloropyridin-3-yl) methyl] -2,2-difluoroethane-1-amine by alkylation of 2,2-difluoroethylamine. Google Patents. (URL: --INVALID-LINK--)
-
Picoxystrobin. PubChem. (URL: --INVALID-LINK--)
-
Process for the preparation of 2-(6-substituted pyrid-2-yloxymethyl)phenylacetate. Google Patents. (URL: --INVALID-LINK--)
-
Process for the preparation of 2-(6-substituted pyrid-2-yloxymethyl)phenylacetate. Google Patents. (URL: --INVALID-LINK--)
-
Acetyl-CoA Carboxylase assay kit. MyBioSource. (URL: --INVALID-LINK--)
-
Nauen, R., et al. (2015). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 71(6), 850-862. (URL: --INVALID-LINK--)
-
Method for preparing 2- (6-trifluoromethyl pyridine-2-yloxymethyl) methyl phenylacetate. Google Patents. (URL: --INVALID-LINK--)
-
Spectrophotometric assay of acetyl-CoA carboxylase activity in... ResearchGate. (URL: --INVALID-LINK--)
-
Fluazifop-P-butyl. Chemical Warehouse. (URL: --INVALID-LINK--)
-
Fluazifop. Wikipedia. (URL: --INVALID-LINK--)
-
A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents. (URL: --INVALID-LINK--)
-
Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. International Journal of Advanced Biochemistry Research. (URL: --INVALID-LINK--)
-
4-(((6-Chloropyridin-3-yl)methyl)(2,2-difluoroethyl)amino)furan-2(5H)-one. Biosynth. (URL: --INVALID-LINK--)
-
Discrimination of ACCase-inhibiting herbicides-resistant Digitaria ciliarispopulations with three diagnostic bioassays. SciELO. (URL: --INVALID-LINK--)
-
A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ResearchGate. (URL: --INVALID-LINK--)
-
Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. BioOne Complete. (URL: --INVALID-LINK--)
-
Picoxystrobin preparation method. Google Patents. (URL: --INVALID-LINK--)
-
Preparation method of picoxystrobin. Google Patents. (URL: --INVALID-LINK--)
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. (URL: --INVALID-LINK--)
-
Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments. (URL: --INVALID-LINK--)
-
Mastering the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. (URL: --INVALID-LINK--)
-
Picoxystrobin preparation method (2014). SciSpace. (URL: --INVALID-LINK--)
-
Methyl 2-(6-trifluoromethylpyrid-2-yloxymethyl)phenylacetate 187327-30-6 wiki. Guidechem. (URL: --INVALID-LINK--)
-
Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. PMC. (URL: --INVALID-LINK--)
-
ACCase-inhibiting herbicides applied for the bioassay. ResearchGate. (URL: --INVALID-LINK--)
-
Novel solid form of 4-[--INVALID-LINK--amino]furan-2(5h)-one. Google Patents. (URL: --INVALID-LINK--)
-
Picoxystrobin synthesis. ChemicalBook. (URL: --INVALID-LINK--)
-
Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PMC. (URL: --INVALID-LINK--)
-
FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES FLUPYRADIFURONE. (URL: --INVALID-LINK--)
-
Flupyradifurone. Fluoride Alert. (URL: --INVALID-LINK--)
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. US5942623A - Process for the preparation of 2-(pyrid-2-yloxymethyl)phenylacetates as pesticide intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 11. scribd.com [scribd.com]
- 12. WO1997001538A1 - Process for the preparation of 2-(6-substituted pyrid-2-yloxymethyl)phenylacetate - Google Patents [patents.google.com]
- 13. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
- 14. asianpubs.org [asianpubs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
Introduction: A Highly Reactive Scaffold for Advanced Chemical Synthesis
2,3,5-Trifluoro-4-(trifluoromethyl)pyridine is a pivotal building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. Its pyridine core is rendered exceptionally reactive towards nucleophilic aromatic substitution (SNAr) by the synergistic electron-withdrawing effects of three fluorine atoms and a potent trifluoromethyl group. This high degree of electronic deficiency facilitates the displacement of fluoride ions, enabling the strategic introduction of a diverse array of functional groups.
The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules often confers significant advantages, including increased lipophilicity, improved metabolic stability, and enhanced binding affinity to target proteins.[1] Consequently, compounds featuring the trifluoromethylpyridine scaffold have garnered substantial attention for their potential in developing novel therapeutics and crop protection agents.[1] This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in SNAr reactions.
Understanding the Reactivity and Regioselectivity
The reactivity of this compound in SNAr reactions is governed by the principles of aromatic electrophilicity. The pyridine nitrogen, in conjunction with the fluorine and trifluoromethyl substituents, strongly polarizes the aromatic ring, making the carbon atoms susceptible to nucleophilic attack.
Key Principles of Reactivity:
-
Activation: The trifluoromethyl group at the 4-position and the fluorine atoms at the 2, 3, and 5-positions create a highly electron-deficient π-system, which is a prerequisite for facile SNAr.
-
Leaving Group: Fluoride is an excellent leaving group in this context, readily departing from the intermediate Meisenheimer complex to restore aromaticity.
-
Regioselectivity: Nucleophilic attack is predicted to occur preferentially at the positions ortho and para to the ring nitrogen, as the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. In the case of this compound, the C2 and C6 (if it were not substituted with fluorine) positions are the most activated sites. Given the substitution pattern, the primary sites for nucleophilic attack are the C2 and C5 positions . The C2 position is generally more favored due to the combined activating effects of the adjacent ring nitrogen and the fluorine at C3.
Diagram of Regioselectivity:
Caption: Preferential nucleophilic attack at the C2 and C5 positions.
Application Notes and Experimental Protocols
The following protocols are designed to serve as a starting point for the exploration of SNAr reactions with this compound. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific nucleophiles and desired outcomes.
General Experimental Workflow
The general workflow for performing SNAr reactions on this substrate is as follows:
Caption: A typical experimental workflow for SNAr reactions.
Protocol 1: Reactions with Oxygen Nucleophiles (Alkoxides)
This protocol details the synthesis of 2-alkoxy-3,5-difluoro-4-(trifluoromethyl)pyridines.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, isopropanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware, inert atmosphere setup (N2 or Ar)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the desired alcohol (1.2 equivalents) and anhydrous THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete within 2-6 hours at room temperature, but gentle heating (40-60 °C) may be required for less reactive alcohols.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-alkoxy-3,5-difluoro-4-(trifluoromethyl)pyridine.
Expected Outcomes and Troubleshooting:
| Observation | Potential Cause | Suggested Action |
| Low Yield | Incomplete reaction; competing side reactions. | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Multiple Products | Lack of regioselectivity or over-reaction. | Use a less polar solvent, lower the temperature, or reduce the amount of base/nucleophile. |
Protocol 2: Reactions with Nitrogen Nucleophiles (Amines)
This protocol outlines the synthesis of 2-amino-3,5-difluoro-4-(trifluoromethyl)pyridines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Inorganic base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3)) or an organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Polar aprotic solvent (e.g., Acetonitrile (MeCN), DMF, Dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware, inert atmosphere setup (N2 or Ar)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) in the chosen polar aprotic solvent.
-
Base Addition: Add the base (2.0-3.0 equivalents). For less reactive amines, a stronger base like Cs2CO3 may be beneficial.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions with highly nucleophilic amines may be complete within a few hours at room temperature, while less reactive amines may require heating for 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent in vacuo and purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to yield the 2-amino-3,5-difluoro-4-(trifluoromethyl)pyridine derivative.
Table of Representative Amination Reactions:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 60 | 12 | ~85 |
| Morpholine | TEA | MeCN | RT | 4 | >90 |
| Piperidine | K2CO3 | DMSO | 80 | 8 | ~80 |
| Benzylamine | DIPEA | DMF | 50 | 10 | ~88 |
(Note: Yields are approximate and will vary based on specific reaction conditions and purification.)
Protocol 3: Reactions with Sulfur Nucleophiles (Thiols)
This protocol describes the synthesis of 2-thio-3,5-difluoro-4-(trifluoromethyl)pyridines.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., Sodium carbonate (Na2CO3), Potassium carbonate (K2CO3))
-
Polar aprotic solvent (e.g., DMF, NMP)
-
Standard laboratory glassware, inert atmosphere setup (N2 or Ar)
Procedure:
-
Reaction Setup: To a solution of the thiol (1.1 equivalents) in a polar aprotic solvent, add the base (2.0 equivalents).
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically exothermic and should be monitored. For less reactive thiols, gentle heating (40-50 °C) may be necessary.
-
Reaction Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. These reactions are often rapid, completing within 1-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl to a pH of ~5-6.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired 2-thio-3,5-difluoro-4-(trifluoromethyl)pyridine.
Safety and Handling
-
This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Bases such as sodium hydride are highly reactive and should be handled with extreme care under an inert atmosphere.
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of complex, fluorinated pyridine derivatives. The protocols outlined in this guide provide a solid foundation for its use in nucleophilic aromatic substitution reactions with a variety of nucleophiles. The predictable regioselectivity and high reactivity of this substrate make it an invaluable tool for researchers in the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for Cross-Coupling Reactions with 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Highly Functionalized Pyridine Scaffold
2,3,5-Trifluoro-4-(trifluoromethyl)pyridine is a pyridine scaffold of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of fluorine atoms and a trifluoromethyl group imparts unique electronic properties, metabolic stability, and conformational constraints to molecules derived from this core structure. The electron-deficient nature of the pyridine ring, further enhanced by the powerful electron-withdrawing trifluoromethyl group, makes it an intriguing substrate for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1]
This comprehensive guide provides detailed application notes and robust protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The content herein is curated to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Understanding the Reactivity and Regioselectivity
The reactivity of this compound in cross-coupling reactions is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the trifluoromethyl group at the C4 position are potent electron-withdrawing groups, which significantly activate the pyridine ring towards nucleophilic attack.
In the context of palladium-catalyzed cross-coupling, the initial oxidative addition of the palladium(0) catalyst to the C-F bond is the key step. The regioselectivity of this process is dictated by the relative stability of the resulting intermediate. For polyfluorinated aromatic systems, substitution typically occurs at the position para to a strong electron-withdrawing group.[2] In the case of this compound, the fluorine atom at the C4 position is para to the pyridine nitrogen, making it the most likely site for oxidative addition and subsequent cross-coupling.[3][4]
Attack at the C2 or C4 positions of a pyridine ring by a nucleophile leads to a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom.[3][4] The presence of the trifluoromethyl group at C4 further stabilizes the negative charge at this position, making it the most electrophilic site.
Therefore, it is predicted that cross-coupling reactions on this compound will proceed with high regioselectivity at the C4 position, displacing the fluorine atom.
Diagram 1: Predicted Regioselectivity of Cross-Coupling Reactions
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
Application Notes and Protocols: Strategic Derivatization of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine for Accelerated Drug Discovery
Abstract
The strategic incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's physicochemical and pharmacological properties.[1][2][3] Among the privileged fluorinated building blocks, 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine has emerged as a highly versatile and powerful starting material for the synthesis of novel drug candidates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the derivatization of this unique pyridine core. We will explore its inherent reactivity, detail robust protocols for key chemical transformations, and discuss the rationale behind these methodologies, empowering chemists to leverage this scaffold in their drug discovery programs.
Introduction: The Power of Fluorine in Pyridine Scaffolds
The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals.[4] Its derivatization has been a long-standing focus of synthetic and medicinal chemistry. The introduction of fluorine and trifluoromethyl (-CF3) groups onto the pyridine ring dramatically alters its electronic properties and metabolic stability, making it an attractive scaffold for drug design.[5]
Key advantages of incorporating fluorine and trifluoromethyl groups include:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes, often increasing the half-life of a drug candidate.[1][6]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can significantly lower the basicity of the pyridine nitrogen, which can be crucial for tuning a compound's pharmacokinetic profile and reducing off-target effects.
-
Increased Lipophilicity and Membrane Permeability: The trifluoromethyl group, in particular, can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[5][7]
-
Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[3][6]
The this compound core is particularly interesting due to the strategic placement of its fluorine substituents, which activates the ring for a variety of chemical transformations.
Chemical Reactivity and Strategic Considerations
The electron-deficient nature of the pyridine ring, further amplified by the presence of three fluorine atoms and a trifluoromethyl group, renders this compound highly susceptible to nucleophilic aromatic substitution (SNAr) . This is the primary and most versatile pathway for its derivatization.
The positions on the pyridine ring are not equally reactive. Nucleophilic attack is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[8] In the case of this compound, the C4 position is already substituted. Therefore, nucleophilic attack will preferentially occur at the C2 position .
Logical Workflow for Derivatization
The derivatization strategy for this compound generally follows a logical progression, starting with the most facile reaction (SNAr) and potentially followed by more complex cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine as a Pivotal Synthon in the Rational Design of Advanced Fungicides and Insecticides
Abstract
The strategic incorporation of fluorine into agrochemical candidates is a proven method for enhancing molecular stability, lipophilicity, and target-binding affinity.[1] Trifluoromethylpyridine (TFMP) scaffolds, in particular, are a cornerstone in the development of high-performance pesticides.[2][3] This technical guide explores the synthetic utility of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine, a highly activated pyridine derivative, in the synthesis of next-generation fungicides and insecticides. While specific commercial synthesis pathways involving this exact isomer are often proprietary, this document provides detailed protocols for analogous, structurally significant compounds that demonstrate the fundamental reaction mechanisms and strategic considerations essential for leveraging this powerful building block in agrochemical discovery.
The Strategic Advantage of the 4-(Trifluoromethyl)pyridine Moiety
The trifluoromethyl (-CF3) group is a potent bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] When appended to a pyridine ring, especially at the 4-position, the -CF3 group significantly influences the reactivity of the entire heterocyclic system.
Agrochemicals containing the 4-TFMP moiety are relatively few compared to other isomers but include commercially significant products like the insecticide Flonicamid and the herbicide Pyroxsulam, highlighting the unique biological activities this specific arrangement can unlock.[4]
Physicochemical Properties of this compound
This building block is a highly reactive intermediate. The presence of three fluorine atoms on the pyridine ring, combined with the powerful electron-withdrawing -CF3 group at the C4 position, renders the C2 and C6 positions exceptionally susceptible to nucleophilic aromatic substitution (S_NAr). This predictable reactivity is the cornerstone of its utility.
| Property | Value | Source |
| CAS Number | Not readily available; isomer-specific | N/A |
| Molecular Formula | C₆F₆N | Calculated |
| Molecular Weight | 201.06 g/mol (Isomer) | [5] |
| Appearance | Typically a liquid at RT | Inferred |
| Reactivity | Highly susceptible to S_NAr at C2/C6 | Chemical Principles |
Application in Insecticide Synthesis: Synthesis of Flonicamid Intermediate
Flonicamid is a selective insecticide that acts as a chordotonal organ modulator, effective against sap-feeding insects. Its core structure is built upon 4-(trifluoromethyl)nicotinic acid. The following protocol outlines a representative synthesis for this key intermediate, demonstrating the principles applicable to derivatizing the 4-TFMP scaffold.
Workflow for 4-(Trifluoromethyl)nicotinic Acid Synthesis
The synthesis involves the oxidation of a precursor like 4-(trifluoromethyl)-3-methylpyridine. This workflow illustrates the transformation of a simple TFMP building block into a functionalized intermediate ready for amide coupling.
Caption: Synthesis of Flonicamid Intermediate.
Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This protocol is based on established oxidation methods for pyridine derivatives.
Objective: To synthesize 4-(Trifluoromethyl)nicotinic acid from 4-(Trifluoromethyl)-3-methylpyridine.
Materials:
-
4-(Trifluoromethyl)-3-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, dissolve 10 g of 4-(Trifluoromethyl)-3-methylpyridine in 300 mL of deionized water. Begin stirring.
-
Oxidant Addition: Slowly and portion-wise, add 25 g of potassium permanganate to the solution. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent overheating.
-
Reflux: Once the addition is complete, heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple KMnO₄ color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
-
Acidification and Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath. Slowly add concentrated HCl until the pH reaches approximately 2-3. Causality: The carboxylic acid product is soluble as its carboxylate salt in basic/neutral solution. Acidification protonates the carboxylate, causing the less soluble acid to precipitate.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water. Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(Trifluoromethyl)nicotinic acid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Self-Validation: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically in the range of 60-75%.
Application in Fungicide Synthesis: A Novel Triazolopyrimidine Fungicide
The trifluoromethyl group is also a key component in many modern fungicides.[2] While direct synthesis from this compound is not widely published, novel fungicides are often developed by reacting highly functionalized heterocyclic cores. Trifluoromethylpyrimidines, for example, are used to create potent fungicides.[6][7] The following protocol describes the synthesis of a novel triazolopyrimidine fungicide candidate, illustrating the thioetherification step, a common reaction in agrochemical synthesis.
Workflow for Thioetherification in Fungicide Synthesis
This workflow shows the final step in assembling a complex fungicide, where a chlorinated precursor is reacted with a thiol to form the final active ingredient. This S_NAr reaction is analogous to how this compound would be expected to react.
Caption: Final Thioetherification Step.
Protocol: Synthesis of a 3-[(2,4-dichlorobenzyl)thio]-7-(trifluoromethyl)-[4][8][9]triazolo[4,3-c]pyrimidine Derivative
This protocol is adapted from published research on novel fungicides and demonstrates a key synthetic transformation.[6][8]
Objective: To synthesize a candidate fungicide via nucleophilic substitution of a chloro-precursor with a substituted thiol.
Materials:
-
3-chloro-7-(trifluoromethyl)-[4][9][10]triazolo[4,3-c]pyrimidine (Intermediate)
-
(2,4-dichlorophenyl)methanethiol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a solution of the chlorinated triazolopyrimidine precursor (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Nucleophile Addition: Add (2,4-dichlorophenyl)methanethiol (1.1 eq) to the suspension. Causality: K₂CO₃ is a mild base sufficient to deprotonate the thiol, forming a potent thiolate nucleophile which then attacks the electron-deficient heterocyclic ring, displacing the chloride leaving group.
-
Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction's completion by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine. Causality: Washing removes the DMF solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.[8]
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6] The yield for such reactions is typically high (>70%).
Conclusion and Future Outlook
Highly fluorinated building blocks like this compound represent a significant opportunity for the discovery of novel agrochemicals. The predictable and efficient reactivity of the pyridine core, driven by its unique substitution pattern, allows for the rapid generation of diverse chemical libraries. While the examples provided use analogous structures, they faithfully represent the core chemical principles—nucleophilic aromatic substitution and functional group transformation—that are central to leveraging these powerful synthons. Future research will undoubtedly continue to exploit the unique properties of TFMP derivatives to develop next-generation fungicides and insecticides with improved efficacy, selectivity, and environmental profiles.[3][11]
References
- 1. chimia.ch [chimia.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chigroup.site [chigroup.site]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | VSNCHEM [vsnchem.com]
- 6. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. Buy 2,4-Dichloro-5-(trifluoromethyl)pyridine | 888327-38-6 [smolecule.com]
- 11. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Incorporation of Trifluoromethylpyridine Fragments into Biologically Active Molecules
Introduction: The Trifluoromethyl Group as a Bioisostere in Pyridine Scaffolds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design.[1] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is particularly valued for its profound impact on a molecule's physicochemical and biological properties. When appended to a pyridine ring, the trifluoromethyl group acts as a powerful bioisostere for a methyl group, yet it imparts a unique electronic signature and enhanced metabolic stability.[2] The CF₃ group is strongly electron-withdrawing, which can significantly modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[3][4] Furthermore, its high lipophilicity can enhance membrane permeability and oral bioavailability, while the exceptional strength of the C-F bond often protects adjacent positions from metabolic degradation, thereby increasing the compound's half-life.[1]
This guide provides an in-depth exploration of the synthesis and application of trifluoromethylpyridine-containing molecules. It is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, step-by-step protocols for the creation of these valuable compounds. We will delve into the key synthetic strategies, from classical halogen exchange reactions to modern direct C-H functionalization, and discuss the structure-activity relationships that drive the design of novel, biologically active agents.
The Physicochemical Impact of the Trifluoromethyl Group
The decision to incorporate a trifluoromethylpyridine fragment is driven by the predictable and advantageous modifications it imparts to a lead compound. Understanding these effects is crucial for rational drug design.
| Physicochemical Property | Consequence of Trifluoromethylation | Impact on Biological Activity |
| Electronegativity | The CF₃ group is strongly electron-withdrawing (Hammett constant σₚ = 0.54), lowering the pKa of the pyridine ring.[3] | Modulates binding affinity to target proteins by altering hydrogen bonding capabilities and electrostatic interactions.[4] |
| Lipophilicity | Significantly increases the lipophilicity of the parent molecule. | Can improve membrane permeability, leading to enhanced absorption and distribution (e.g., improved oral bioavailability).[5] |
| Metabolic Stability | The C-F bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. | Blocks common sites of oxidative metabolism, leading to a longer in vivo half-life and potentially reduced dosing frequency.[1] |
| Conformation | The bulky CF₃ group can act as a conformational lock, restricting the rotation of adjacent bonds. | Can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its target.[2] |
Synthetic Methodologies for Trifluoromethylpyridine Derivatives
There are three primary strategies for synthesizing trifluoromethylpyridines, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.[3]
Method 1: Halogen Exchange (Halex) Reaction
This classical approach is a robust and widely used industrial method for synthesizing trifluoromethylpyridines. It involves the conversion of a trichloromethylpyridine to the corresponding trifluoromethylpyridine via a fluorine/chlorine exchange reaction, typically using hydrogen fluoride (HF).[3][6]
Causality Behind the Experimental Choices:
The reaction proceeds via a series of nucleophilic substitutions, where fluoride ions from HF replace the chlorine atoms on the methyl group. The use of a catalyst, such as an iron halide (e.g., FeCl₃), is often employed to facilitate the exchange process.[7] The reaction is typically carried out under pressure and at elevated temperatures to drive the equilibrium towards the trifluoromethylated product. This method is particularly well-suited for large-scale synthesis where the cost and handling of HF are manageable.
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol is adapted from established industrial processes for the synthesis of a key intermediate in the production of various agrochemicals and pharmaceuticals.[3][7]
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Anhydrous iron(III) chloride (FeCl₃)
-
High-pressure reactor (e.g., Parr reactor) equipped with a stirrer and temperature control
-
Scrubber system for HF and HCl gas
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, charge the high-pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of anhydrous FeCl₃ (e.g., 5 mol%).
-
Sealing and Purging: Seal the reactor and purge with dry nitrogen to remove any residual moisture.
-
HF Addition: Cool the reactor and carefully introduce anhydrous HF via a transfer line. The amount of HF should be in stoichiometric excess relative to the trichloromethyl group.
-
Reaction: Gradually heat the reaction mixture to 150-180°C while stirring.[7] Maintain this temperature for several hours, monitoring the internal pressure of the reactor. The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing by GC-MS.
-
Venting and Quenching: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess HF and HCl gas through a caustic scrubber. Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Work-up: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
Self-Validation:
-
GC-MS: To confirm the conversion of the starting material and identify the desired product by its mass-to-charge ratio.
-
¹⁹F NMR: To confirm the presence of the CF₃ group (a singlet around -60 to -70 ppm, depending on the specific pyridine isomer).
-
¹H and ¹³C NMR: To confirm the overall structure of the final product.
Method 2: Cyclocondensation with Trifluoromethyl-Containing Building Blocks
This strategy involves constructing the pyridine ring from acyclic precursors, where one of the building blocks already contains the trifluoromethyl group.[3] This method offers excellent control over the regiochemistry of the final product and is highly versatile.
Causality Behind the Experimental Choices:
Cyclocondensation reactions rely on the formation of new carbon-carbon and carbon-nitrogen bonds to build the heterocyclic ring. The choice of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, provides a reliable way to incorporate the CF₃ group at a specific position.[3] The reaction conditions are typically designed to favor the cyclization and subsequent dehydration/aromatization to form the stable pyridine ring.
Protocol 2: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
This protocol describes a cyclocondensation approach to a versatile 4-(trifluoromethyl)pyridine intermediate.[8]
Materials:
-
1,1,1-trifluoro-4-ethoxy-3-buten-2-one
-
Chloroacetonitrile
-
Zinc powder
-
Trimethylchlorosilane (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Activation of Zinc: To a stirred suspension of zinc powder in anhydrous THF under a nitrogen atmosphere, add a catalytic amount of TMSCl. Heat the mixture to reflux for 30 minutes to activate the zinc, then cool to room temperature.
-
Addition of Reactants: Prepare a solution of 1,1,1-trifluoro-4-ethoxy-3-buten-2-one and chloroacetonitrile in anhydrous THF. Add this solution dropwise to the activated zinc suspension.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Hydrolysis and Cyclization: Cool the reaction mixture and add concentrated HCl dropwise. Then, heat to reflux for an additional 2 hours to promote hydrolysis and cyclization.
-
Work-up: Cool the reaction to room temperature and neutralize with a 10% sodium hydroxide solution. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from chloroform to afford 2-hydroxy-4-(trifluoromethyl)pyridine.[8]
Self-Validation:
-
LC-MS: To monitor the reaction progress and confirm the mass of the desired product.
-
¹H NMR: To observe the characteristic aromatic protons of the pyridine ring and the absence of the starting material signals.
-
¹⁹F NMR: To confirm the presence of the CF₃ group.
Method 3: Direct C-H Trifluoromethylation
Recent advances in synthetic methodology have enabled the direct trifluoromethylation of C-H bonds on the pyridine ring. These methods are often more atom-economical and can provide access to isomers that are difficult to synthesize via classical routes.[9]
Causality Behind the Experimental Choices:
The protocol described below utilizes an N-methylpyridinium salt activation strategy.[9] The quaternization of the pyridine nitrogen enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Trifluoroacetic acid serves as the trifluoromethyl source, and silver carbonate is thought to play a key role in promoting the decarboxylation and subsequent trifluoromethylation. This method offers excellent regioselectivity, which is often a challenge in radical-based trifluoromethylation reactions.
Protocol 3: Regioselective Direct C-H Trifluoromethylation of Pyridine
This protocol is based on a recently developed method for the direct trifluoromethylation of pyridines.[9][10]
Materials:
-
Substituted pyridine
-
Methyl iodide
-
Trifluoroacetic acid (TFA)
-
Silver carbonate (Ag₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Formation of Pyridinium Salt: Dissolve the starting pyridine in DCM and add an excess of methyl iodide. Stir the mixture at room temperature until the pyridinium salt precipitates. Collect the salt by filtration and dry under vacuum.
-
Trifluoromethylation Reaction: In a reaction vessel, combine the pyridinium iodide salt, trifluoroacetic acid, and silver carbonate in DMF.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for several hours. The optimal temperature and time will depend on the specific substrate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
TLC and LC-MS: To monitor the consumption of the starting material and the formation of the product.
-
¹H and ¹⁹F NMR: To confirm the structure and regioselectivity of the trifluoromethylation. The position of the CF₃ group can be determined by the coupling patterns of the remaining aromatic protons.
Visualization of Synthetic Workflows
Workflow for Halogen Exchange Reaction
Caption: General workflow for the Halex synthesis of trifluoromethylpyridines.
Workflow for Cyclocondensation Synthesis
Caption: Workflow for the synthesis of trifluoromethylpyridines via cyclocondensation.
Applications and Structure-Activity Relationships (SAR)
The trifluoromethylpyridine scaffold is a privileged motif found in numerous approved drugs and agrochemicals.[6] Its unique properties have been leveraged to address a wide range of biological targets.
Case Study: Pexidartinib (Turalio)
Pexidartinib is a potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) kinase and was approved by the FDA for the treatment of tenosynovial giant cell tumors.[2] The molecule features a 5-(trifluoromethyl)pyridin-2-yl fragment.
-
Biological Target: CSF-1R Kinase
-
IC₅₀: 13 nM[2]
-
Role of the Trifluoromethylpyridine Moiety: The trifluoromethyl group in this position likely contributes to the overall lipophilicity of the molecule, aiding in its oral bioavailability. Furthermore, its electron-withdrawing nature can influence the electronic properties of the pyridine ring, which is involved in key binding interactions within the kinase active site. The metabolic stability conferred by the CF₃ group is also a critical attribute for an orally administered drug.
General SAR Insights for Agrochemicals
In the agrochemical sector, trifluoromethylpyridines are integral to many successful products, including herbicides, fungicides, and insecticides.[5][11]
-
Herbicides (e.g., Fluazifop-butyl): The trifluoromethylpyridine moiety often serves as a key pharmacophore that mimics the binding of natural substrates to essential plant enzymes.[3]
-
Fungicides: The lipophilicity imparted by the CF₃ group can enhance the compound's ability to penetrate the fungal cell wall, leading to increased efficacy.
-
Insecticides: The metabolic stability of the trifluoromethylpyridine core can lead to longer residual activity in the field, providing extended crop protection.
The following diagram illustrates the logical flow from the physicochemical properties of the CF₃ group to the desired pharmacological outcomes in a drug candidate.
Caption: Impact of CF₃ group properties on the drug profile.
Conclusion
The trifluoromethylpyridine fragment is a powerful tool in the design of biologically active molecules. Its ability to confer enhanced metabolic stability, increased lipophilicity, and modulated electronic properties makes it a highly sought-after motif in both pharmaceutical and agrochemical research. By understanding the fundamental synthetic methodologies and the key structure-activity relationships, researchers can effectively leverage this privileged scaffold to develop novel and effective chemical entities. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of the next generation of trifluoromethylpyridine-containing compounds.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Regioselective Direct CâH Trifluoromethylation of Pyridine - Organic Letters - Figshare [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine in Advanced Materials Science: A Guide for Researchers
Introduction: Unlocking Performance with Strategic Fluorination
In the landscape of advanced materials, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular architectures is a proven strategy for enhancing performance characteristics. The subject of this guide, 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine, represents a highly versatile building block for the synthesis of next-generation polymers, liquid crystals, and organic electronic materials. Its unique electronic and physical properties, stemming from the synergistic effect of the trifluoromethyl group and the fluorine-substituted pyridine ring, offer a compelling value proposition for materials scientists. This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for researchers, scientists, and professionals in drug development and materials science.
The trifluoromethyl group is known for its strong electron-withdrawing nature, which can significantly influence the electronic properties of a molecule. When combined with the fluorine atoms on the pyridine ring, this effect is amplified, leading to enhanced thermal stability, chemical resistance, and specific electronic behaviors that are highly desirable in a range of applications. This guide will delve into the practical applications of this compound, supported by detailed experimental protocols to facilitate its adoption in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes key properties for related and representative fluorinated pyridines, providing a comparative basis for experimental design.
| Property | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2-Fluoro-4-(trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine[1] |
| Molecular Formula | C6H2Cl2F3N | C6H3F4N | C6H4F3N |
| Molecular Weight | 215.99 g/mol | 165.09 g/mol | 147.10 g/mol |
| Boiling Point | 80 °C/20 mmHg | Not available | 110 °C |
| Density | 1.549 g/mL at 25 °C | 1.355 g/mL at 25 °C | 1.27 g/mL at 25 °C |
| Refractive Index | n20/D 1.475 | n20/D 1.400 | n20/D 1.417 |
Core Applications in Materials Science
The unique substitution pattern of this compound makes it a prime candidate for several high-performance material applications. The electron-deficient nature of the pyridine ring, enhanced by the fluorine and trifluoromethyl substituents, facilitates its use as a monomer in polymerization reactions and as a core structure in functional materials.
High-Performance Polymers: Fluorinated Poly(aryl ether)s
The development of high-performance polymers with superior thermal stability, chemical resistance, and low dielectric constants is crucial for applications in aerospace, electronics, and telecommunications. Fluorinated poly(aryl ether)s (FPAEs) are a class of polymers that exhibit these desirable properties. The incorporation of this compound into a polymer backbone can significantly enhance these characteristics.
The synthesis of FPAEs typically involves a nucleophilic aromatic substitution (SNAr) reaction between a bisphenol and an activated dihalo-aromatic compound.[2][3][4] The highly electron-deficient nature of the pyridine ring in this compound makes the fluorine atoms susceptible to nucleophilic attack, particularly at the 4-position. This reactivity is the cornerstone of its use in polycondensation reactions.
Workflow for the Synthesis of Fluorinated Poly(aryl ether)s
Caption: General workflow for the synthesis of fluorinated poly(aryl ether)s.
Protocol: Synthesis of a Fluorinated Poly(aryl ether) using a Trifluoromethylpyridine Monomer
This protocol is a representative procedure for the synthesis of a fluorinated poly(aryl ether) and may require optimization based on the specific bisphenol and reaction scale.
Materials:
-
Activated this compound derivative (e.g., a dichlorinated analog)
-
Bisphenol (e.g., 4,4'-(Hexafluoroisopropylidene)diphenol)
-
Anhydrous Potassium Carbonate (K2CO3), finely ground and dried
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a nitrogen-purged three-necked flask, add the bisphenol, an equimolar amount of the activated trifluoromethylpyridine monomer, and a 20% molar excess of anhydrous K2CO3.
-
Solvent Addition: Add NMP to achieve a solids concentration of approximately 20-30% (w/v) and an appropriate volume of toluene to act as an azeotroping agent.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) for 2-4 hours to remove water azeotropically via the Dean-Stark trap.
-
Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap and increase the reaction temperature to 180-200 °C to initiate polymerization.
-
Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. The reaction is typically complete within 6-12 hours.
-
Precipitation: Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary. Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by standard techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of this compound and its derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). The strong electron-withdrawing nature of the fluorinated pyridine core can be utilized to create materials with high electron affinity, making them suitable for use as electron-transporting materials (ETMs) or as hosts for phosphorescent emitters.[5]
Derivatives of this compound can be designed to have high triplet energies, which is a critical requirement for host materials in blue phosphorescent OLEDs to prevent energy back-transfer from the dopant to the host.
Diagram: Role of a Fluorinated Pyridine Derivative in an OLED
Caption: Schematic of an OLED device illustrating the potential role of a fluorinated pyridine derivative.
Protocol: Fabrication of a Solution-Processed OLED using a Fluorinated Pyridine Derivative as a Host Material
This protocol outlines a general procedure for the fabrication of a solution-processed OLED. The specific parameters will need to be optimized for the particular materials used.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Host material: A derivative of this compound
-
Phosphorescent emitter (dopant)
-
Electron transport material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene (or other suitable organic solvent)
Equipment:
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes.
-
Emissive Layer (EML): Prepare a solution of the fluorinated pyridine host material and the phosphorescent dopant in chlorobenzene at a specific weight ratio (e.g., 95:5 host:dopant). Spin-coat the EML solution onto the PEDOT:PSS layer and anneal at 80 °C for 30 minutes.
-
Electron Transport Layer (ETL): Transfer the substrate to a thermal evaporator. Deposit a layer of the electron transport material (e.g., TPBi) by thermal evaporation under high vacuum (<10-6 Torr).
-
Cathode Deposition: Subsequently, deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
Characterization:
The performance of the fabricated OLED can be evaluated by measuring:
-
Current density-voltage-luminance (J-V-L) characteristics: To determine the turn-on voltage, luminance, and current efficiency.
-
Electroluminescence (EL) spectrum: To determine the emission color and CIE coordinates.
-
External quantum efficiency (EQE): To assess the device efficiency.
Advanced Liquid Crystals
The introduction of fluorine and trifluoromethyl groups into liquid crystal molecules is a well-established strategy to modify their mesomorphic properties, such as clearing point, viscosity, and dielectric anisotropy.[6][7][8] The rigid pyridine core of this compound, combined with its strong dipole moment, makes it an attractive building block for the synthesis of novel liquid crystalline materials with tailored properties for display and photonic applications.
Synthetic Accessibility
The synthesis of trifluoromethylpyridines can be achieved through several routes.[9][10] A common industrial method involves the chlorination of picoline followed by a halogen exchange (HALEX) reaction with hydrogen fluoride.[9][10] For laboratory-scale synthesis, building block approaches are often employed, where a trifluoromethyl-containing precursor is used to construct the pyridine ring.[11][12]
Conclusion and Future Outlook
This compound is a highly functionalized building block with significant potential in materials science. Its unique electronic and physical properties, derived from its specific fluorination pattern, make it a valuable component for the development of high-performance polymers, advanced OLED materials, and novel liquid crystals. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile compound. As the demand for materials with enhanced performance characteristics continues to grow, the strategic use of highly fluorinated building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of materials science.
References
- 1. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Facile Method for Preparing Fluorinated Poly(aryl ether)s Toward High-Frequency Low Dielectric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a new family of fluorinated liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nematic Liquid Crystals with a Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 12. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
Welcome to the technical support center for 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly reactive and versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and optimize your reaction conditions for success.
Introduction to the Reactivity of this compound
This compound is a highly electron-deficient pyridine ring, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nature of the trifluoromethyl group at the 4-position, combined with the inductive effects of the three fluorine atoms, activates the entire ring system for nucleophilic attack. The fluorine atoms serve as excellent leaving groups, with their reactivity order generally being F > Cl > Br > I in such activated systems.[1]
Understanding the regioselectivity of nucleophilic attack is paramount. The pyridine nitrogen and the trifluoromethyl group exert strong electronic effects, influencing the most likely sites of substitution. In general, positions 2- and 4- (and by extension, 6-) are most activated for nucleophilic attack on a pyridine ring because the negative charge of the Meisenheimer intermediate can be effectively stabilized by the nitrogen atom through resonance.[2][3] For this specific molecule, the 4-position is occupied, leaving the 2- and 5-positions as the primary sites for substitution.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the fluorine atoms in this compound towards nucleophiles?
A1: Based on established principles of nucleophilic aromatic substitution on pyridine rings, the fluorine at the 2-position is the most activated and likely to be substituted first.[2][3] This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the para-trifluoromethyl group, which effectively stabilize the negative charge in the Meisenheimer intermediate. The second most reactive position is the 5-fluorine, followed by the 3-fluorine, which is generally the least reactive site on a pyridine ring under standard SNAr conditions.[2]
Q2: My SNAr reaction is not proceeding or is giving a very low yield. What are the primary factors to investigate?
A2: A low-yielding or failed SNAr reaction with this substrate can often be attributed to several key factors:
-
Nucleophile Strength: The nucleophile must be sufficiently strong to attack the highly electron-deficient ring. Weak nucleophiles may require more forcing conditions.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended as they can stabilize the charged Meisenheimer intermediate.[4] Nonpolar solvents are typically unsuitable for this reaction.[4]
-
Reaction Temperature: While the ring is highly activated, some reactions may still require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.
-
Presence of Water: Trace amounts of water in your reaction can protonate and deactivate your nucleophile. Ensure you are using anhydrous solvents and have thoroughly dried all glassware.
Q3: I am observing a mixture of products with substitution at different positions. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a common challenge. Here are some strategies to consider:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity, favoring the most kinetically accessible position (typically the 2-position).
-
Choice of Base: The base used to deprotonate the nucleophile (if required) can influence selectivity. Bulky, non-nucleophilic bases may favor attack at the less sterically hindered position.
-
Solvent Effects: While polar aprotic solvents are standard, in some cases, less polar solvents can modulate selectivity. However, this may come at the cost of reaction rate.
Q4: What are the best methods for purifying the products of reactions with this compound?
A4: The purification of fluorinated compounds requires careful consideration due to their unique properties. Common and effective techniques include:
-
Column Chromatography: This is a fundamental technique. Standard silica gel can be effective, but for closely related isomers, reverse-phase chromatography may provide better separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity (>98%), preparative HPLC is often the method of choice. Specialized fluorinated HPLC columns can offer enhanced selectivity.
-
Crystallization: If your product is a solid, crystallization is an excellent method for obtaining highly pure material. A systematic screening of solvents is often necessary to find the optimal conditions.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting failed or low-yielding nucleophilic aromatic substitution reactions.
dot graph TD { A[Start: Low/No Yield] --> B{Is the pyridine ring sufficiently activated?}; B -- Yes --> C{Is the leaving group adequate?}; B -- No --> D[Consider a more activated substrate if possible.]; C -- Yes --> E{Is the nucleophile strong enough?}; C -- No --> F[Change leaving group (F is optimal for this substrate).]; E -- Yes --> G{Are reaction conditions optimal?}; E -- No --> H[Use a stronger nucleophile or increase its concentration.]; G -- Yes --> I{Are reagents pure and dry?}; G -- No --> J[Optimize solvent, temperature, and base.]; I -- Yes --> K[Reaction may be inherently slow; increase reaction time or consider catalysis.]; I -- No --> L[Purify all starting materials and ensure anhydrous conditions.]; }
Detailed Troubleshooting Steps:
-
Assess the Nucleophile:
-
Causality: The nucleophile's ability to attack the electron-deficient ring is the first critical step. If the nucleophile is too weak, the activation energy for the initial attack will be too high.
-
Solution: Consider using a stronger nucleophile. For example, if a neutral amine is giving low yield, consider its corresponding anion (generated with a non-nucleophilic base) or a more nucleophilic amine.
-
-
Optimize Reaction Conditions:
-
Causality: SNAr reactions are highly sensitive to the reaction environment. The solvent must stabilize the charged intermediate, and the temperature must be sufficient to overcome the activation energy barrier.[4][5]
-
Solution:
-
Solvent: Ensure you are using a polar aprotic solvent such as DMF, DMSO, NMP, or acetonitrile.
-
Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction by TLC or LC-MS to check for product formation and the appearance of side products.
-
Base: If your nucleophile requires deprotonation, use a strong, non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like DBU or proton sponges.
-
-
-
Ensure Anhydrous Conditions:
-
Causality: Water is a common culprit in failed reactions as it can protonate and deactivate the nucleophile.
-
Solution: Use anhydrous solvents, dry all glassware in an oven before use, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Guide 2: Poor Regioselectivity and Formation of Multiple Products
This guide will help you address issues with the formation of isomeric products.
Understanding the Root Cause:
With three potential fluorine leaving groups, the formation of multiple products is a possibility, especially under harsh reaction conditions. The kinetic product (from attack at the most reactive site) and the thermodynamic product may be different.
Strategies for Improving Selectivity:
| Strategy | Scientific Rationale | Recommended Action |
| Lower Reaction Temperature | At lower temperatures, the reaction is more likely to proceed via the lowest activation energy pathway, favoring the formation of the kinetic product (substitution at the 2-position). | Run the reaction at 0°C or room temperature for an extended period. Monitor closely to ensure the reaction proceeds to completion. |
| Choice of Nucleophile | Sterically bulky nucleophiles may show a higher preference for the less hindered 2-position over the 5-position. | If applicable, consider using a nucleophile with a larger steric profile. |
| Solvent System Tuning | The polarity of the solvent can influence the relative stability of the different Meisenheimer intermediates, thereby affecting the product ratio. | While polar aprotic solvents are standard, screening a range of solvents with varying polarities (e.g., THF, 1,4-dioxane) may reveal improved selectivity. |
| Controlled Addition of Reagents | Slowly adding the nucleophile to the reaction mixture can help maintain a low concentration of the nucleophile, which can sometimes favor the formation of a single product. | Use a syringe pump for the slow addition of the nucleophile over several hours. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the substitution of the 2-fluoro position with a primary or secondary amine.
dot graph TD { subgraph "Reaction Setup" A[Add this compound and solvent to a dry flask under N₂] --> B[Add base (e.g., K₂CO₃)]; end subgraph "Reaction" C[Cool to 0°C] --> D[Slowly add amine]; D --> E[Allow to warm to room temperature and stir for 12-24h]; end subgraph "Workup and Purification" F[Monitor reaction by TLC/LC-MS] --> G[Quench with water]; G --> H[Extract with organic solvent (e.g., Ethyl Acetate)]; H --> I[Dry organic layer and concentrate]; I --> J[Purify by column chromatography]; end A --> C; B --> C; E --> F; }
Step-by-Step Methodology:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under an inert atmosphere of nitrogen or argon, add anhydrous DMF (to make a 0.1-0.5 M solution).
-
Add a suitable base, such as powdered potassium carbonate (2.0-3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the amine nucleophile (1.1-1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Purification of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
Welcome to the technical support guide for the purification of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical fluorinated building block. As a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, achieving high purity is paramount for successful downstream applications.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this compound.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during your purification workflow. The advice provided is based on established chemical principles and field-proven techniques for fluorinated heterocyclic compounds.
Q1: My final product purity is low after fractional distillation, and I'm seeing a broad boiling point range. What's going wrong?
Possible Causes & Solutions:
This is a common issue when dealing with complex mixtures of fluorinated compounds. The root cause often lies in thermal instability, the presence of azeotropes, or inefficient distillation setup.
-
Thermal Decomposition: Highly fluorinated pyridines can be susceptible to decomposition at elevated temperatures. The synthesis of related compounds often involves high-temperature vapor-phase reactions, which can produce a range of thermally stable but difficult-to-separate byproducts.[1]
-
Solution: Switch to vacuum distillation . Lowering the pressure significantly reduces the boiling point, minimizing the risk of thermal degradation. For a starting point, aim for a pressure that brings the boiling point into the 100-150 °C range, if possible. Documented procedures for other substituted pyridines show successful purification by vacuum distillation.[2]
-
-
Azeotropic Mixtures: Your product may be forming an azeotrope with residual solvents (e.g., from an azeotropic drying step used in synthesis[3]) or with structurally similar impurities. This results in the mixture distilling at a constant temperature and composition, making separation by simple distillation impossible.
-
Solution: First, analyze the distillate by GC-MS or ¹⁹F NMR to identify the co-distilling impurity.[4] If a solvent is the issue, perform an extractive work-up or use a different drying agent before distillation. If it's a synthetic byproduct, an alternative purification method like column chromatography or melt crystallization may be necessary.
-
-
Inefficient Column Packing: The efficiency of your fractional distillation column (measured in theoretical plates) may be insufficient for separating compounds with close boiling points.
-
Solution: Increase the length of the fractionating column or use a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Q2: I'm attempting recrystallization, but my product "oils out" instead of forming crystals. How can I resolve this?
Possible Causes & Solutions:
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is often exacerbated by impurities that depress the melting point.
-
Inappropriate Solvent System: The chosen solvent may be too effective, keeping the compound dissolved even at low temperatures, or it may have a boiling point that is too high relative to the product's melting point.
-
Solution: A systematic approach to solvent selection is crucial. Use a small amount of product to test solubility in a range of solvents with varying polarities. For fluorinated pyridines, consider solvents like hexanes, ethanol, ethyl acetate, or mixtures with water.[5]
-
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for crystal lattice formation, leading to the separation of a supersaturated liquid phase.
-
Solution: Slow, controlled cooling is essential. After dissolving the compound in hot solvent, allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. A slow cooling profile was found to be effective for purifying a similar compound, 2-chloro-5-(trifluoromethyl) pyridine, by melt crystallization.[6]
-
-
High Impurity Load: A significant amount of impurity can act as a eutectic mixture, preventing crystallization.
-
Solution: First, attempt a preliminary purification step. A quick filtration through a silica plug can remove polar impurities. Alternatively, an acid-base wash can remove acidic or basic contaminants.[5] For a two-solvent recrystallization, dissolve the compound in a minimal amount of a "good" solvent and slowly add a "poor" solvent until turbidity persists. Gently heat to clarify and then cool slowly.
-
Table 1: Troubleshooting Crystallization
| Symptom | Potential Cause | Recommended Action |
| "Oils Out" | Solvent boiling point is too high; compound is too soluble. | Select a lower-boiling point solvent or use a two-solvent system (e.g., Dichloromethane/Hexane). |
| No Crystals Form | Compound is too soluble in the chosen solvent; supersaturation not achieved. | Reduce the amount of solvent used. Try adding an anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Poor Recovery | Compound has significant solubility in cold solvent. | Cool the crystallization mixture to a lower temperature (e.g., -20 °C or -78 °C). Minimize the amount of solvent used for dissolution. |
Q3: During column chromatography, my desired product is co-eluting with an unknown impurity. What's my next step?
Possible Causes & Solutions:
Co-elution is a classic chromatography challenge, particularly with isomers or compounds of very similar polarity.
-
Suboptimal Mobile Phase: The polarity of your eluent system may not be different enough to resolve the components.
-
Solution: Change the solvent system entirely. Instead of a standard hexane/ethyl acetate gradient, try a system with different selectivity, such as dichloromethane/methanol or toluene/acetone. The unique electronic properties of fluorinated compounds can lead to unexpected interactions with the stationary phase.
-
-
Incorrect Stationary Phase: Standard silica gel may not be the ideal choice for highly fluorinated molecules due to their unique polarity and potential for strong interactions.
-
Solution: Consider using an alternative stationary phase. Alumina (basic or neutral) can offer different selectivity. For very non-polar fluorinated compounds, a reverse-phase (C18) column with a polar mobile phase (e.g., water/acetonitrile) might provide the necessary separation.
-
-
Overloading the Column: Applying too much crude product to the column leads to broad, overlapping bands that are impossible to separate.
-
Solution: Reduce the amount of material loaded onto the column. A good rule of thumb is a 1:50 to 1:100 ratio of crude product to stationary phase by weight.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective general purification strategy for this compound?
The optimal strategy depends on the scale of your synthesis and the nature of the impurities. The following decision workflow provides a general guide.
Caption: Decision workflow for selecting a purification method.
Q2: What are the critical safety precautions for handling fluorinated pyridines?
Fluorinated pyridines, including the target compound and its intermediates, should be handled with care due to their potential toxicity and reactivity.[7][8][9]
-
Engineering Controls: Always handle these compounds in a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical splash goggles, and appropriate gloves. Check glove compatibility charts, as highly fluorinated compounds can sometimes penetrate standard nitrile gloves; consider using thicker gloves or double-gloving.[7][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[7][10] These compounds can cause skin and eye irritation, and may be toxic if swallowed or inhaled.[7][8] Keep away from heat, sparks, and open flames, as many are flammable liquids.[11]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9][10]
Q3: Which analytical techniques are essential for confirming the purity and identity of my final product?
A combination of methods is required for unambiguous characterization.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for analyzing fluorinated compounds. It provides direct information on the number and chemical environment of all fluorine atoms in the molecule. The large chemical shift dispersion allows for easy identification of fluorinated impurities, even at low levels.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the main peak.
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure of the pyridine ring and ensuring the absence of proton-containing impurities.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and F, offering a final, quantitative confirmation of the compound's empirical formula and purity.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. KR930011301B1 - Method for preparing fluorinated pyridine derivative - Google Patents [patents.google.com]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Optimizing the Synthesis of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
Guide ID: TFG-SYN-2354-01
Introduction
Welcome to the Technical Support Center for advanced fluorinated heterocycles. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. This highly functionalized molecule is a valuable building block in the development of novel agrochemicals and pharmaceuticals, where the strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3][4]
The synthesis of polyfluorinated pyridines is often challenging, marked by harsh reaction conditions, competitive side reactions, and purification difficulties. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and systematically improve your reaction yields. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed, data-driven decisions in your experimental design.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via one of two major pathways. The choice of strategy often depends on the availability of starting materials, scale, and required purity.
-
Halogen Exchange (HALEX) on Polychlorinated Precursors: This is the most common and industrially relevant method. The process starts with a readily available polychloropyridine, such as pentachloropyridine or tetrachloro-4-(trichloromethyl)pyridine. The chlorine atoms are systematically replaced with fluorine through nucleophilic aromatic substitution (SNAr) using a fluoride source.[1][5] The trichloromethyl group is also converted to a trifluoromethyl group under these or similar conditions. This method is robust but requires careful control of reaction parameters to achieve the desired regioselectivity and degree of fluorination.
-
Ring Construction from Fluorinated Building Blocks: This "bottom-up" approach involves the cyclocondensation of smaller, commercially available trifluoromethyl-containing fragments to construct the pyridine ring.[1][2][6][7][8] While this can offer high regioselectivity, it may involve more synthetic steps and the building blocks can be expensive.
This guide will focus primarily on optimizing the more prevalent HALEX methodology .
Visualizing the HALEX Pathway
Below is a conceptual workflow for the synthesis starting from a polychlorinated precursor.
Caption: Conceptual workflow for HALEX synthesis.
Section 2: Troubleshooting Guide for Yield Improvement
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Problem 1: Low Conversion of Polychlorinated Starting Material
Question: My HALEX reaction stalls, leaving a significant amount of unreacted or partially fluorinated starting material. How can I drive the reaction to completion?
Answer: Low conversion in a solid-liquid HALEX reaction is typically due to insufficient reactivity of the fluoride source, poor mass transfer, or suboptimal temperature.
-
Causality & Explanation: The key is activating the fluoride salt (typically KF) and ensuring it can effectively engage with the substrate in the organic phase. Aprotic polar solvents are crucial as they solvate the potassium cation, leaving a more "naked" and nucleophilic fluoride anion.
-
Solutions & Optimization Steps:
-
Activate the Fluoride Source: Use spray-dried potassium fluoride (KF) or anhydrous KF. Pre-drying the KF in situ by azeotropic distillation with toluene before adding your solvent and substrate can significantly improve reactivity.
-
Solvent Choice: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are standard. Sulfolane is often superior due to its high thermal stability (>220 °C), which allows for higher reaction temperatures without solvent degradation.
-
Incorporate a Phase-Transfer Catalyst (PTC): A PTC is essential for shuttling the fluoride anion from the solid KF surface into the organic phase where the reaction occurs.[9] While common quaternary ammonium salts (e.g., TBACl) can decompose at high temperatures, more robust catalysts like tetraphenylphosphonium bromide (TPPBr) or specialized phosphazenium salts are highly effective.[10][11]
-
Increase Reaction Temperature: HALEX reactions are often kinetically slow and require high temperatures, typically in the range of 150-250 °C.[5] Incrementally increase the reaction temperature by 10-15 °C and monitor the progress by GC-MS.
-
Ensure Efficient Agitation: In a heterogeneous reaction, vigorous stirring is critical to maximize the surface area contact between the solid KF and the dissolved substrate.
-
Problem 2: Poor Selectivity & Formation of Isomers
Question: My analysis shows a mixture of products, including isomers and compounds with the wrong number of fluorine atoms. How can I improve selectivity for the desired 2,3,5-trifluoro product?
Answer: Selectivity is governed by the inherent electronic properties of the pyridine ring and the reaction conditions. The positions ortho and para (2, 4, 6) to the ring nitrogen are most activated for nucleophilic attack.
-
Causality & Explanation: The substitution of chlorine with fluorine proceeds stepwise. Over-fluorination occurs when the reaction is run for too long or at too high a temperature. Under-fluorination results from incomplete reaction. Isomer formation is dictated by the relative activation of the C-Cl bonds.
-
Solutions & Optimization Steps:
-
Temperature Control: Temperature is the most critical parameter for controlling selectivity. A lower temperature will favor substitution at the most activated positions (typically 4- and 2/6- positions). A temperature gradient study (e.g., running small-scale reactions at 160°C, 180°C, and 200°C) can help identify the optimal window where the desired product forms preferentially.
-
Stoichiometry of Fluoride Source: Use a carefully measured molar excess of KF. A large excess can drive the reaction towards over-fluorination. Start with a 10-50% molar excess of KF relative to the number of chlorine atoms you intend to substitute.[12]
-
Reaction Time: Monitor the reaction closely using in-process controls (e.g., GC-MS). Quench the reaction once the peak for the desired product is maximized and before significant amounts of over-fluorinated byproducts appear.
-
Catalyst Choice: While not a primary driver of regioselectivity, some Lewis acid catalysts (e.g., SbCl₃, FeCl₃) used with HF can influence the product distribution.[12]
-
Problem 3: Product Decomposition or Tar Formation
Question: I'm observing significant darkening of the reaction mixture and a low isolated yield, suggesting product or reagent decomposition. What is causing this and how can it be prevented?
Answer: Decomposition at high temperatures is a common issue, often caused by reactions with the solvent or trace impurities like water.
-
Causality & Explanation: Polar aprotic solvents like DMF can decompose at high temperatures, especially in the presence of strong bases (like fluoride ions), to form dimethylamine, which can act as a nucleophile and lead to unwanted byproducts. The target molecule itself, being highly electron-deficient, can also be susceptible to nucleophilic attack or polymerization.
-
Solutions & Optimization Steps:
-
Ensure Anhydrous Conditions: Water can hydrolyze the chlorinated pyridine precursor or react with the fluorinating agent, reducing its efficacy and potentially catalyzing decomposition pathways. Ensure all reagents and the reaction apparatus are scrupulously dry.
-
Use a High-Purity, Thermally Stable Solvent: Switch from DMF or NMP to sulfolane if you suspect solvent decomposition is the issue.
-
Work Under an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before heating and maintain a positive pressure throughout the reaction to prevent oxidative side reactions.
-
Optimize Temperature and Time: As mentioned previously, avoid unnecessarily high temperatures or prolonged reaction times. The goal is to find the "sweet spot" that provides a reasonable reaction rate without significant degradation.
-
Problem 4: Difficult Purification
Question: The crude product is difficult to purify. Isomers and byproducts have very close boiling points, making distillation ineffective.
Answer: Purifying highly fluorinated compounds with similar physical properties requires specialized techniques beyond simple distillation.[13]
-
Causality & Explanation: The similar molecular weights and polarities of fluorinated isomers result in very close boiling points and chromatographic retention times.
-
Solutions & Optimization Steps:
-
Fractional Vacuum Distillation: Use a high-efficiency distillation column (e.g., a Vigreux or packed column) under high vacuum. A slow distillation rate is crucial for achieving good separation.
-
Acidic Wash: During workup, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) can help remove any basic impurities by converting them to water-soluble salts.[13]
-
Chromatography Optimization: If using column chromatography, silica gel can be problematic due to strong interactions with the basic pyridine nitrogen, leading to streaking.[13] Try deactivating the silica gel with a small amount of a tertiary amine (like triethylamine) in the eluent system, or consider using alternative stationary phases like alumina.
-
Melt Crystallization: If the product is a solid at or near room temperature, melt crystallization can be a powerful purification technique for separating close-boiling isomers.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution for HALEX reactions? A1: When using anhydrous hydrogen fluoride (HF), extreme caution is mandatory. HF is highly corrosive and toxic, causing severe burns that may not be immediately painful. All work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including an HF-resistant apron, face shield, and specialized gloves. An emergency response plan, including access to calcium gluconate gel, must be in place. For lab-scale synthesis, using solid fluoride sources like KF or CsF is significantly safer.
Q2: How can I monitor the progress of my fluorination reaction? A2: The best methods are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR spectroscopy. GC-MS allows you to track the disappearance of starting materials and the appearance of intermediates and the final product. ¹⁹F NMR is exceptionally useful as the chemical shifts are highly sensitive to the fluorine substitution pattern on the pyridine ring, allowing for unambiguous identification of different isomers and intermediates.
Q3: Can I use other fluorinating agents besides KF? A3: Yes. Cesium fluoride (CsF) is more soluble and reactive than KF but is also more expensive. For specific C-H fluorinations, reagents like AgF₂ have been shown to be effective under milder conditions, though they may not be suitable for HALEX reactions.[14][15] For converting a -CCl₃ group to -CF₃, antimony trifluoride (SbF₃), often with a catalytic amount of SbCl₅ (the Swarts reaction), is a classic and effective reagent.
Q4: What is the mechanism of a phase-transfer catalyst in this context? A4: The phase-transfer catalyst (e.g., a quaternary phosphonium salt, R₄P⁺X⁻) facilitates the reaction by making the fluoride anion available in the organic solvent. The R₄P⁺ cation pairs with the F⁻ anion from the solid KF, forming a lipophilic ion pair [R₄P⁺F⁻] that is soluble in the organic phase. This soluble fluoride is much more reactive and can readily attack the polychloropyridine substrate.[16]
Section 4: Data & Protocols
Table 1: Comparison of Common HALEX Reaction Parameters
| Parameter | Condition A (Standard) | Condition B (High-Temp, PTC) | Condition C (HF-based) |
| Precursor | Tetrachloro-4-(trichloromethyl)pyridine | Tetrachloro-4-(trichloromethyl)pyridine | Tetrachloro-4-(trichloromethyl)pyridine |
| Fluoride Source | Spray-dried KF | Spray-dried KF | Anhydrous HF |
| Solvent | DMF or NMP | Sulfolane | None (HF is solvent) |
| Catalyst | None | TPPBr (5 mol%) | FeCl₃ or SbCl₅ (cat.) |
| Temperature | 180-200 °C | 220-240 °C | 150-180 °C (in autoclave) |
| Pressure | Atmospheric | Atmospheric | Superatmospheric |
| Pros | Simpler setup | Higher conversion, faster rate | Efficient for -CCl₃ -> -CF₃ |
| Cons | Slower, potential for incomplete reaction | Requires very stable solvent, catalyst cost | Hazardous (HF), requires specialized equipment |
Example Protocol: Two-Step HALEX Synthesis
Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized for specific laboratory conditions. All work should be performed by trained personnel in a suitable fume hood with appropriate PPE.
Step 1: Fluorination of 2,3,5,6-Tetrachloro-4-(trichloromethyl)pyridine
-
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. Ensure the entire apparatus is oven-dried and assembled hot under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine (1.0 eq), spray-dried potassium fluoride (KF, 6.0 eq), and tetraphenylphosphonium bromide (TPPBr, 0.05 eq).
-
Solvent Addition: Add anhydrous sulfolane (approx. 3 mL per gram of starting material).
-
Reaction: Begin vigorous stirring and heat the mixture to 220-230 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with dichloromethane, and analyzing by GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction mixture to ~80 °C. Carefully pour the mixture into a stirred solution of cold water. Extract the aqueous slurry with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter and concentrate the organic phase under reduced pressure to obtain the crude product, which is a mixture of fluorinated intermediates.
Step 2: Purification
-
Set up a fractional vacuum distillation apparatus with a 20 cm Vigreux column.
-
Carefully distill the crude product under high vacuum. Collect fractions based on boiling point and analyze each fraction by GC and/or ¹⁹F NMR to isolate the desired this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 7. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the ro… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. EP0044890B1 - Process for preparing fluoropyridine compounds - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Side Reactions in 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine Chemistry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this highly reactive building block in their synthetic workflows. Our goal is to provide you with field-proven insights and troubleshooting strategies to anticipate, identify, and mitigate common side reactions, ensuring the efficiency and success of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a powerful synthon, prized for its densely functionalized and highly electron-deficient pyridine core. The convergence of three ring-fluorine atoms, a potent trifluoromethyl group, and the inherent electron-withdrawing nature of the pyridine nitrogen makes this molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This high reactivity is its greatest asset, allowing for the facile introduction of a wide range of functionalities. However, it also necessitates a nuanced and precise approach to reaction design to prevent undesirable side reactions. This guide will walk you through the causality of these side reactions and provide actionable protocols to maintain control over your chemical transformations.
Section 1: Understanding the Reactivity Profile
The key to managing this reagent's chemistry lies in understanding its electronic landscape. The cumulative inductive effects of the fluorine and trifluoromethyl substituents create significant partial positive charges (δ+) on the carbon atoms of the pyridine ring, particularly at the C-2 and C-5 positions, making them prime targets for nucleophilic attack.[3]
Caption: Figure 1. Reactivity map of the pyridine core.
The C-5 position is generally the most activated site for nucleophilic attack due to the combined electron-withdrawing effects of the flanking CF3 and the para-nitrogen atom. The C-2 position is the next most likely site. Understanding this hierarchy is the first step in predicting and controlling reaction outcomes.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.
Problem 1: Low or No Conversion to Product
Q: My SNAr reaction with this compound is stalled or showing very low conversion. What are the likely causes and how can I fix it?
A: This is a common issue that typically points to one of three areas: insufficient nucleophilicity, suboptimal reaction conditions, or solvent effects.
Possible Causes & Solutions:
-
Insufficiently Activated Nucleophile: The attacking nucleophile (Nu-H) must be sufficiently deprotonated to become reactive. Weak bases may not fully generate the required anionic nucleophile.
-
Solution: Switch to a stronger, non-nucleophilic base. For example, if you are using K₂CO₃ with a weakly acidic nucleophile, consider switching to Cs₂CO₃ or NaH (for O- and N-nucleophiles). The choice of base is critical to ensure the nucleophile is "active" without introducing competing side reactions.[2]
-
-
Low Reaction Temperature: While controlling temperature is key to preventing side reactions, SNAr reactions have an activation energy barrier that must be overcome.
-
Solution: Incrementally increase the reaction temperature in 10-15 °C steps. Monitor the reaction closely by TLC or LCMS at each step to find the "sweet spot" where product formation occurs without significant byproduct generation.
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the intermediate Meisenheimer complex formed during the SNAr mechanism.[1]
-
Solution: Ensure you are using a polar aprotic solvent such as DMF, DMSO, NMP, or acetonitrile.[4] These solvents excel at solvating the counter-ion of the base (e.g., K⁺), leaving the anionic nucleophile more reactive. If solubility is an issue, DMSO or NMP are often superior choices.
-
Caption: Figure 2. Troubleshooting workflow for low yield.
Problem 2: Formation of Multiple Products (Over-reaction)
Q: My reaction is producing significant amounts of di- and even tri-substituted byproducts. How can I improve the selectivity for mono-substitution?
A: This is a classic challenge with highly activated substrates. The mono-substituted product can sometimes be as reactive, or even more reactive, than the starting material. Control is achieved by carefully managing stoichiometry and reaction conditions.
Possible Causes & Solutions:
-
Excess Nucleophile: Using more than one equivalent of the nucleophile is the most common cause of over-reaction.
-
Solution: Carefully control the stoichiometry. Start with 1.0-1.1 equivalents of your nucleophile. If di-substitution is still observed, try sub-stoichiometric amounts (e.g., 0.9 equivalents) and accept a lower conversion of the starting material, which can be recovered and recycled.
-
-
High Reaction Temperature/Long Reaction Time: Forcing conditions will drive the reaction towards thermodynamic, and often multiply-substituted, products.
-
Solution: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Monitor the reaction frequently (e.g., every 30-60 minutes). As soon as the starting material is consumed or the ratio of mono- to di-substituted product is optimal, quench the reaction immediately. Do not let it stir overnight without justification.
-
-
Slow Addition of Reagents: Adding the nucleophile all at once can create localized areas of high concentration, promoting multiple substitutions.
-
Solution: Dissolve your activated nucleophile and add it slowly via a syringe pump over several hours to a solution of the pyridine substrate. This maintains a low instantaneous concentration of the nucleophile, favoring the initial reaction with the more abundant starting material.
-
Caption: Figure 3. Decision tree for minimizing over-reaction.
Problem 3: Unexpected Hydrolysis of the Trifluoromethyl Group
Q: My mass spectrometry data shows a peak corresponding to a carboxylic acid or amide derivative where the -CF₃ group should be. Is this possible?
A: Yes, while the trifluoromethyl group is generally robust, it is not inert. It can be susceptible to hydrolysis under certain, typically harsh, nucleophilic or basic conditions to form a carboxylic acid, which may subsequently react further.[5]
Possible Causes & Solutions:
-
Harsh Basic Conditions: Strong bases, particularly aqueous hydroxide or alkoxides at elevated temperatures, can attack the electrophilic carbon of the CF₃ group.
-
Presence of Water: The presence of water, especially at higher temperatures and pH, facilitates the hydrolysis pathway.
-
Solution: Use anhydrous solvents and reagents. Dry your solvents using molecular sieves or distillation if necessary. Ensure glassware is oven-dried before use.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage and handling conditions for this compound?
-
A: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances like strong bases or oxidizing agents. Handle in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
-
Q2: Which analytical techniques are best for monitoring reaction progress?
-
A: ¹⁹F NMR is exceptionally powerful for this chemistry, as the signals for the fluorine atoms on the ring and the CF₃ group are distinct and will shift predictably upon substitution. GC-MS is also excellent for tracking the disappearance of starting material and the appearance of products and byproducts. Standard TLC can be effective but may require screening for an appropriate solvent system.
-
-
Q3: How should I approach the work-up and purification of these highly fluorinated compounds?
-
A: Standard liquid-liquid extraction is typically effective. Be aware that highly fluorinated compounds can sometimes have unusual solubility profiles. For purification, silica gel column chromatography is standard. However, these compounds can be volatile, so care should be taken during solvent removal under reduced pressure to avoid product loss. Recrystallization is an excellent option for solid products.[8]
-
Section 4: Protocol & Methodologies
General Protocol for a Controlled Mono-SNAr Reaction with a Phenol Nucleophile
This protocol provides a robust starting point for a controlled substitution, emphasizing techniques to minimize side reactions.
-
Preparation (Anhydrous Conditions):
-
Oven-dry all glassware and allow it to cool under a stream of nitrogen or argon.
-
To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the phenol nucleophile (1.05 equivalents) and a non-nucleophilic base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Add anhydrous DMF (or DMSO) to create a solution of moderate concentration (e.g., 0.2-0.5 M).
-
-
Nucleophile Activation:
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol, forming the phenoxide.
-
-
Substrate Addition:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF.
-
Add the substrate solution dropwise to the activated nucleophile mixture at room temperature over 20-30 minutes.
-
-
Reaction & Monitoring:
-
Heat the reaction to the desired temperature (start with 50-60 °C).
-
Monitor the reaction progress every hour using TLC or by withdrawing a small aliquot for GC-MS analysis.
-
Aim to quench the reaction as soon as the starting material is consumed to prevent the formation of di-substituted products.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Section 5: Data Summary
| Reagent Type | Examples | Use Case / Rationale | Potential Side Reactions |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic; effectively solvates cations and stabilizes Meisenheimer intermediates, accelerating SNAr.[4] | DMF can decompose at high temperatures to form dimethylamine, a competing nucleophile. |
| Weak Base | K₂CO₃, NaHCO₃ | Mild conditions; suitable for acidic nucleophiles (pKa < 12). | May be insufficient to fully deprotonate less acidic nucleophiles, leading to low conversion. |
| Strong Base | Cs₂CO₃, K₃PO₄ | More effective for less acidic nucleophiles (e.g., some alcohols, amines). Cs⁺ is well-solvated, increasing anion reactivity. | Higher reactivity can increase the rate of over-reaction if not controlled. |
| Hydride Base | NaH, KH | Very strong, non-nucleophilic; used for deprotonating weakly acidic alcohols and amines. | Highly reactive with water; requires strictly anhydrous conditions to prevent quenching and H₂ gas evolution. |
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this highly functionalized pyridine derivative. Our goal is to provide you with actionable insights and troubleshooting strategies rooted in established chemical principles and field-proven experience.
The synthesis of polyfluorinated aromatic compounds, particularly those containing a trifluoromethyl group, presents a unique set of challenges that are often magnified during scale-up. These challenges range from managing highly exothermic reactions and corrosive reagents to controlling regioselectivity and ensuring product purity. This guide will provide a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Two primary strategies are generally considered for the industrial-scale synthesis of this and similar molecules:
-
Halogen Exchange (Halex) Reaction: This is a cornerstone of industrial fluoroaromatic chemistry.[1][2] It typically involves the nucleophilic substitution of chlorine atoms with fluoride ions on a pre-functionalized pyridine ring. For the target molecule, a likely precursor would be 2,3,5-trichloro-4-(trifluoromethyl)pyridine. The Halex process often requires high temperatures (150-250 °C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane, with a fluoride source such as anhydrous potassium fluoride (KF).[1][3]
-
Vapor-Phase Fluorination: This method is suitable for large-scale continuous production and often involves the reaction of a chlorinated precursor with hydrogen fluoride (HF) at high temperatures over a metal-based catalyst.[4][5] This can be a cost-effective route but requires specialized equipment to handle corrosive gases at elevated temperatures.
Q2: Why is anhydrous potassium fluoride crucial in the Halex reaction?
A2: The presence of water can significantly reduce the nucleophilicity of the fluoride ion by forming strong hydrogen bonds, thereby hindering the desired substitution reaction.[6] Water can also lead to unwanted side reactions, such as the formation of hydroxypyridine impurities. Therefore, using anhydrous, often spray-dried, potassium fluoride is critical for achieving high yields and purity.[6]
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: The key safety challenges include:
-
Handling of Corrosive Reagents: Hydrogen fluoride (HF) and other fluorinating agents are highly corrosive to glass and can cause severe burns.[5][7] All reactions involving these reagents must be conducted in compatible equipment (e.g., Monel or other nickel alloys).
-
Exothermic Reactions: Fluorination reactions, particularly the Halex process, can be highly exothermic.[8] Proper heat management through controlled reagent addition, efficient cooling systems, and careful monitoring of the reaction temperature is essential to prevent runaway reactions.
-
Pressure Build-up: In closed systems, the evolution of gases or the heating of volatile solvents can lead to a dangerous build-up of pressure.[5] Reactors must be equipped with appropriate pressure relief systems.
-
Toxicity of Reagents and Products: Many organofluorine compounds and their precursors can be toxic.[9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and respiratory protection, must be used.[9]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Fluoride Source Activity | Ensure the potassium fluoride is completely anhydrous. Consider using spray-dried KF. The use of phase-transfer catalysts (e.g., crown ethers or quaternary ammonium salts) can enhance the solubility and reactivity of KF.[6] Cesium fluoride (CsF) is a more reactive but also more expensive alternative.[1] |
| Suboptimal Reaction Temperature | For Halex reactions, temperatures are typically high (150-250 °C).[1] If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious of potential decomposition at excessively high temperatures. |
| Poor Solvent Quality | Use high-purity, anhydrous polar aprotic solvents (e.g., DMSO, DMF, sulfolane).[1][3] The presence of impurities or water can negatively impact the reaction. |
| Inadequate Mixing | In heterogeneous reactions involving solid KF, efficient stirring is crucial to ensure good mass transfer. On a larger scale, the type of agitator and its speed should be optimized. |
Problem 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Halogen Exchange | If the reaction is stopped prematurely, a mixture of partially fluorinated intermediates will be present. Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, HPLC) to determine the optimal reaction time. |
| Formation of Hydroxypyridine Derivatives | This is typically due to the presence of water in the reaction mixture. Rigorously dry all reagents and solvents.[6] |
| Polymerization or Tar Formation | Overheating or prolonged reaction times can lead to decomposition and polymerization, especially with highly activated pyridine rings. Optimize the reaction temperature and time to maximize the yield of the desired product while minimizing degradation. |
| Isomeric Impurities | The formation of isomers can be a challenge depending on the synthetic route. For instance, in some vapor-phase reactions, the regioselectivity of chlorination can be difficult to control, leading to a mixture of chlorinated precursors.[4] Careful purification of the starting materials is essential. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting & Optimization |
| Close Boiling Points of Product and Impurities | Partially fluorinated intermediates may have boiling points close to the final product, making distillation challenging. A fractional distillation column with a higher number of theoretical plates may be required. |
| Azeotrope Formation | The product may form azeotropes with the solvent or impurities. Consider using a different solvent for the reaction or employing azeotropic distillation techniques. |
| Product Volatility | Highly fluorinated compounds can be volatile. Care must be taken during solvent removal to avoid product loss. Use of a rotary evaporator with a cooled trap is recommended. For highly volatile products, in-situ protection or derivatization prior to purification might be an option.[10] |
Experimental Protocols
Protocol 1: Lab-Scale Halex Synthesis of this compound
This protocol is a generalized procedure based on typical Halex reactions and should be optimized for the specific substrate.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple, add spray-dried potassium fluoride (3.5 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Drying: Heat the mixture under vacuum to remove any residual moisture from the KF and solvent.
-
Reagent Addition: Cool the mixture to room temperature and then add 2,3,5-trichloro-4-(trifluoromethyl)pyridine (1.0 eq.).
-
Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by GC-MS analysis of aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a large volume of cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.
Visualizing Synthetic Pathways and Troubleshooting
Synthetic Pathway via Halex Reaction
Caption: Generalized Halex reaction pathway.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with the challenging substrate, 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. This highly electron-deficient and sterically demanding heteroaryl fluoride requires careful consideration of catalyst systems to achieve successful outcomes.
General FAQs: Understanding the Substrate
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A: The primary difficulties arise from the substrate's unique electronic and structural properties:
-
Extreme Electron Deficiency: The cumulative electron-withdrawing effects of three fluorine atoms, a trifluoromethyl group, and the pyridine nitrogen make the aromatic ring highly electron-poor. This can make the oxidative addition step of the catalytic cycle, the insertion of the palladium catalyst into the C-F bond, particularly challenging and often rate-limiting.[1]
-
Strong Carbon-Fluorine (C-F) Bonds: C-F bonds are significantly stronger than C-Cl, C-Br, or C-I bonds, requiring highly active catalysts to facilitate cleavage.[2]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. This is a known issue with coordinating heterocycles.[3][4]
-
Regioselectivity: With multiple C-F bonds, achieving selective activation at a single desired position can be difficult. While the reactivity of C-F bonds in such a polyfluorinated system is complex, activation is often favored at positions ortho or para to the nitrogen (C2 or C5), though this can be influenced by the specific catalyst and reaction conditions.[2][5]
Q2: How does the electron-deficient nature of this pyridine affect catalyst and ligand selection?
A: The substrate's electron deficiency is the central factor guiding catalyst selection. To overcome the high activation barrier for oxidative addition, the catalytic system must be highly active. This is typically achieved by using:
-
Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium(0) center.[1] This makes the metal more nucleophilic and better able to donate electron density into the σ* orbital of the C-F bond, facilitating its cleavage. Sterically bulky biarylphosphine ligands are often excellent choices.[6]
-
Sterically Hindered Ligands: Bulkiness around the metal center promotes the formation of monoligated, highly reactive 12-electron palladium species, which are known to accelerate oxidative addition.[7] Furthermore, steric hindrance can facilitate the final reductive elimination step, releasing the product and regenerating the active catalyst.
Troubleshooting Guide: Suzuki-Miyaura Coupling
FAQ: "My Suzuki-Miyaura C-C bond formation with this compound is giving low to no yield. What are the most common causes and how can I fix it?"
A: Low yields in Suzuki-Miyaura couplings of this substrate are common and typically trace back to an insufficiently active catalyst system or decomposition of the boronic acid coupling partner. The C-F bond activation is the most probable bottleneck.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Key Considerations & Insights |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | These bulky, electron-rich biarylphosphine ligands are the standard for challenging couplings.[8] They create a highly active catalyst capable of C-F bond activation. |
| PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | THF or THF/H₂O | 65-100 | While a classic catalyst, dppf may be less effective for this specific C-F activation than modern biarylphosphine ligands but can be a good starting point.[4][9][10] | |
| NiCl₂(dppf) or Ni(COD)₂ | dppf or other phosphines | K₃PO₄ | Dioxane or THF | 80-100 | For particularly stubborn C-F activations, nickel catalysts can be superior to palladium and should be considered as an alternative strategy.[2][11] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Reagent Addition: Add the arylboronic acid (1.2-1.5 equivalents), this compound (1.0 equivalent), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at the specified temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
FAQ: "I'm attempting a Buchwald-Hartwig amination and observing rapid catalyst decomposition and minimal product formation. What ligand and base combination is recommended?"
A: This is a classic symptom of an incompatible catalyst system for a coordinating, electron-deficient substrate. The combination of a strong base and a coordinating amine can deactivate the catalyst. The solution lies in using specialized ligands that form stable, highly active catalytic species.
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Key Considerations & Insights |
| Pd(OAc)₂ or Pd₂(dba)₃ | BrettPhos or tBuXPhos | LHMDS or K₂CO₃ | Toluene or Dioxane | 100-120 | BrettPhos is particularly effective for coupling with hindered primary amines.[12] LHMDS is a strong, non-nucleophilic base suitable for sensitive substrates.[13] |
| G3/G4 Palladacycles | (Integrated Ligand) | NaOtBu or Cs₂CO₃ | t-Amyl alcohol or Toluene | 80-110 | Pre-formed palladacycle precatalysts often show superior activity and stability, especially for challenging substrates. |
| Pd-BIAN-NHC Catalysts | BIAN-INon | K₃PO₄ | Dioxane | 110 | This newer class of large-but-flexible N-heterocyclic carbene (NHC) ligands is designed specifically to overcome catalyst inhibition by coordinating heterocycles.[3] |
Catalyst Selection Workflow
Caption: Decision tree for initial catalyst system selection.
Troubleshooting Guide: Sonogashira Coupling
FAQ: "My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling) and low yields of the desired product. Should I be using a copper co-catalyst?"
A: The decision to use copper is critical. While the classic Sonogashira protocol uses a copper(I) co-catalyst to facilitate transmetalation, this can also promote the undesirable oxidative homocoupling of the terminal alkyne, especially at higher temperatures.[14][15] For a sensitive and challenging substrate like this, starting with a copper-free protocol is often advisable.
Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Key Considerations & Insights |
| Copper-Free: Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., cataCXium A) | Cs₂CO₃ or i-Pr₂NH | DMF or NMP | 80-120 | Copper-free conditions minimize Glaser homocoupling. The use of a bulky, electron-rich phosphine ligand is essential to drive the catalytic cycle. |
| Copper-Catalyzed: Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF or Toluene | RT - 60 | The classic conditions.[14][16] Can be very efficient but requires rigorous exclusion of oxygen to prevent homocoupling. Use the mildest possible temperature. |
| Precatalyst: [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | This modern, air-stable precatalyst is designed for rapid generation of the active monoligated species and has shown high efficacy in room-temperature, copper-free Sonogashira couplings.[17] |
Generalized Catalytic Cycle and Key Challenges
Caption: Generalized palladium catalytic cycle for cross-coupling.
References
- 1. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Low Reactivity of Fluorinated Heterocycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis and functionalization of fluorinated heterocyclic compounds. The unique electronic properties conferred by fluorine atoms can dramatically alter the reactivity of heterocyclic rings, often leading to sluggish or failed reactions under standard conditions.[1][2] This resource provides in-depth, evidence-based troubleshooting strategies and practical protocols to overcome these hurdles.
Section 1: Foundational Principles & General FAQs
Before diving into specific reaction troubleshooting, it's crucial to understand the underlying principles governing the reactivity of these molecules.
FAQ 1.1: Why are fluorinated heterocycles often unreactive, especially in cross-coupling reactions?
Answer: The low reactivity of fluorinated heterocycles, particularly electron-deficient systems like fluoropyridines, is a consequence of several electronic and steric factors.[3]
-
Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the entire heterocyclic ring system.[3] In the context of palladium-catalyzed cross-coupling, this deactivation makes the crucial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond, significantly slower.[3][4]
-
Steric Hindrance: While a single fluorine atom is only slightly larger than hydrogen, substituents like the trifluoromethyl (CF₃) group are considerably bulky.[5] For ortho-substituted fluoroheterocycles, this steric bulk can physically block the metal catalyst from accessing the reaction site.[3]
-
Catalyst Inhibition: Nitrogen-containing heterocycles can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[6] This is particularly problematic with electron-deficient pyridinic nitrogens, which can bind strongly to the metal.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Low yields, slow conversion, and catalyst decomposition are common issues when attempting Suzuki-Miyaura or Buchwald-Hartwig aminations with fluorinated heterocycles.
FAQ 2.1: My Suzuki-Miyaura coupling with a fluoro-substituted chloropyridine is failing. What are the first parameters I should adjust?
Answer: This is a classic problem stemming from the electronically deactivated and sterically hindered nature of the substrate.[3] A systematic approach focusing on the catalyst system is the most effective strategy.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Explanation:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You must switch to bulky, electron-rich phosphine ligands. These "Buchwald-type" ligands (e.g., XPhos, SPhos, RuPhos) accelerate the rate-limiting oxidative addition step and stabilize the active catalytic species.[3]
-
Base and Solvent: A strong, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often superior to sodium carbonate.[3] Ensure the base is finely powdered and anhydrous. Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or toluene are preferred.[3]
-
Temperature: Electron-deficient substrates require more thermal energy. Increase the temperature to 80-120 °C. Microwave irradiation can be highly effective at driving these reluctant reactions to completion.[3]
Table 1: Recommended Conditions for Challenging Suzuki Couplings
| Parameter | Standard Conditions | Recommended for Fluoroheterocycles | Rationale |
| Pd Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Buchwald Palladacycle Precatalysts | Ensures efficient generation of active Pd(0); precatalysts are more stable and reliable.[3] |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos, tBu₃P | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7][8] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, K-Ot-Bu | Stronger bases facilitate the transmetalation step, especially with less reactive boronic acids.[3] |
| Solvent | Dioxane/H₂O, DME | Anhydrous Dioxane, Toluene, CPME | Avoids potential protodeboronation of the boronic acid, especially at high temperatures.[3] |
| Temperature | 80-100 °C | 100-120 °C or Microwave | Overcomes the higher activation energy barrier for oxidative addition.[3] |
FAQ 2.2: My Buchwald-Hartwig amination of a fluoro-bromo-pyrimidine is giving low yield and significant hydrodehalogenation. How can I fix this?
Answer: This indicates that the desired reductive elimination to form the C-N bond is slow and competing with side reactions like β-hydride elimination or catalyst decomposition.[9]
Key Solutions:
-
Ligand Selection: The choice of ligand is paramount. For challenging heteroaryl electrophiles, highly hindered ligands are required. Josiphos-type or Buchwald's biarylphosphine ligands (e.g., BrettPhos, RuPhos) are excellent starting points. Recently, large-but-flexible N-heterocyclic carbene (NHC) ligands have been developed specifically for coupling coordinating heterocycles.[10]
-
Base Selection: The base is critical. A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[9] The choice of base can influence the aggregation state of the active catalyst and the rate of amine deprotonation.
-
Avoid Side Reactions: Hydrodehalogenation often arises from reactions with trace water or from β-hydride elimination from the amide. Ensure strictly anhydrous conditions. If the amine coupling partner has a β-hydrogen, the choice of a ligand that promotes rapid reductive elimination is even more critical.
Protocol 2.1: General Protocol for Buchwald-Hartwig Amination of an Unreactive Fluoroheteroaryl Bromide
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the palladium precatalyst (e.g., BrettPhos Palladacycle, 2 mol%), the ligand (if not using a precatalyst, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the fluoroheteroaryl bromide (1.0 equiv) and the amine (1.2 equiv). Add anhydrous, degassed solvent (e.g., toluene or CPME) via syringe.
-
Reaction: Heat the sealed vessel to 100-120 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium black. The filtrate can then be concentrated and purified by column chromatography.
Section 3: Strategies for Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of fluorine and ring nitrogen atoms can activate a heterocycle towards SNAr, making it a powerful alternative to cross-coupling.[11][12]
FAQ 3.1: I am trying to displace a chlorine atom with a nucleophile on a difluoropyridine, but the reaction is not proceeding. I thought the fluorine atoms would be activating?
Answer: While fluorine is strongly activating, several factors can prevent a successful SNAr reaction.
-
Positional Activation: Fluorine (and other electron-withdrawing groups) provide the strongest activation when they are positioned ortho or para to the leaving group.[12] This positioning allows them to stabilize the negative charge in the intermediate Meisenheimer complex through resonance and induction. A meta-positioned fluorine offers only weaker inductive activation.[13]
-
Leaving Group Ability: The rate of SNAr follows the trend F > Cl > Br > I. Fluoride itself is an excellent leaving group in these systems, often reacting much faster than chloride.[11] If your molecule has both a fluorine and a chlorine, the fluorine is often the more reactive site for substitution.
-
Nucleophile Strength & Solvent: SNAr reactions require potent nucleophiles. The nucleophilicity can be dramatically enhanced by using a polar aprotic solvent (e.g., DMSO, DMF) which solvates the counter-ion but not the nucleophile itself.[14]
-
Lewis Acid Activation: For weakly activated systems, a Lewis acid (e.g., ZnCl₂) can be used to coordinate to the pyridine nitrogen. This coordination enhances the ring's electron deficiency, making it much more susceptible to nucleophilic attack.[15]
Figure 2: Activation strategies for SₙAr on fluoropyridines.
Section 4: C-H Functionalization and Directed ortho-Metalation (DoM)
Directly converting a C-H bond to a C-C or C-heteroatom bond is a highly atom-economical strategy. However, the inherent properties of fluorinated heterocycles present unique challenges.[16]
FAQ 4.1: I want to selectively functionalize the C-H bond ortho to a fluorine atom on my heterocycle. Is this feasible?
Answer: Yes, this is highly feasible. The fluorine atom, despite its electron-withdrawing nature, can act as a weak directed metalation group (DMG).[17] The reaction typically involves deprotonation with a strong lithium base, like lithium diisopropylamide (LDA) or a hindered lithium amide like LiTMP, to form an organolithium species, which can then be trapped with an electrophile.[18][19]
Key Considerations for Fluoro-Directed DoM:
-
Base Selection: Standard alkyllithiums like n-BuLi can sometimes engage in competitive nucleophilic addition to the electron-deficient ring. Using a non-nucleophilic amide base like LDA or LiTMP is often crucial to favor deprotonation.[18]
-
Competition with other DMGs: Fluorine is a relatively weak DMG. If a stronger DMG (e.g., -CONR₂, -OMe, -SO₂NR₂) is present on the ring, metalation will likely occur ortho to that group instead.[20]
-
Kinetic vs. Thermodynamic Control: Most lithiations are kinetically controlled and must be performed at low temperatures (-78 °C) to prevent rearrangement or decomposition.
Protocol 4.1: Directed ortho-Lithiation and Silylation of a Fluoropyridine
-
Setup: To a flame-dried, three-neck flask under argon, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Preparation: Slowly add n-BuLi (1.1 equiv) to a solution of diisopropylamine or 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF at -78 °C to generate LDA or LiTMP in situ. Stir for 30 minutes.
-
Lithiation: Slowly add a solution of the fluoropyridine (1.0 equiv) in anhydrous THF to the lithium amide solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.
-
Electrophilic Quench: Add the electrophile (e.g., trimethylsilyl chloride, 1.2 equiv) dropwise at -78 °C.
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate in vacuo. Purify by column chromatography.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms for reactions of halogenated compounds. Part 6. Investigations into the activating effect of ortho-fluorine in nucleophilic aromatic substitution | Scilit [scilit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uwindsor.ca [uwindsor.ca]
- 19. researchgate.net [researchgate.net]
- 20. baranlab.org [baranlab.org]
Technical Support Center: Solvent Effects on Reactions of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
Welcome to the technical support guide for navigating the complexities of reactions involving 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. This resource is tailored for researchers, chemists, and drug development professionals who utilize this highly activated pyridine derivative. The strategic selection of a solvent is paramount, as it directly governs reaction kinetics, selectivity, and ultimately, the success of your synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of solvents in reactions with this compound, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) pathway.
Question 1: What are the most effective solvents for SNAr reactions with this compound?
For Nucleophilic Aromatic Substitution (SNAr), which is the most common application for this substrate, polar aprotic solvents are generally the top choice.[1] These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
These solvents excel because they can effectively solvate cations while leaving the anionic nucleophile relatively "bare" and more reactive.[1]
Question 2: Why is my SNAr reaction failing in a nonpolar solvent like toluene or hexane?
SNAr reactions proceed through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] Polar solvents are essential to stabilize this charged species through dipole-dipole interactions. In a nonpolar solvent, the activation energy required to form this intermediate is often prohibitively high, leading to little or no observable reaction.[1]
Question 3: Can I use protic solvents such as ethanol (EtOH) or methanol (MeOH)?
Yes, protic solvents can be used, but their effect is nuanced. While their polarity can help stabilize the Meisenheimer complex, they can also slow down the reaction by forming hydrogen bonds with the nucleophile.[1][2] This hydrogen bonding effectively cages the nucleophile, reducing its availability and reactivity. However, in some specific cases, protic solvents can offer unique selectivity advantages that are not observed in aprotic systems.[1][2]
Question 4: Is it possible for the solvent to react directly with my fluoropyridine?
Absolutely. Solvents that are also nucleophilic can compete with your intended reagent.[1] For instance, using an alcohol like methanol as a solvent in the presence of a strong base (e.g., NaH, K₂CO₃) can generate a significant concentration of the corresponding alkoxide (e.g., methoxide). This alkoxide is a potent nucleophile and will readily participate in the SNAr reaction.[1] If this is not the desired outcome, you must select a non-nucleophilic, inert solvent.
Troubleshooting Guide
This section provides actionable solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction shows low or no conversion of the starting material.
This is a common and frustrating issue, often directly linked to solvent choice and reaction conditions.
-
Possible Cause 1: Incorrect Solvent Polarity. You are using a nonpolar or low-polarity solvent (e.g., toluene, dichloromethane).
-
Actionable Solution: Switch to a polar aprotic solvent like DMF or DMSO. This is the most critical variable for promoting SNAr reactions, as it provides the necessary stabilization for the charged Meisenheimer intermediate.[1]
-
-
Possible Cause 2: Nucleophile Deactivation. You are using a protic solvent (e.g., ethanol) that is deactivating your nucleophile via hydrogen bonding.[1][3]
-
Actionable Solution: Consider switching to a polar aprotic solvent. If the protic solvent is required for solubility or other reasons, you may need to use a stronger base to deprotonate the nucleophile more effectively or increase the reaction temperature to overcome the energy barrier.
-
-
Possible Cause 3: Insufficient Thermal Energy. The SNAr reaction on your specific substrate combination has a high activation energy that is not being met at room temperature.
-
Actionable Solution: Gradually increase the reaction temperature. Many SNAr reactions on electron-deficient pyridines require heating to proceed at a reasonable rate.[4] Monitor the reaction for potential decomposition at higher temperatures.
-
-
Possible Cause 4: Presence of Water. Your reaction is sensitive to moisture, and you have not used anhydrous conditions.
-
Actionable Solution: Ensure all glassware is thoroughly oven- or flame-dried. Use anhydrous-grade solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
dot
Caption: Troubleshooting flowchart for low-yield fluoropyridine reactions.
Issue 2: My reaction is producing unexpected side products.
-
Possible Cause 1: Solvent is Acting as a Nucleophile. You are observing a product where the nucleophile is derived from your solvent (e.g., an ethoxy-substituted pyridine when using ethanol).
-
Actionable Solution: Switch to a non-nucleophilic, inert solvent such as DMF, DMSO, acetonitrile, or THF.[1] Always verify the purity of your solvent, as impurities can also act as competing nucleophiles.
-
-
Possible Cause 2: Incorrect Regioselectivity. The nucleophile is substituting at a different position on the pyridine ring than expected.
-
Actionable Solution: While substitution on this scaffold is electronically favored at the 2- and 6-positions, solvent polarity can sometimes influence the regiochemical outcome of SNAr reactions.[6] It is advisable to screen a small panel of solvents (e.g., DMSO, MeCN, and THF) to determine if the solvent environment is impacting the selectivity of your reaction.
-
Issue 3: I am having difficulty removing the high-boiling-point solvent (e.g., DMF, DMSO) after the reaction.
-
Actionable Solution: This is a common challenge in purification. The standard method is an aqueous workup.
-
Dilute the reaction mixture significantly with water.
-
Extract the desired product into a water-immiscible organic solvent with a lower boiling point, such as ethyl acetate, diethyl ether, or dichloromethane.
-
Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual DMF/DMSO and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the volatile solvent under reduced pressure.
-
Data Summary: Solvent Selection at a Glance
| Solvent Class | Examples | Effect on SNAr Rate | Mechanism of Effect | Common Issues |
| Polar Aprotic | DMF, DMSO, MeCN, THF | Strongly Accelerates | Stabilizes the charged Meisenheimer intermediate; does not strongly solvate the nucleophile.[1] | Difficult to remove post-reaction; potential for thermal decomposition with some reagents. |
| Polar Protic | H₂O, EtOH, MeOH | Variable (Often Slows) | Stabilizes the intermediate but also deactivates the nucleophile via hydrogen bonding.[1][2] | Can act as a competing nucleophile, especially with a base; may require higher temperatures. |
| Nonpolar | Toluene, Hexane, Dioxane | Strongly Inhibits | Fails to stabilize the polar, charged intermediate, leading to a very high activation energy.[1] | Reaction usually fails to proceed or is impractically slow. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in SNAr Reactions
This protocol outlines a method for efficiently testing multiple solvents to find the optimal conditions for your specific nucleophile and this compound.
-
Preparation:
-
In separate, oven-dried reaction vials equipped with stir bars, add this compound (1.0 eq).
-
Add your nucleophile (1.1-1.5 eq) and, if required, a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).
-
-
Solvent Addition:
-
To each vial, add a different anhydrous solvent to achieve the same concentration (e.g., 0.1 M). Recommended screening set: DMF, Acetonitrile, THF, and Toluene (as a negative control).
-
-
Reaction:
-
Seal the vials under an inert atmosphere (e.g., N₂ or Ar).
-
Stir the reactions at your desired starting temperature (e.g., room temperature or 60 °C) on a parallel synthesis block.
-
-
Monitoring:
-
After a set time (e.g., 2 hours), take a small aliquot from each reaction.
-
Quench the aliquot with a few drops of water and extract with ethyl acetate.
-
Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of starting material and the formation of the desired product.
-
-
Analysis:
-
Compare the conversion across the different solvents to identify the most effective one for your transformation. The solvent that provides the highest conversion with the cleanest product profile is your optimal choice for scale-up.
-
dot
Caption: SNAr mechanism showing solvent stabilization of the Meisenheimer intermediate.
References
Technical Support Center: Monitoring Reaction Progress of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine by LC-MS
Welcome to the technical support center for the analysis of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine and related reaction species using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of monitoring reactions involving this highly fluorinated molecule.
Introduction: The Challenge of Analyzing Polyfluorinated Pyridines
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Monitoring its reactions is crucial for process optimization and yield maximization. However, the high degree of fluorination in this molecule presents unique analytical challenges. These include its distinct chromatographic behavior, potential for ion suppression, and specific ionization characteristics.[3][4] This guide provides practical, field-proven insights to overcome these challenges and ensure robust and reliable LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor chromatographic peak shape (e.g., tailing or fronting) for this compound?
A1: Poor peak shape for highly fluorinated compounds can arise from several factors. Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase.[5] Highly fluorinated molecules can exhibit unique sorption behaviors that differ from their hydrocarbon analogs.[3] Fronting can be a sign of column overload.
-
Causality: The electron-withdrawing nature of fluorine atoms can lead to undesirable interactions with residual silanols on silica-based C18 columns. Furthermore, the unique "fluorous" character of the analyte may lead to poor partitioning on traditional reversed-phase columns.[6]
-
Solution:
-
Column Selection: Consider using a column specifically designed for fluorinated compounds, such as a fluorophenyl or a C18 column with advanced end-capping.
-
Mobile Phase Modifier: The addition of a small amount of a masking agent, like trifluoroacetic acid (TFA), to the mobile phase can help to improve peak shape by minimizing interactions with the stationary phase.[6]
-
Sample Concentration: Inject a lower concentration of your sample to rule out column overload.[7]
-
Q2: My signal intensity for this compound is very low in positive ion mode ESI. What can I do to improve it?
A2: Low sensitivity in positive ion mode Electrospray Ionization (ESI) is a common issue for polyfluorinated compounds. The strong electron-withdrawing effects of the fluorine atoms decrease the basicity of the pyridine nitrogen, making it difficult to protonate.
-
Causality: ESI relies on the analyte's ability to accept a charge in solution.[8] The reduced proton affinity of the highly fluorinated pyridine ring hinders efficient ionization in positive mode.
-
Solution:
-
Switch to Negative Ion Mode: Highly electronegative fluorine atoms make the molecule more amenable to negative ion mode detection, often through deprotonation or adduct formation.
-
Alternative Ionization Techniques: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) or a multimode source like UniSpray™.[9] These techniques can be more efficient for less polar and difficult-to-ionize compounds.
-
Mobile Phase Additives: In negative ion mode, adding a small amount of a basic modifier like ammonium hydroxide or a volatile buffer can enhance deprotonation.
-
Q3: I am seeing unexpected fragments in my mass spectrum that don't correspond to my target molecule. What could be the cause?
A3: In-source fragmentation can occur for certain molecules, especially when using higher source temperatures or cone voltages. The mass spectra of trifluoromethyl-substituted heterocycles can show complex fragmentation patterns.[10]
-
Causality: The energy within the ion source can be sufficient to induce fragmentation of the parent ion before it reaches the mass analyzer. This can be exacerbated by the presence of multiple fluorine atoms, which can influence bond stabilities.
-
Solution:
-
Optimize Source Parameters: Systematically reduce the cone/fragmentor voltage and the source temperature to find the optimal balance between ionization efficiency and fragmentation. A design of experiments (DoE) approach can be beneficial for this optimization.[11]
-
Gentler Ionization: If in-source fragmentation is persistent, a softer ionization technique may be necessary.
-
Q4: How can I confirm the identity of my starting material, intermediates, and final product in the reaction mixture?
A4: Confident identification relies on a combination of chromatographic and mass spectral data.
-
Causality: Relying solely on the mass-to-charge ratio (m/z) can be misleading, especially with complex reaction mixtures where isomers may be present.
-
Solution:
-
Retention Time Matching: Inject authentic standards of the starting material and any known intermediates or the final product to confirm retention times.
-
High-Resolution Mass Spectrometry (HRMS): Use of HRMS provides accurate mass measurements, allowing for the determination of elemental composition and reducing ambiguity.[12]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion and comparing the resulting fragmentation pattern to that of a standard provides a high degree of confidence in compound identification.
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the LC-MS analysis of this compound.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common LC-MS issues.
Experimental Protocols
Protocol 1: Generic Starting Method for Reaction Monitoring
This protocol provides a robust starting point for developing a method to monitor reactions involving this compound.
1. Sample Preparation:
- Dilute a small aliquot of the reaction mixture (e.g., 1-5 µL) in 1 mL of a 50:50 mixture of acetonitrile and water.
- Vortex to ensure homogeneity.
- Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.[13]
2. LC Method Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard starting point, but consider a fluorophenyl column for improved peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ion mode and helps control pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute a wide range of components. |
| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[14] |
| Injection Volume | 1-5 µL | Start with a low volume to avoid detector saturation. |
3. MS Method Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| Ionization Mode | ESI Negative | Expected to provide better sensitivity for this analyte. |
| Capillary Voltage | 3.0 kV | A typical starting voltage for ESI. |
| Cone Voltage | 30 V | Optimize to maximize parent ion intensity and minimize fragmentation. |
| Source Temperature | 120 °C | A lower temperature to minimize in-source fragmentation. |
| Desolvation Temp. | 350 °C | Efficiently desolvates the spray. |
| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process. |
| Scan Range | m/z 100-500 | To cover the mass range of expected reactants, intermediates, and products. |
Protocol 2: Method Optimization for Improved Sensitivity
If the generic method provides low sensitivity, follow these steps to optimize the MS parameters.
1. Ionization Mode Screening:
- Perform injections in both positive and negative ion modes to empirically determine which provides a better response for your analyte and related species.[8]
2. Cone/Fragmentor Voltage Tuning:
- Perform a series of injections while varying the cone or fragmentor voltage (e.g., in 5-10 V increments from 10 V to 60 V).
- Plot the analyte peak area against the voltage to determine the optimal setting that maximizes the signal of the molecular ion.
3. Source and Desolvation Temperature Optimization:
- Systematically vary the source and desolvation temperatures to find the best conditions for your specific analyte and mobile phase composition. Be mindful that higher temperatures can sometimes lead to thermal degradation.
4. Considering Alternative Ionization:
- If sensitivity remains an issue with ESI, and your instrument has the capability, explore APCI or a multimode source.[9] These can be particularly effective for less polar, neutral molecules that are challenging to ionize by ESI.
Data Presentation
Table 1: Example LC-MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | Standard UHPLC System |
| Column | Fluorophenyl, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B in 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| MS System | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.8 kV |
| Cone Voltage | 40 V |
| Source Temperature | 130 °C |
| Desolvation Temp. | 400 °C |
| Collision Energy | Ramp 10-30 eV (for MS/MS) |
Visualization of Key Relationships
Diagram: Analyte-Instrument Interaction Logic
Caption: Interplay of analyte properties with LC and MS system components.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is so special about the sorption behavior of highly fluorinated compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. waters.com [waters.com]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine Reactions
Welcome to the technical support center for 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions for work-up procedures involving this highly functionalized building block. Our goal is to equip you with the knowledge to anticipate challenges, navigate complex reaction mixtures, and ensure the integrity of your synthetic outcomes.
Introduction: The Chemistry of a Key Intermediate
This compound is a valuable reagent in the synthesis of novel agrochemicals and pharmaceuticals.[1] Its electron-deficient pyridine ring, substituted with four fluorine atoms and a trifluoromethyl group, presents unique reactivity and challenges in post-reaction work-up and purification. Understanding the interplay of these fluorine substituents is crucial for successful outcomes. The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the pyridine nitrogen, making it less basic and influencing its interaction with other molecules.[2]
This guide provides practical, field-tested advice to address common issues encountered during the work-up of reactions involving this versatile compound.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product After Aqueous Work-up
Symptom: After quenching the reaction and performing an aqueous extraction, the organic layer shows a significantly lower than expected yield of the desired product, or none at all, as determined by TLC, LC-MS, or ¹⁹F NMR.
Probable Causes & Solutions:
-
Cause A: Hydrolysis of the Trifluoromethyl Group. The trifluoromethyl group can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures, to form a carboxylic acid.[3][4][5] This is a known reactivity pattern for certain trifluoromethyl-substituted heterocycles.[4]
-
Solution:
-
Maintain Acidic or Neutral pH: During aqueous work-up, ensure the aqueous layer remains neutral or slightly acidic. Use dilute acid (e.g., 1 M HCl) to neutralize any basic reagents before extraction.
-
Temperature Control: Perform extractions at room temperature or below to minimize the risk of hydrolysis.
-
Alternative Quenching: If the reaction involves a strongly basic reagent, consider quenching with a milder reagent, such as saturated aqueous ammonium chloride, instead of water or dilute acid.
-
-
-
Cause B: Emulsion Formation. The presence of fluorinated compounds can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult and leading to product loss.
-
Solution:
-
Brine Wash: After the initial extraction, wash the organic layer with saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase and helps to break up emulsions.
-
Centrifugation: For small-scale reactions with persistent emulsions, transferring the mixture to a centrifuge tube and spinning for a few minutes can effectively separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of THF to an ethyl acetate extraction) can sometimes disrupt the emulsion.
-
-
Problem 2: Presence of Unexpected Side Products in the Crude Mixture
Symptom: ¹⁹F NMR or LC-MS analysis of the crude reaction mixture reveals significant peaks that do not correspond to the starting material or the desired product.
Probable Causes & Solutions:
-
Cause A: Nucleophilic Aromatic Substitution (SNAr) at an Unintended Position. While the 4-position is highly activated, nucleophilic attack can sometimes occur at the 2- or 6-positions, leading to isomeric byproducts.[6][7][8]
-
Solution:
-
Temperature Control: Running the reaction at a lower temperature can often improve the regioselectivity of the nucleophilic attack.
-
Choice of Base and Solvent: The reaction conditions, including the choice of base and solvent, can influence the selectivity. Consider screening different conditions to optimize for the desired isomer.
-
Purification: These isomers are often separable by column chromatography. A carefully chosen solvent system is key.
-
-
-
Cause B: Elimination of Hydrogen Fluoride. Under certain conditions, particularly with strong bases, elimination of HF from intermediates or products can occur, leading to the formation of pyridyne-like species or other unsaturated byproducts.[9]
-
Solution:
-
Milder Base: If possible, use a weaker, non-nucleophilic base (e.g., potassium carbonate instead of sodium hydride).
-
Careful Stoichiometry: Use the minimum necessary amount of base to avoid excess that could promote side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended general work-up procedures for reactions involving this compound?
A1: A general procedure that serves as a good starting point is as follows:
-
Quenching: Cool the reaction mixture to room temperature or 0 °C. Slowly add a quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reactions, or water for others).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2] Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: The crude product can then be purified, typically by flash column chromatography on silica gel.[2]
Q2: How do I choose the right solvent system for column chromatography?
A2: The high fluorine content of this compound and its derivatives makes them relatively non-polar.
-
Initial Screening: Start with a low-polarity solvent system, such as a mixture of hexanes and ethyl acetate. A good starting point is 95:5 or 90:10 hexanes:ethyl acetate.
-
TLC Analysis: Use thin-layer chromatography (TLC) to test different solvent systems. The ideal system will give your desired product an Rf value between 0.2 and 0.4.
-
Gradient Elution: For complex mixtures, a gradient elution from low to high polarity on an automated chromatography system can be very effective.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
A3: Yes, absolutely. Fluorinated organic compounds and pyridine derivatives require careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate gloves.[10] Check glove compatibility charts for the specific solvents and reagents you are using.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]
-
Handling of Fluoride Waste: Aqueous waste from the work-up may contain fluoride ions. Dispose of this waste according to your institution's hazardous waste guidelines.
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of skin contact with fluorine-containing compounds, it is crucial to wash the affected area thoroughly with water.[12] For any significant exposure, seek immediate medical attention.[10]
Q4: My product is volatile. How can I avoid losing it during work-up and purification?
A4: Volatility can be a challenge with some fluorinated piperidines and pyridines.[13]
-
Avoid High Vacuum: When concentrating the product, use a rotary evaporator with careful control of the vacuum and a cool water bath. Avoid heating the flask.
-
Co-evaporation: If you need to remove a high-boiling solvent, you can add a lower-boiling, non-reactive solvent (a "chaser") and co-evaporate at a lower temperature and higher pressure.
-
In-situ Protection/Derivatization: In some cases, it may be beneficial to convert the volatile product into a less volatile derivative before final purification.[13]
Experimental Workflows & Data Presentation
General Aqueous Work-up Workflow
Caption: General workflow for the aqueous work-up of reactions.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. carlroth.com [carlroth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Stabilizing Trifluoromethylpyridine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of trifluoromethylpyridine compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, the potent electron-withdrawing nature of the -CF3 group, combined with the electronic characteristics of the pyridine ring, can render these molecules susceptible to specific decomposition pathways.[2] This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition risks for trifluoromethylpyridine compounds?
A1: The most common degradation pathways are hydrolysis (especially under basic or strongly acidic conditions), photodecomposition, and reactions with atmospheric oxygen and moisture. The strong electron-withdrawing properties of the trifluoromethyl group can activate the pyridine ring towards nucleophilic attack, which can be a factor in certain decomposition mechanisms.[2]
Q2: How should I store my trifluoromethylpyridine samples for maximum stability?
A2: Proper storage is the first line of defense against degradation. Based on material safety data sheets for various derivatives, a multi-faceted approach is required.[3][4][5] Store compounds in tightly sealed, amber glass vials to protect from light and moisture. For long-term storage, refrigeration (e.g., <4°C) in a dry, well-ventilated area is recommended.[3] Always store under an inert atmosphere (argon or nitrogen) if the compound is known to be particularly sensitive.
Q3: My reaction is giving a complex mixture of byproducts. Could my trifluoromethylpyridine starting material be decomposing?
A3: Yes, this is a distinct possibility. If you observe unexpected side products, especially those corresponding to the hydrolysis of the -CF3 group (forming a carboxylic acid) or modifications to the pyridine ring, you should suspect decomposition.[6][7][8] It is crucial to verify the purity of your starting material before beginning a reaction and to employ the stabilization strategies outlined in this guide.
Troubleshooting Guide: Specific Decomposition Issues
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable protocols to mitigate them.
Issue 1: Unexpected Formation of Carboxylic Acid (Hydrolysis)
You Observe: Your NMR or LC-MS analysis shows a peak corresponding to the pyridine carboxylic acid analog of your starting material, indicating the -CF3 group has been hydrolyzed.
Underlying Cause (The "Why"): While the C-F bond is very strong, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under certain conditions.[8] This process is often catalyzed by acidic or basic conditions.[9][10][11] The reaction mechanism can involve nucleophilic attack on the carbon of the CF3 group, a process that can be promoted by the overall electronic profile of the molecule.[6][8] For every point increase in pH above 7, the rate of alkaline hydrolysis can increase tenfold for susceptible compounds.[11]
Mitigation Strategies & Protocols
-
Strict pH Control: The most critical factor is controlling the pH of your reaction medium. Most pesticides, a class including many trifluoromethylpyridines, are most stable in a slightly acidic pH range of 4 to 7.[11]
-
Protocol: If your reaction conditions permit, use a buffer system to maintain the pH within a stable range. Avoid unnecessarily strong acids or bases.
-
-
Temperature Management: Hydrolysis rates are temperature-dependent.
-
Protocol: Run your reaction at the lowest effective temperature. If the reaction must be heated, minimize the reaction time.
-
-
Water Exclusion: For non-aqueous reactions, ensure all components are scrupulously dry.
Data Summary: pH-Dependent Stability
The following table illustrates the hypothetical half-life of a generic trifluoromethylpyridine compound in an aqueous solution at 25°C, demonstrating the dramatic effect of pH on stability.[10][11]
| pH Value | Condition | Estimated Half-Life | Primary Degradation Pathway |
| 2.0 | Strongly Acidic | ~72 hours | Acid-Catalyzed Hydrolysis |
| 5.0 | Weakly Acidic | >30 days | Minimal Degradation |
| 7.0 | Neutral | ~14 days | Slow Hydrolysis |
| 9.0 | Moderately Basic | ~12 hours | Base-Catalyzed Hydrolysis[10][11] |
Issue 2: Sample Discoloration and Degradation Upon Exposure to Light
You Observe: Your sample, which was initially a white or pale-yellow solid/solution, has turned dark brown or black after being left on the lab bench. Subsequent analysis shows significant degradation.
Underlying Cause (The "Why"): Many aromatic and heteroaromatic compounds are photosensitive. Energy from UV or visible light can promote electrons to excited states, leading to radical formation or other photochemical reactions that break down the molecule. Safety data sheets for compounds like 2-Chloro-5-(trifluoromethyl)pyridine explicitly list light as a condition to avoid.[3]
Mitigation Strategies & Protocols
-
Light Protection: This is a non-negotiable requirement for handling potentially photosensitive compounds.
-
Protocol 1 (Storage): Always store materials in amber vials or wrap containers in aluminum foil.[3]
-
Protocol 2 (Reaction): When setting up a reaction, wrap the flask in aluminum foil. Work in a fume hood with the sash lowered to minimize exposure to overhead fluorescent lighting.
-
Issue 3: Poor Reproducibility and Low Yields in Air-Sensitive Reactions
You Observe: A reaction that should work based on the literature is giving inconsistent results, low yields, or failing completely.
Underlying Cause (The "Why"): Many organometallic reactions or reactions involving radical intermediates are highly sensitive to atmospheric oxygen and moisture.[12][15] Oxygen can quench radical intermediates or oxidize sensitive reagents, while water can hydrolyze starting materials or reagents (e.g., organolithiums, Grignards). Trifluoromethylpyridine compounds themselves may be sensitive, but often the other reagents used in their synthesis or modification are the primary culprits.
Mitigation Strategies & Protocols
-
Implement Rigorous Air-Free Techniques: The exclusion of air and moisture is paramount. This is achieved by creating an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox.[12][13]
Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere
This protocol details the setup of a reaction flask under a positive pressure of inert gas.
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 140°C for 4 hours) and assemble it while still hot to prevent moisture from adsorbing onto the surfaces.[13][14]
-
System Assembly: Assemble the reaction flask (containing a stir bar) and condenser, and connect it to a Schlenk line via a gas inlet adapter. The Schlenk line should be connected to both a vacuum pump (protected by a cold trap) and a source of dry inert gas, vented through an oil bubbler to indicate positive pressure.[13][15]
-
Evacuate-Refill Cycles: This procedure, known as "purge-and-refill," removes the air from the flask.[12]
-
Carefully open the flask's stopcock to the vacuum line to evacuate the air.
-
Once a vacuum is established, close the stopcock to the vacuum and gently open it to the inert gas line to refill the flask. You should see the flow of gas through the bubbler cease and then resume as the flask fills.
-
Repeat this cycle at least three times to ensure the atmosphere is fully inert.[12]
-
-
Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum.[13][16] Add solid reagents against a positive counterflow of inert gas.[12]
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, as indicated by a slow, steady bubbling rate (e.g., 1 bubble per second) in the oil bubbler.[13]
Visual Diagrams and Workflows
Decomposition Pathways
This diagram illustrates the primary pathways by which trifluoromethylpyridine compounds can degrade.
Caption: Key Decomposition Pathways.
Experimental Workflow: Inert Atmosphere Reaction Setup
This diagram outlines the critical steps for preparing a reaction vessel using air-free techniques.
Caption: Inert Atmosphere Workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Trifluoromethylpyridine Isomers in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of a trifluoromethyl (CF₃) group onto a pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This powerful electron-withdrawing group dramatically alters the physicochemical properties of the parent heterocycle, influencing its reactivity, basicity, lipophilicity, and metabolic stability.[1][3] However, the synthetic accessibility and chemical behavior of trifluoromethylpyridines (TFMPs) are profoundly dictated by the isomeric position of the CF₃ group. This guide provides a comparative analysis of 2-, 3-, and 4-trifluoromethylpyridine, offering a detailed examination of their synthesis, reactivity, and practical applications, supported by experimental data and protocols.
The Trifluoromethyl Group's Influence on Pyridine Chemistry
The trifluoromethyl group is a potent electron-withdrawing moiety, significantly more so than a fluorine atom, as indicated by its Hammett constant (σp = 0.54).[1] This property is central to its effects on the pyridine ring:
-
Basicity Reduction: The CF₃ group inductively withdraws electron density from the pyridine ring, decreasing the basicity of the nitrogen lone pair. This effect is most pronounced when the CF₃ group is in the 2- or 4-position, where it can exert both inductive and resonance effects.
-
Activation towards Nucleophilic Attack: By rendering the pyridine ring electron-deficient, the CF₃ group facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned ortho or para to a leaving group.[4][5]
-
Deactivation towards Electrophilic Attack: Conversely, the electron-poor nature of the ring makes electrophilic aromatic substitution (SEAr) significantly more challenging compared to unsubstituted pyridine.[6][7] Reactions like nitration or halogenation require harsh conditions and often yield meta-substituted products relative to the activating group.[6][8]
Synthetic Pathways to Trifluoromethylpyridine Isomers
The synthesis of TFMP isomers can be broadly categorized into two strategies: introduction of a CF₃ group onto a pre-formed pyridine ring, or construction of the pyridine ring from a CF₃-containing building block.[1]
Industrial-Scale Synthesis: Halogen Exchange
The most common industrial method for producing TFMPs starts from the corresponding methylpyridines (picolines).[1][9] This process typically involves a high-temperature, vapor-phase reaction involving chlorination followed by fluorination.[1][9][10]
-
Step 1: Radical Chlorination: The picoline is treated with chlorine gas at high temperatures to form the trichloromethylpyridine intermediate.
-
Step 2: Fluorination (Halex Reaction): The trichloromethyl group is then converted to a trifluoromethyl group by reaction with hydrogen fluoride (HF), often in the presence of a metal halide catalyst like FeCl₃ or SbF₃.[1][11]
This method can be performed stepwise or simultaneously and is highly effective for producing 3-(trifluoromethyl)pyridine from 3-picoline, which is a key precursor for numerous agrochemicals.[1][9]
Isomer-Specific Syntheses
While halogen exchange is a workhorse, laboratory and specialized syntheses often require different approaches.
-
2-Trifluoromethylpyridine (2-TFP): Can be synthesized via multicomponent reactions, such as the Kröhnke reaction, which involves the condensation of chalcones with a trifluoromethylated pyridinium salt.[12] Other methods involve the cyclization of precursors built from trifluoromethyl-containing synthons.
-
3-Trifluoromethylpyridine (3-TFP): Besides the dominant halogen exchange route from 3-picoline, this isomer is a common building block for agrochemicals like fluazifop and haloxyfop, often starting from 2-chloro-5-(trifluoromethyl)pyridine.[1][9]
-
4-Trifluoromethylpyridine (4-TFP): The synthesis of 4-TFP is less straightforward. One notable approach starts from commercially available ethyl trifluoroacetate.[13] Reaction with allylmagnesium bromide, followed by ozonolysis and cyclization with ammonia, yields the target molecule.[13] Other patented methods use 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one as a key building block.[10][14]
Diagram: General Synthetic Strategies
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 11. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN1103757C - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: A Comparative Analysis for Advanced Synthesis
Introduction: The Ascendancy of Fluorinated Heterocycles in Modern Chemistry
In the landscape of medicinal and agrochemical research, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds is a cornerstone of modern discovery.[1][2] The trifluoromethyl (-CF3) group, in particular, has become an indispensable tool for medicinal chemists. Its unique properties—including high lipophilicity, enhanced metabolic stability, and the ability to modulate pKa and binding affinities—confer significant advantages in optimizing pharmacokinetic and pharmacodynamic profiles.[3][4] Within this class, trifluoromethylpyridines (TFMPs) represent a privileged scaffold, merging the unique electronic characteristics of the pyridine ring with the potent effects of the -CF3 group.[1][5]
This guide provides an in-depth comparison of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine against other key fluorinated building blocks. We will move beyond a simple catalog of properties to explore the causality behind its reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and complex organic synthesis.
The Molecular Architecture: Understanding the Electronic Landscape
The reactivity of any building block is dictated by its electronic and steric profile. For this compound, the arrangement of substituents creates a highly electron-deficient and sterically defined pyridine ring.
-
Pyridine Nitrogen: Acts as a strong electron-withdrawing group via resonance and induction, activating the ring for nucleophilic attack.
-
Trifluoromethyl Group (-CF3): A powerful electron-withdrawing group by induction, it further depletes electron density from the ring, significantly enhancing its electrophilicity.
-
Fluorine Substituents (-F): Act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and contribute to the overall electron-deficient nature of the ring.
This specific constellation of features makes this compound an exceptionally reactive substrate for SNAr, the cornerstone of its synthetic utility.
Comparative Physicochemical Properties
To contextualize its performance, let's compare its key properties with other relevant fluorinated pyridines.
| Property | This compound | Pentafluoropyridine | 2-Chloro-5-(trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| Molecular Formula | C₆F₇N | C₅F₅N | C₆H₃ClF₃N | C₆H₄F₃N |
| Molecular Weight | 201.07 g/mol | 169.06 g/mol | 181.54 g/mol | 147.10 g/mol [6] |
| Boiling Point | N/A | 83-84 °C | 144-145 °C | 110 °C[6][7] |
| Density | N/A | 1.59 g/mL | 1.44 g/mL | 1.27 g/mL[6][7] |
| Reactivity Hallmark | High SNAr reactivity, multiple reactive sites. | Very high SNAr reactivity, C4 substitution favored. | Good SNAr reactivity at C2, common industrial intermediate.[5] | Lower reactivity, requires activation for substitution. |
Data compiled from commercial supplier information and literature where available.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary value of highly fluorinated pyridines lies in their predictable and efficient participation in SNAr reactions. The regioselectivity of these reactions is a direct consequence of the stabilization of the intermediate Meisenheimer complex.
Causality of Regioselectivity
In pyridine systems, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen).[8][9] This is because the resulting anionic charge in the reaction intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[8][9]
For This compound , the situation is as follows:
-
C4 Position: Blocked by the non-displaceable -CF3 group.
-
C2 Position: Highly activated. It is para to the ring nitrogen and meta to the powerful -CF3 group. Nucleophilic attack at this position generates a highly stabilized intermediate.
-
C6 Position: Does not exist in this molecule.
-
C5 Position: Activated, being ortho to the -CF3 group, but meta to the nitrogen.
-
C3 Position: Least activated, being meta to both the nitrogen and the -CF3 group.
Caption: Regioselectivity of SNAr on this compound.
Comparative SNAr Performance
| Building Block | Typical Nucleophile | Position of Substitution | Relative Rate | Rationale |
| This compound | R-NH₂, R-OH, R-SH | C2 | Very Fast | Strong activation from N and C4-CF₃. F is an excellent leaving group. |
| Pentafluoropyridine | R-NH₂, R-OH, R-SH | C4 | Extremely Fast | Symmetrical activation; C4 is electronically favored.[10] |
| 2-Chloro-5-(trifluoromethyl)pyridine | R-NH₂, R-OH, R-SH | C2 | Moderate | Good activation from N and C5-CF₃, but Cl is a slightly poorer leaving group than F in SNAr. |
| 4-(Trifluoromethyl)pyridine | Strong Nucleophiles Only | None (no leaving group) | N/A | Ring is activated, but lacks a suitable leaving group for standard SNAr. |
Experimental Protocols: A Practical Guide
Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. The following methodologies are designed to be self-validating systems for common transformations.
Protocol 1: SNAr with a Primary Amine
This protocol details the reaction of this compound with benzylamine, a representative primary amine nucleophile.
Objective: To synthesize 2-(benzylamino)-3,5-difluoro-4-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate to the solution. This base will act as a scavenger for the HF byproduct.
-
Nucleophile Addition: Add benzylamine dropwise to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts and wash with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality Explained: The use of a slight excess of the amine ensures complete consumption of the starting material. K₂CO₃ is a mild inorganic base sufficient to neutralize the generated acid without interfering with the nucleophile. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without participating in the reaction.
Advanced Applications: Beyond Simple Substitution
While SNAr is the primary utility, the resulting products are versatile intermediates for further complexity-building reactions, such as palladium-catalyzed cross-couplings.
Synthetic Workflow: From Building Block to Complex Biaryl
The true power of this compound is realized in multi-step syntheses. A common workflow involves an initial SNAr reaction to install a functional handle, followed by a cross-coupling reaction.
Caption: A representative two-step synthetic workflow.
Protocol 2: Suzuki Cross-Coupling of a Derivatized Intermediate
This protocol assumes the synthesis of a triflate intermediate from the product of Protocol 1 (after modification to introduce a phenol).
Objective: To couple an aryl triflate with an arylboronic acid.
Materials:
-
Aryl triflate derived from the fluoropyridine core (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Palladium Tetrakis, 0.05 eq)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
-
1,4-Dioxane / Water (4:1 mixture)
Procedure:
-
Setup: To a Schlenk flask, add the aryl triflate, arylboronic acid, and Pd(PPh₃)₄.
-
Degassing: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent/Base Addition: Add the degassed 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete in 6-12 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the organic phase and purify the crude product by column chromatography.
Causality Explained: The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings. The aqueous base is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water is necessary to dissolve both the organic-soluble aryl triflate and the water-soluble inorganic base. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Conclusion and Outlook
This compound is more than just another fluorinated building block; it is a highly reactive and synthetically versatile tool for accessing novel chemical space.
Key Advantages:
-
Predictable Regioselectivity: SNAr reactions proceed with high fidelity at the C2 position, simplifying synthetic design.
-
High Reactivity: The combination of the pyridine nitrogen, three fluorine atoms, and a -CF3 group leads to rapid and efficient SNAr reactions under mild conditions.
-
Versatility: The remaining fluorine atoms and the installed nucleophile provide multiple handles for subsequent functionalization, enabling the rapid construction of complex molecules.
In comparison to workhorse building blocks like pentafluoropyridine or 2-chloro-5-(trifluoromethyl)pyridine, this compound offers a unique combination of high reactivity and multiple, distinct points for diversification. For researchers and drug development professionals aiming to construct highly functionalized, fluorine-containing pyridine cores, it represents a superior choice for accelerating discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Validation of Novel Derivatives from 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical design, fluorinated heterocyclic scaffolds are indispensable tools. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides an in-depth technical overview of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine, a highly functionalized building block poised for the synthesis of novel chemical entities. We will explore its predicted reactivity, provide a robust framework for the synthesis and validation of its derivatives, and compare its synthetic utility against more conventional fluorinated pyridines.
The Strategic Value of this compound
This compound is a pyridine ring saturated with electron-withdrawing groups. This electronic profile confers unique properties, making it an attractive starting material for complex molecule synthesis. The trifluoromethyl group is a powerful electron-withdrawing moiety that can significantly impact the acidity of adjacent protons and the reactivity of the pyridine ring.[2] The fluorine atoms, in addition to their electronic effects, provide potential sites for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of electron-deficient heterocycles.[3]
The combination of these features suggests that derivatives of this molecule could exhibit enhanced pharmacokinetic properties, a critical consideration in drug development.[4]
Predicted Reactivity: A Mechanistic Perspective
The reactivity of polyfluorinated pyridines in nucleophilic aromatic substitution is well-documented.[5] The pyridine nitrogen acts as a powerful activating group, lowering the energy of the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[6] In pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position (para), followed by the 2- and 6-positions (ortho).[7]
For this compound, the 4-position is blocked by a stable trifluoromethyl group. The strong electron-withdrawing nature of the -CF3 group is expected to further activate the ring towards nucleophilic attack, while also deactivating the adjacent 3- and 5-positions through inductive effects. Therefore, nucleophilic substitution is predicted to occur regioselectively at the 2-position, which is ortho to the activating nitrogen atom.
A Comparative Framework: Reactivity vs. Pentafluoropyridine
To contextualize the synthetic utility of this compound, a comparison with the more common building block, pentafluoropyridine, is instructive.
| Feature | This compound | Pentafluoropyridine | Rationale & Implications |
| Primary Reactive Site(s) | Predicted to be C2 | C4, followed by C2/C6 | The C4-CF3 group in the title compound blocks the most reactive site of pentafluoropyridine, leading to enhanced regioselectivity for C2 substitution. This predictability is a significant advantage in synthetic planning. |
| Overall Reactivity | Predicted to be high | High | Both scaffolds are highly activated towards SNAr. The additional electron-withdrawing power of the -CF3 group may slightly enhance the overall reactivity of the title compound compared to pentafluoropyridine. |
| Product Diversity | Potentially more focused | High | Reactions with pentafluoropyridine can sometimes yield mixtures of 2- and 4-substituted products. The regioselectivity of the title compound is expected to lead to cleaner reactions and simpler product purification. |
| Physicochemical Properties of Derivatives | Higher lipophilicity and metabolic stability | Variable | The retention of the -CF3 group in the product will likely impart greater lipophilicity and resistance to metabolic degradation compared to derivatives of pentafluoropyridine where a fluorine atom is displaced.[1] |
Experimental Workflow: Synthesis of a Representative Derivative
The following section outlines a detailed workflow for the synthesis and subsequent validation of a novel derivative, 2-(Methylamino)-3,5-difluoro-4-(trifluoromethyl)pyridine, via nucleophilic aromatic substitution.
Caption: Synthetic and validation workflow for a derivative of this compound.
Detailed Synthetic Protocol
Objective: To synthesize 2-(Methylamino)-3,5-difluoro-4-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMSO.
-
Add potassium carbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the methylamine solution dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Causality: The choice of a polar aprotic solvent like DMSO facilitates the SNAr reaction. Potassium carbonate acts as a base to neutralize the HF byproduct. The reaction is monitored to ensure complete consumption of the starting material, maximizing yield.
A Self-Validating System: Comprehensive Product Characterization
The trustworthiness of any synthetic product hinges on its rigorous validation. The following protocols provide a self-validating system to confirm the identity, structure, and purity of the synthesized 2-(Methylamino)-3,5-difluoro-4-(trifluoromethyl)pyridine.
Caption: Logical flow for the comprehensive validation of a synthetic product.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the covalent structure of the product.
Methodology:
-
¹H NMR:
-
Dissolve ~5-10 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire the spectrum and look for a signal corresponding to the methyl protons, likely appearing as a doublet due to coupling with the N-H proton. The N-H proton itself may appear as a broad quartet.
-
-
¹⁹F NMR:
-
Use the same sample to acquire a ¹⁹F NMR spectrum.
-
Expect two distinct signals for the two non-equivalent fluorine atoms on the pyridine ring.
-
A signal corresponding to the -CF₃ group should also be present, likely as a singlet.
-
-
¹³C NMR:
-
Acquire a ¹³C NMR spectrum.
-
Observe the expected number of carbon signals, with characteristic splitting patterns due to C-F coupling.
-
Expected Data & Interpretation:
| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Interpretation |
| ¹H | 3.0 - 3.5 ppm | Doublet | Methyl group protons coupled to N-H |
| 4.5 - 5.5 ppm | Broad Quartet | N-H proton coupled to methyl protons | |
| ¹⁹F | -70 to -90 ppm | Singlet | -CF₃ group |
| -120 to -150 ppm | Multiplets | Two distinct aromatic fluorine atoms | |
| ¹³C | ~30 ppm | Singlet | Methyl carbon |
| 110 - 160 ppm | Multiplets | Aromatic carbons, showing C-F coupling | |
| ~125 ppm | Quartet | -CF₃ carbon |
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and molecular weight of the product.
Methodology:
-
Prepare a dilute solution of the product in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
Compare the measured exact mass of the [M+H]⁺ ion to the calculated theoretical mass.
Expected Data & Interpretation:
-
Calculated [M+H]⁺ for C₇H₅F₅N₂: 211.0445
-
Acceptable Experimental Result: 211.0445 ± 0.0005 Da. A match within this tolerance confirms the elemental composition.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the final product.
Methodology:
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column).
-
Prepare a standard solution of the product at a known concentration (e.g., 1 mg/mL).
-
Inject the solution and acquire the chromatogram, monitoring at a suitable UV wavelength.
-
Integrate the peak area of the main product and any impurities.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
Expected Data & Interpretation:
-
A single major peak with a purity of >95% is typically considered acceptable for research purposes. The retention time of this peak serves as a benchmark for future analyses.
Conclusion
This compound stands as a promising, albeit under-explored, building block for the synthesis of novel, highly functionalized molecules. Its predicted high reactivity and regioselectivity in nucleophilic aromatic substitution reactions offer a streamlined path to complex derivatives. By employing the systematic synthetic and validation workflows detailed in this guide, researchers can confidently synthesize and characterize new chemical entities, leveraging the unique properties of this powerful scaffold to advance the frontiers of drug discovery and materials science. The principles and protocols outlined herein provide a robust foundation for unlocking the full potential of this versatile reagent.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine Derivatives
This guide provides an in-depth comparison of the essential analytical techniques for the structural characterization and purity assessment of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine derivatives. These compounds represent a pivotal structural motif in modern agrochemicals and pharmaceuticals, largely due to the trifluoromethyl group's ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] A robust and logical analytical workflow is therefore not just a matter of procedural accuracy but a cornerstone of efficient drug discovery and development.
This document moves beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in constructing a self-validating analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Structural Compass
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, and for fluorinated compounds like trifluoromethylpyridines, it is exceptionally powerful. The presence of the ¹⁹F nucleus, which is 100% abundant and has a spin of ½, provides a direct and highly sensitive window into the molecule's electronic environment.[3]
Expertise & Experience:
The true diagnostic power of NMR lies in interpreting the spin-spin coupling (J-coupling) between different nuclei. For this class of compounds, the through-bond interactions between fluorine nuclei and between fluorine and proton nuclei (e.g., ³JHF, ⁴JFF) provide unambiguous evidence of connectivity and stereochemistry. While ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework, ¹⁹F NMR is often the most informative experiment. It allows for rapid screening of reaction mixtures and provides a clear fingerprint of the fluorination pattern.[3][4]
The chemical shift of the CF₃ group is highly sensitive to the electronic effects of adjacent substituents on the pyridine ring, making it a valuable probe for confirming successful transformations at other positions.
Caption: Key NMR J-coupling interactions for structural elucidation.
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal/External Standard: While not always necessary for routine characterization, for precise chemical shift reporting, an external standard like CFCl₃ (δ = 0 ppm) or an internal standard can be used.[5]
-
Spectrometer Setup:
-
Tune and match the ¹⁹F probe.
-
Set the spectral width to encompass the expected range of fluorine signals (e.g., from -50 to -180 ppm).
-
Use a standard pulse-acquire sequence. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typically sufficient.
-
-
Acquisition: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Proton decoupling is often applied to simplify the spectra by removing H-F couplings, which can then be compared to the non-decoupled spectrum to identify these interactions.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis if a standard was used.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[5]
Expertise & Experience:
The choice of ionization technique is paramount. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a high-energy method that produces extensive fragmentation. This fragmentation pattern serves as a molecular fingerprint and can be compared against spectral libraries. For trifluoromethylpyridines, characteristic losses include F•, CF₃•, and HF.[6]
In contrast, soft ionization techniques like Electrospray Ionization (ESI), typically used with Liquid Chromatography (LC-MS), are ideal for less volatile or thermally sensitive derivatives. ESI usually yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear determination of the molecular weight.
| Common Fragment | Ionization Mode | Mechanistic Insight |
| [M]⁺• | EI | Molecular Ion |
| [M-F]⁺ | EI | Loss of a fluorine radical from the ring or CF₃ group |
| [M-CF₃]⁺ | EI | Cleavage of the C-C bond, loss of trifluoromethyl radical |
| [M+H]⁺ | ESI | Protonated molecular ion, confirms molecular weight |
| [M+Na]⁺ | ESI | Sodium adduct, common in ESI |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100-500 µg/mL) in a volatile organic solvent like dichloromethane, ethyl acetate, or hexane.
-
GC Method Development:
-
Column: Use a low-to-mid polarity column (e.g., DB-5ms, HP-1ms).
-
Injection: Inject 1 µL using a split or splitless inlet. A typical inlet temperature is 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at 10-20 °C/min to a final temperature of 280-300 °C. This ensures separation from any residual solvents or impurities.
-
-
MS Detector Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300 amu).
-
Source Temperature: Typically 230 °C.
-
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the experimental spectrum to a library database if available.
Chromatographic Techniques: The Key to Purity and Isomer Separation
Chromatography is the workhorse for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and isomers.
Expertise & Experience:
Gas Chromatography (GC): Ideal for volatile and thermally stable trifluoromethylpyridine derivatives. The choice of stationary phase is critical for resolving isomers. A mid-polarity phase (e.g., containing cyanopropylphenyl groups) can offer different selectivity compared to standard non-polar phases, aiding in the separation of positional isomers.[7]
High-Performance Liquid Chromatography (HPLC): The most versatile technique, applicable to a wide range of derivatives. Reversed-phase HPLC (using C18 or C8 columns) is the most common mode. The separation of highly fluorinated isomers, which can have very similar polarities, can be challenging. In such cases, exploring different stationary phases (e.g., Phenyl-Hexyl for π-π interactions or pentafluorophenyl (PFP) phases) can provide the necessary selectivity.[8]
Experimental Protocol: HPLC Purity Assessment
-
Sample & Mobile Phase Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Prepare the mobile phases (e.g., A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile). Filter and degas them thoroughly.
-
-
Method Setup:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., 254 nm or a determined λmax).
-
Gradient: Run a broad gradient to scout for impurities (e.g., 5% B to 95% B over 15 minutes).
-
-
Analysis & Optimization:
-
Inject the sample and analyze the chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks.
-
If separation is poor, optimize the gradient slope or switch to an isocratic method. If co-elution occurs, consider a different column chemistry.
-
Supporting Spectroscopic and Structural Techniques
While NMR, MS, and Chromatography form the core analytical triad, other techniques provide complementary and confirmatory data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify functional groups present in a molecule.[9][10] For trifluoromethylpyridines, the spectrum is dominated by strong C-F stretching vibrations.
-
C-F Stretches (Aromatic): Typically found in the 1300-1100 cm⁻¹ region.
-
CF₃ Stretches: Strong, characteristic bands often appear in the 1350-1120 cm⁻¹ range.[11]
-
Pyridine Ring Vibrations (C=C, C=N): Appear in the 1600-1400 cm⁻¹ region.
Protocol (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[12]
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹ are sufficient).
-
Clean the crystal thoroughly after analysis.
X-ray Crystallography
This is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[13][14] It provides unequivocal proof of structure, including bond lengths, bond angles, and absolute stereochemistry for chiral compounds.[15] The primary challenge is often not the analysis itself, but obtaining a single, diffraction-quality crystal, which can be a rate-limiting step.[15]
UV-Vis Spectroscopy
This technique measures the absorption of ultraviolet and visible light by a molecule, corresponding to electronic transitions.[16] It is most useful for quantitative analysis via the Beer-Lambert law and for characterizing derivatives containing extended conjugated systems or chromophores. The pyridine ring itself has characteristic π-π* transitions in the UV region.[17][18]
Comparative Analysis & Recommended Workflow
No single technique tells the whole story. A logical, multi-faceted approach is required for confident characterization.
Caption: Recommended workflow for characterizing novel pyridine derivatives.
| Technique | Information Provided | Sample Needs | Throughput | Relative Cost | Key Advantage for this Topic |
| NMR | Connectivity, Stereochemistry, Purity | 2-10 mg, solution | Medium | High | ¹⁹F NMR provides a direct, highly sensitive probe of the fluorinated core. |
| Mass Spec | Molecular Weight, Elemental Formula (HRMS), Fragmentation | <1 mg, solution/solid | High | Medium-High | Confirms identity and elemental composition with high certainty. |
| HPLC/GC | Purity, Number of Components, Isomer Separation | <1 mg, solution | High | Low-Medium | Essential for purity assessment and separating closely related isomers. |
| FTIR | Functional Groups, Bond Vibrations | <1 mg, solid/liquid | Very High | Low | Rapid confirmation of C-F and CF₃ groups. |
| X-ray | 3D Atomic Structure, Absolute Configuration | Single crystal | Low | High | Unambiguous "gold standard" for structural proof. |
| UV-Vis | Electronic Transitions, Quantitation | <1 mg, solution | Very High | Low | Useful for quantitative studies and analyzing chromophoric derivatives. |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 10. semlab.com [semlab.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern agrochemical and pharmaceutical discovery. The trifluoromethylpyridine (TFMP) moiety, in particular, is a privileged structural motif found in numerous commercial products, owing to the unique physicochemical properties conferred by the trifluoromethyl group.[1][2] These properties, including high electronegativity, metabolic stability, and increased lipophilicity, can significantly enhance the biological activity of a molecule.[1] This guide provides a comparative analysis of the biological activity screening of derivatives based on the 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine scaffold, a highly fluorinated pyridine ring, and places their performance in context with other trifluoromethylpyridine-based compounds and established commercial alternatives.
The Rationale for Targeting the Trifluoromethylpyridine Scaffold
The pyridine ring is a versatile pharmacophore, and its substitution with a trifluoromethyl group can dramatically influence its biological properties. The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the pyridine nitrogen, affecting its interaction with biological targets. Furthermore, the lipophilicity of the CF3 group can enhance the compound's ability to cross biological membranes, a critical factor for the efficacy of pesticides.[1] The this compound core represents a scaffold with a high degree of fluorination, which is anticipated to further enhance these desirable properties.
Comparative Analysis of Biological Activities
Derivatives of trifluoromethylpyridines have demonstrated a broad spectrum of biological activities, including herbicidal, insecticidal, fungicidal, and antibacterial effects. The following sections provide a comparative overview of the screening of these activities, with a focus on derivatives of the this compound scaffold where data is available.
Herbicidal Activity
Mechanism of Action: Pyridine-based herbicides can act through various mechanisms. A prominent class, the pyridine carboxylic acids, function as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[3] Another mechanism involves the inhibition of key plant enzymes, such as protoporphyrinogen oxidase (PPO).[4]
Comparative Screening: Greenhouse-based post-emergence assays are a standard method for evaluating herbicidal activity. These assays typically involve treating young weed seedlings with the test compounds and visually assessing the percentage of growth inhibition over time.
A study on α-trifluoroanisole derivatives containing a 3-chloro-5-(trifluoromethyl)pyridine moiety (structurally related to the core topic) demonstrated potent herbicidal activity.[4] For instance, compound 7a from this series exhibited broad-spectrum herbicidal activity, with significant inhibition of both broadleaf and grass weeds at a low application rate.[4]
Table 1: Comparative Post-Emergence Herbicidal Activity of a Phenylpyridine Derivative (7a) and a Commercial Standard (Fomesafen) at 37.5 g a.i./hm² [4]
| Compound | Abutilon theophrasti (% Inhibition) | Amaranthus retroflexus (% Inhibition) | Eclipta prostrata (% Inhibition) | Digitaria sanguinalis (% Inhibition) | Setaria viridis (% Inhibition) |
| 7a | >80 | >80 | >80 | >80 | >80 |
| Fomesafen | >80 | >80 | <80 | <80 | <80 |
Experimental Protocol: Post-Emergence Herbicidal Activity Assay [4]
-
Plant Cultivation: Seeds of test weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) are sown in pots containing a suitable soil mix and grown in a greenhouse to the 2-3 leaf stage.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations.
-
Application: The compound solutions are sprayed evenly onto the weed seedlings.
-
Evaluation: The plants are returned to the greenhouse and visually assessed for injury (e.g., chlorosis, necrosis, growth inhibition) at specified intervals (e.g., 7, 14, and 21 days after treatment) compared to untreated controls.
Rationale for Experimental Choices: Abutilon theophrasti (velvetleaf) and Amaranthus retroflexus (redroot pigweed) are selected as representative broadleaf weeds due to their widespread prevalence and economic impact in agriculture.[5][6] Their inclusion in screening assays provides a good indication of a compound's potential for broadleaf weed control.
Insecticidal Activity
Mechanism of Action: The insecticidal mechanism of many trifluoromethylpyridine derivatives is often target-specific, ranging from disruption of the nervous system to inhibition of essential enzymes. For example, some commercial insecticides containing a trifluoromethylpyridine moiety act on the nicotinic acetylcholine receptors.[7]
Comparative Screening: The leaf-dip bioassay is a common method for evaluating the insecticidal activity of compounds against lepidopteran pests. This method involves immersing leaves in solutions of the test compounds and then infesting them with insect larvae.
While specific data for this compound derivatives is limited, studies on other trifluoromethylpyridine-containing structures have shown significant insecticidal potential against pests like Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm).[3]
Table 2: Comparative Insecticidal Activity (LC50) of Commercial Insecticides against Plutella xylostella
| Insecticide | Chemical Class | LC50 (µg/mL) | Reference |
| Chlorantraniliprole | Diamide | 0.000275% (2.75 µg/mL) | [6] |
| Spinosad | Spinosyn | 0.00486% (48.6 µg/mL) | [6] |
| Fipronil | Phenylpyrazole | 0.014 µM (0.006 µg/mL) | [8][9] |
Note: LC50 values are from different studies and may not be directly comparable due to variations in methodology.
Experimental Protocol: WHO Tube/Bottle Bioassay for Insect Susceptibility [10]
-
Preparation of Insecticide-Coated Surfaces: For bottle bioassays, a solution of the test compound in a volatile solvent (e.g., acetone) is used to coat the inner surface of glass bottles. For tube tests, filter papers are impregnated with the insecticide solution.
-
Insect Exposure: A known number of adult insects (e.g., mosquitoes) are introduced into the coated bottles or tubes.
-
Mortality Assessment: The number of dead or moribund insects is recorded at regular intervals over a 24-hour period.
-
Data Analysis: The data is used to calculate the lethal concentration (e.g., LC50) of the test compound.
Rationale for Experimental Choices: Plutella xylostella is a globally significant pest of cruciferous crops and is notorious for its ability to develop resistance to insecticides.[11] Its use as a model organism in screening assays provides a stringent test for the efficacy of new insecticidal compounds.
Fungicidal and Antibacterial Activity
Mechanism of Action: The antifungal and antibacterial mechanisms of trifluoromethylpyridine derivatives can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with metabolic pathways.
Comparative Screening: The broth microdilution method is a standard in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal and bacterial strains. This method involves exposing the microorganisms to a serial dilution of the test compound in a liquid growth medium.[12][13]
Table 3: Comparative Antifungal Activity (EC50) of Commercial Fungicides against Botrytis cinerea
| Fungicide | Chemical Class | EC50 (µg/mL) | Reference |
| Fludioxonil | Phenylpyrrole | < 0.1 | [10] |
| Tebuconazole | Triazole | 0.3 - 0.9 | [10] |
| Iprodione | Dicarboximide | 0.3 - 0.9 | [10] |
| Boscalid | Anilide | 0.3 - 0.9 | [10] |
| Pyrimethanil | Anilinopyrimidine | 50 | [10] |
Experimental Protocol: Broth Microdilution MIC Assay [12][13][15]
-
Compound Preparation: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism (fungus or bacterium) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Structure-Activity Relationships (SAR)
While a detailed SAR for the this compound scaffold is not yet established in the public domain, general principles from related trifluoromethylpyridine derivatives can be extrapolated. For instance, in a series of α-trifluoroanisole derivatives containing a phenylpyridine moiety, the nature and position of substituents on the phenyl ring were found to significantly influence herbicidal activity.[4] Optimal activity was observed when specific positions were unsubstituted or contained small, electronegative atoms like fluorine.[4] The introduction of bulky groups tended to decrease activity.[4]
Visualization of Experimental Workflows
Caption: A generalized workflow for the synthesis, multi-faceted biological screening, and subsequent analysis of novel pyridine derivatives.
Conclusion
The this compound scaffold holds considerable promise for the development of new bioactive molecules for crop protection and potentially other applications. The high degree of fluorination is expected to impart favorable properties that can lead to enhanced biological activity. While comprehensive, comparative data for a series of derivatives based on this specific scaffold is currently limited in the public literature, the available information on structurally related trifluoromethylpyridines demonstrates the potential for potent herbicidal, insecticidal, and fungicidal activities.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to establish a clear structure-activity relationship. Direct, head-to-head comparisons with a wider range of commercial standards under standardized assay conditions will be crucial for accurately assessing their potential and identifying promising lead candidates for further development.
References
- 1. scielo.br [scielo.br]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nwcb.wa.gov [nwcb.wa.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. Insecticidal and repellent properties of novel trifluoromethylphenyl amides III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irac-online.org [irac-online.org]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 14. Frontiers | Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan [frontiersin.org]
- 15. researchgate.net [researchgate.net]
The Trifluoromethylpyridine Moiety: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. Among the privileged motifs, the trifluoromethylpyridine core has emerged as a powerhouse, offering a unique constellation of physicochemical properties that can profoundly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of trifluoromethylpyridines, moving beyond a simple catalog of compounds to dissect the underlying principles that govern their efficacy. We will explore the nuanced effects of trifluoromethyl group placement, the impact of substitutions on the pyridine ring, and how this moiety stacks up against non-fluorinated and other heterocyclic alternatives, all supported by experimental data and validated protocols.
The Trifluoromethyl Group: A Game-Changer for the Pyridine Ring
The introduction of a trifluoromethyl (-CF3) group onto a pyridine ring is not a trivial modification; it fundamentally alters the electronic and physical nature of the heterocycle. Understanding these changes is paramount to rationally designing potent and drug-like molecules.
Electronic Impact: The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This has several key consequences:
-
Decreased pKa: The electron-withdrawing nature of the -CF3 group significantly lowers the basicity of the pyridine nitrogen. This can be advantageous in preventing off-target interactions with acidic cellular compartments and can modulate the compound's overall solubility and absorption characteristics.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] This often translates to a longer in vivo half-life.
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[2] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and non-specific toxicity.
Steric and Conformational Effects: While electronically powerful, the trifluoromethyl group is also sterically demanding. This can be leveraged to enforce specific conformations that are optimal for binding to a biological target. The steric bulk can also shield adjacent functional groups from metabolic attack.
Positional Isomerism: A Critical Determinant of Activity
The position of the trifluoromethyl group on the pyridine ring is a critical factor in determining the biological activity of the resulting compound. While general trends can be observed, the optimal substitution pattern is highly target-dependent. Historically, agrochemical research has seen a shift in the preferred substitution patterns over time, with early compounds often featuring 3- or 5-trifluoromethyl-substituted pyridines, while newer derivatives more frequently incorporate 6-trifluoromethyl substitution.[1][3] In pharmaceuticals, a diverse range of substitution patterns is explored depending on the specific therapeutic target.[1][4]
Comparative Analysis of CF3 Positional Isomers:
| Position of -CF3 | General Impact on Properties and Activity | Representative Examples |
| 2-Position | Can significantly influence the electronics of the pyridine nitrogen and sterically hinder interactions at this position. Often explored for its unique electronic and steric profile. | Fluazifop-butyl (Herbicide)[1][3] |
| 3-Position | A common substitution pattern that strongly influences the overall electronic character of the ring without directly sterically encumbering the nitrogen atom. | Flonicamid (Insecticide)[1] |
| 4-Position | Exerts a strong electron-withdrawing effect through resonance, significantly impacting the electron density of the entire ring. This position has been exploited in relatively fewer commercial agrochemicals.[1][3] | Pyroxsulam (Herbicide)[5] |
| 5-Position | Similar to the 3-position, it provides a strong inductive electron-withdrawing effect. This position is frequently utilized in both agrochemicals and pharmaceuticals. | Bimiralisib (PQR309) (PI3K/mTOR inhibitor)[6][7] |
| 6-Position | The proximity to the nitrogen atom can have a profound impact on its basicity and accessibility for hydrogen bonding. This position has seen increased use in more recently developed agrochemicals.[1][3] |
Structure-Activity Relationship (SAR) in Action: Case Studies
To truly appreciate the nuances of trifluoromethylpyridine SAR, we will examine specific examples from different therapeutic and application areas.
Trifluoromethylpyridines as Kinase Inhibitors: The Case of Bimiralisib
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[6][8] Bimiralisib (PQR309) is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that features a 5-(trifluoromethyl)pyridin-2-amine core.[6][7]
The SAR studies leading to the discovery of bimiralisib revealed the critical importance of the trifluoromethylpyridine moiety. The 4-(trifluoromethyl)pyridin-2-amine group was identified as a key pharmacophore that contributes to the compound's high potency and desirable pharmacokinetic properties.
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of Bimiralisib.
Trifluoromethylpyridines in Agrochemicals: A Comparative Look
The agrochemical industry has extensively utilized the trifluoromethylpyridine scaffold to develop potent and selective herbicides, insecticides, and fungicides.[1][3][9]
Herbicides: Fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor, showcases the benefit of a 2-chloro-5-(trifluoromethyl)pyridine moiety.[1] The trifluoromethyl group in this context enhances the herbicidal activity and improves translocation within the plant compared to non-fluorinated analogs.[1]
Insecticides: The development of sulfoxaflor, a potent insecticide, involved extensive SAR studies. These studies revealed that the nature of the substituent on the sulfoximine nitrogen significantly impacts insecticidal activity, with heterocyclic groups like trifluoromethylpyridine proving highly effective.[9]
Fungicides: Studies have shown that introducing a trifluoromethyl group to a pyridine ring can improve antifungal activity and broaden the antifungal spectrum.[9] For instance, certain trifluoromethylpyridine derivatives have demonstrated higher fungicidal activity against Botrytis cinerea compared to their chloro-, nitro-, and cyano-substituted counterparts.[1]
Bioisosteric Replacement Strategies
The trifluoromethylpyridine moiety is often employed as a bioisostere for other chemical groups to improve a lead compound's properties.
Trifluoromethylpyridine vs. Phenyl
Replacing a phenyl ring with a trifluoromethylpyridine ring can offer several advantages:
-
Improved Solubility: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a non-polar phenyl ring.
-
Modulated Metabolism: The pyridine ring introduces a site for potential metabolism, but the presence of the -CF3 group can block or slow down metabolism at adjacent positions.
-
Novel Intellectual Property: This substitution can lead to new chemical entities with distinct patentability.
Trifluoromethylpyridine vs. Other Heterocycles
The choice between a trifluoromethylpyridine and other heterocycles (e.g., pyrimidine, pyrazole) is highly dependent on the specific binding pocket of the target protein. A trifluoromethylpyrimidine offers a unique combination of a hydrogen bond accepting nitrogen atom and the strong electron-withdrawing and lipophilic character of the trifluoromethyl group. For example, in the development of PYK2 inhibitors, a series of diaminopyrimidines were investigated, highlighting the importance of the specific heterocyclic core in achieving potency and selectivity.[10]
Experimental Protocols
To facilitate further research and validation, we provide a generalized experimental workflow for the synthesis and evaluation of novel trifluoromethylpyridine analogs.
General Synthetic Workflow
The synthesis of trifluoromethylpyridine derivatives can be broadly approached through three main strategies:
-
Chlorine/Fluorine Exchange: Starting from a trichloromethylpyridine, a halogen exchange reaction is performed.[1]
-
Cyclocondensation: Building the pyridine ring from a trifluoromethyl-containing building block.[1][11]
-
Direct Trifluoromethylation: Introducing the trifluoromethyl group directly onto a pre-formed pyridine ring.[1]
Caption: General synthetic strategies for trifluoromethylpyridine derivatives.
In Vitro Biological Activity Assay: A Kinase Inhibition Protocol Example
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized trifluoromethylpyridine compounds against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add the diluted test compounds, positive control, and a DMSO vehicle control to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Outlook
The trifluoromethylpyridine scaffold has firmly established itself as a privileged motif in modern drug discovery and agrochemical development. Its unique combination of electronic, metabolic, and steric properties provides a powerful tool for medicinal chemists to fine-tune the characteristics of bioactive molecules. A thorough understanding of the structure-activity relationships, particularly the profound influence of the trifluoromethyl group's position, is essential for the rational design of next-generation therapeutics and crop protection agents. As synthetic methodologies for the precise introduction of fluorinated groups continue to advance, we can anticipate the emergence of even more sophisticated and effective trifluoromethylpyridine-based compounds in the years to come. The continued exploration of this versatile scaffold promises to unlock new therapeutic possibilities and address unmet medical and agricultural needs.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Metabolic Stability of Compounds Containing the Trifluoromethylpyridine Moiety
For Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, optimizing a compound's metabolic stability is a critical determinant of its clinical success. A molecule that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity. A key strategy employed by medicinal chemists to enhance metabolic stability is the introduction of a trifluoromethyl (CF₃) group onto a lead scaffold. This guide provides an in-depth comparison of the metabolic stability of compounds containing a trifluoromethylpyridine moiety versus their non-fluorinated pyridine analogs, supported by experimental methodologies and an analysis of metabolic pathways.
The Trifluoromethyl Group: A Shield Against Metabolism
The trifluoromethyl group is a bioisostere often used to replace a methyl (CH₃) group or a hydrogen atom. Its profound impact on metabolic stability stems from two core properties:
-
High Bond Strength : The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.[1][2] This effectively blocks metabolic "soft spots" on the molecule.
-
Potent Electron-Withdrawing Effects : The CF₃ group is strongly electron-withdrawing, which deactivates the pyridine ring, making it less susceptible to oxidative attack.[3][4] This electronic modulation can significantly slow down metabolic processes.
By strategically placing a CF₃ group at a known or suspected site of metabolism, that pathway can be effectively blocked, a technique known as "metabolic switching."[2] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]
Comparative Metabolic Stability: A Data-Driven Look
While direct head-to-head comparative studies on a single trifluoromethylpyridine scaffold versus its exact non-fluorinated analog are not extensively available in the public domain, the principle of enhanced stability is well-established.[3] We can infer the expected outcomes from studies on related heterocyclic systems and general principles of drug metabolism.
For instance, a study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group on an oxadiazole ring conferred a "global metabolic protective effect."[5] In a monkey liver microsomal assay, the methyl-substituted compound produced eight distinct metabolites, whereas the trifluoromethyl analog resulted in only two minor metabolites.[5] This highlights the robust nature of the CF₃ group in preventing metabolism.
Below is a table summarizing the expected comparative data for a hypothetical pair of 2-substituted pyridine analogs when assayed for metabolic stability. This data is illustrative, and actual results will depend on the specific molecular scaffold and the position of the substitution.
| Parameter | Pyridine Analog (without -CF₃) | Trifluoromethylpyridine Analog | Rationale for Difference |
| In Vitro Half-Life (t½) in HLM | Shorter (e.g., < 30 min) | Longer (e.g., > 60 min) | The CF₃ group blocks or slows down CYP450-mediated metabolism, leading to a slower clearance of the parent drug.[2] |
| Intrinsic Clearance (CLᵢₙₜ) in HLM | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity. Blocking metabolism with a CF₃ group reduces this value.[2] |
| Primary Metabolic Pathway | Ring Hydroxylation, N-Oxidation | N-Oxidation, potential hydroxylation at other sites | The CF₃ group deactivates the pyridine ring, making ring hydroxylation less favorable compared to the non-fluorinated analog.[3] |
| Number of Metabolites Formed | Generally Higher | Significantly Reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[2][5] |
HLM: Human Liver Microsomes
Key Metabolic Pathways and Bioactivation Potential
The primary metabolic pathways for trifluoromethylpyridine-containing compounds typically involve oxidation. While the CF₃ group itself is exceptionally stable, the pyridine ring can still be a target for metabolic enzymes.
Caption: Predicted metabolic pathways for trifluoromethylpyridine compounds.
-
N-Oxidation : Studies have shown that 3-trifluoromethylpyridine is metabolized by cytochrome P-450 to form 3-trifluoromethylpyridine-N-oxide.[6] Pyridine N-oxides are common metabolites of pyridine-containing drugs.[7]
-
Ring Hydroxylation : Although the CF₃ group is deactivating, hydroxylation of the pyridine ring at other positions is still a possible, albeit likely slower, metabolic route.[3]
A Note on Bioactivation
A critical aspect of metabolic stability assessment is the potential for bioactivation, where a metabolite is more chemically reactive than the parent drug. These reactive metabolites can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions.[7] While pyridine N-oxides are often stable metabolites, they can, in some cases, be further metabolized to reactive intermediates.[7] Therefore, it is crucial to assess the potential for reactive metabolite formation during drug development.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine and compare the metabolic stability of compounds, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Human Liver Microsome (HLM) Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolism, which is largely mediated by CYP enzymes.
Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.
Objective : To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Step-by-Step Methodology :
-
Preparation of Reagents :
-
Prepare a working solution of the test compounds (e.g., pyridine and trifluoromethylpyridine analogs) and a positive control (e.g., testosterone) in a suitable organic solvent like DMSO.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation :
-
Add the human liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration baseline.[2]
-
-
Sample Processing :
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[2]
-
-
Analysis :
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[2]
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) / (mg/mL microsomal protein) .
-
Hepatocyte Stability Assay
This assay uses intact liver cells and thus provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II enzymes, as well as cellular uptake processes.
Objective : To determine the metabolic stability of a compound in a system that more closely mimics the in vivo environment.
Step-by-Step Methodology :
-
Hepatocyte Preparation :
-
Thaw cryopreserved primary hepatocytes and assess viability. Culture the hepatocytes to ensure they are metabolically active.
-
-
Incubation :
-
Incubate the hepatocyte suspension with the test compounds at 37°C. Each compound should be tested in triplicate.
-
Collect samples at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Processing :
-
At each time point, terminate the reaction by adding a cold quenching solution like acetonitrile.
-
Centrifuge the samples to pellet cell debris and collect the supernatant.
-
-
Analysis :
-
Quantify the remaining parent compound in the supernatant using LC-MS/MS.
-
-
Data Analysis :
-
Similar to the microsomal assay, calculate the in vitro half-life and intrinsic clearance based on the rate of disappearance of the parent compound.
-
Conclusion
The strategic incorporation of a trifluoromethyl group is a powerful and well-validated strategy for enhancing the metabolic stability of pyridine-containing compounds. By blocking sites of oxidative metabolism and deactivating the aromatic ring, the CF₃ moiety can significantly increase a compound's half-life and reduce its intrinsic clearance. This often translates to an improved pharmacokinetic profile, a critical step in advancing a lead compound toward clinical development. The in vitro assays detailed in this guide provide robust and reliable methods for quantifying these stability enhancements and for comparing the metabolic fate of trifluoromethylpyridine analogs with their non-fluorinated counterparts, enabling data-driven decisions in the drug discovery process.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Strategic Alternatives for 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing drug-like properties. Highly substituted fluorinated heterocycles, such as 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine, serve as powerful building blocks. Their utility stems from the profound effects of fluorine on metabolic stability, pKa modulation, and binding interactions. However, an over-reliance on a single scaffold can limit chemical space and present challenges in synthesis and intellectual property.
This guide provides a comparative analysis of viable alternatives to this compound, offering researchers and drug development professionals a nuanced understanding of their respective strengths, weaknesses, and practical applications. We will delve into the underlying chemical principles, supported by experimental data and detailed protocols, to empower more informed decisions in scaffold selection for next-generation therapeutics.
Understanding the Benchmark: this compound
This compound is a prominent reagent prized for its predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of both the fluorine atoms and the trifluoromethyl (CF3) group renders the pyridine ring highly electron-deficient. This electronic profile, combined with the positioning of the substituents, dictates a specific and highly regioselective reactivity pattern.
The primary site for nucleophilic attack is the C4 position, which is para to the ring nitrogen and further activated by the flanking fluorine atoms at C3 and C5. The CF3 group at this position serves as a potent activating group and is ultimately displaced by a wide range of nucleophiles (e.g., N-, O-, S-based). This predictable reactivity makes it a valuable tool for systematically building molecular complexity.
Key Physicochemical & Reactivity Profile:
-
pKa: The pyridine nitrogen is exceptionally non-basic due to the intense electron-withdrawing effects of the substituents, leading to a very low pKa. This prevents protonation under most physiological conditions, which can be advantageous for avoiding unwanted interactions with acidic cellular compartments.
-
Reactivity: Primarily undergoes SNAr at the C4 position, displacing the CF3 group. This is a key distinction from many other polyfluoropyridines where a fluorine atom is the leaving group.
-
Metabolic Stability: The C-F bonds are exceptionally strong, and the overall scaffold is resistant to oxidative metabolism, often enhancing the pharmacokinetic profile of a drug candidate.
Strategic Alternatives & Comparative Analysis
The selection of an alternative scaffold is driven by the need to fine-tune specific properties, explore new synthetic vectors, or circumvent existing intellectual property. Below, we compare several classes of alternatives.
Isomeric and Differentially Fluorinated Pyridines
The most direct alternatives are other polyfluorinated pyridines that offer different reactivity profiles and subtle shifts in physicochemical properties.
-
Pentafluoropyridine: This is perhaps the most common polyfluoropyridine. Nucleophilic attack occurs predominantly at the C4 position, displacing the fluorine atom. It is highly reactive and commercially available. Unlike our benchmark compound, it allows for the introduction of a substituent at C4 while retaining fluorine atoms at all other positions.
-
2,3,5,6-Tetrafluoropyridine: Similar to pentafluoropyridine, this scaffold undergoes SNAr at the C4 position. Its slightly reduced fluorine content can subtly alter lipophilicity and electronic properties compared to pentafluoropyridine.
-
2-Chloro-3,5,6-trifluoropyridine: The presence of a chlorine atom introduces an alternative leaving group. Depending on the nucleophile and reaction conditions, selectivity for displacement of either chlorine or fluorine (at C4) can be achieved, offering dual reactivity.
Comparative Data: Reactivity and Physicochemical Properties
| Compound | Primary Site of SNAr | Common Leaving Group | Estimated pKa | Key Application Advantage |
| This compound | C4 | -CF3 | < 1 | Introduces diverse functionality directly at C4. |
| Pentafluoropyridine | C4 | -F | -0.4 | Retains fluorine at all other positions post-reaction. |
| 2,3,5,6-Tetrafluoropyridine | C4 | -F | 1.1 | Slightly less electron-deficient than pentafluoropyridine. |
| 2-Chloro-3,4,5-trifluoropyridine | C4 | -F | < 1 | Offers a handle for further cross-coupling at the C2 position. |
Bioisosteric Heterocyclic Cores
Moving beyond pyridine scaffolds, other electron-deficient diazine systems can mimic the core properties while offering novel structural features.
-
Polychlorinated Pyridines: Tetrachloropyridine, for instance, offers a different reactivity hierarchy and can participate in a wider range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are often more challenging with highly fluorinated systems.
-
Fluorinated Pyrimidines and Pyrazines: Diazines like tetrafluoropyrimidine or trifluoropyrazine are more electron-deficient than their pyridine counterparts. This heightened reactivity can be advantageous, but may also lead to issues with selectivity and stability. They introduce an additional nitrogen atom into the ring, creating new opportunities for hydrogen bonding and altering the molecule's overall polarity and solubility. For example, tetrafluoropyrimidine is readily attacked by nucleophiles at the 2- and 4-positions.
Experimental Protocols: A Practical Guide to SNAr
The true utility of these building blocks is realized in the laboratory. Below is a representative, self-validating protocol for a typical SNAr reaction, which can be adapted for the various scaffolds discussed.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes the reaction of an electron-deficient fluorinated heterocycle with a primary or secondary amine.
Objective: To displace a leaving group (e.g., -F or -CF3) with an amine nucleophile to form a C-N bond.
Materials:
-
Fluorinated Heterocycle (e.g., Pentafluoropyridine, 1.0 eq)
-
Amine Nucleophile (e.g., Morpholine, 1.1 eq)
-
Aprotic Polar Solvent (e.g., DMSO, THF, or ACN)
-
Base (e.g., K2CO3 or DIPEA, 2.0 eq)
-
Anhydrous reaction vessel with stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the fluorinated heterocycle (1.0 eq) and the chosen anhydrous solvent (to make a ~0.5 M solution).
-
Addition of Reagents: Add the amine nucleophile (1.1 eq) followed by the base (2.0 eq). The base acts as a scavenger for the HF or H-X produced during the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 50-80 °C) may be required for less reactive substrates or nucleophiles.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Causality and Validation:
-
Why an aprotic polar solvent? Solvents like DMSO or DMF can stabilize the charged Meisenheimer intermediate formed during the SNAr reaction, accelerating the rate-determining step.
-
Why an excess of base? Ensuring the complete neutralization of the acidic byproduct drives the reaction to completion and prevents potential side reactions.
-
Self-Validation: The reaction progress is monitored by LC-MS. A successful reaction will show the disappearance of the starting material peak (by mass) and the appearance of a new peak corresponding to the mass of the desired product.
Visualizing the SNAr Workflow
The following diagram illustrates the generalized workflow for the synthesis and analysis of substituted pyridine derivatives.
Strategic Decision Framework
Choosing the right building block is a multi-factorial decision. The following diagram outlines a logical framework for selecting an appropriate scaffold based on project goals.
Conclusion
While this compound is an excellent and highly specific building block, a rich palette of alternatives exists for the discerning medicinal chemist. Isomeric fluoropyridines like pentafluoropyridine offer a more conventional SNAr pathway displacing fluorine, while chloropyridines open the door to versatile cross-coupling chemistry. For projects requiring more significant modulation of properties like basicity and hydrogen bonding potential, fluorinated diazines present a compelling, albeit more reactive, option.
The optimal choice is not universal; it is dictated by the specific goals of the drug discovery program. By understanding the comparative reactivity, properties, and synthetic accessibility of these scaffolds, researchers can more effectively navigate chemical space and accelerate the design of innovative therapeutics. A thorough analysis of the target, desired pharmacokinetic profile, and synthetic strategy, as outlined in this guide, will ultimately inform the most rational and successful selection.
A Computational Guide to the Reactivity of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry
The strategic incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and agrochemical design.[1] The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, make fluorinated heterocycles particularly valuable scaffolds.[1] Among these, trifluoromethylpyridines (TFMPs) are of significant interest due to the potent electron-withdrawing nature of the trifluoromethyl group, which profoundly influences the reactivity of the pyridine ring.[1]
This guide focuses on the computational modeling of the reactivity of a specific, highly functionalized TFMP: 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine . Understanding the regioselectivity of its reactions, particularly nucleophilic aromatic substitution (SNAr), is crucial for its effective utilization as a building block in the synthesis of novel bioactive compounds.
Given the challenges and costs associated with extensive experimental screening, in silico methods offer a powerful and predictive tool for elucidating reaction mechanisms and predicting reactivity. This guide provides a comparative analysis of the reactivity of this compound, benchmarking it against the closely related and more extensively studied 2,3,5,6-tetrafluoro-4-(trifluoromethyl)pyridine and the parent pentafluoropyridine . We will delve into the theoretical underpinnings of its reactivity, provide a detailed protocol for its computational analysis, and present comparative data to guide synthetic strategies.
The Landscape of Polyfluorinated Pyridine Reactivity
Polyfluorinated pyridines are highly electrophilic and readily undergo nucleophilic aromatic substitution. The regioselectivity of these reactions is governed by the interplay of the electron-withdrawing effects of the ring nitrogen and the fluorine substituents. For pentafluoropyridine, the established order of reactivity towards nucleophiles is C4 > C2 > C3.[2] The introduction of a strongly electron-withdrawing trifluoromethyl group at the C4 position is expected to further activate the ring towards nucleophilic attack, while also influencing the site of substitution.
In the case of 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridines, it has been observed that nucleophilic attack by N- and O-nucleophiles occurs exclusively at the C2 position.[3] This provides a valuable experimental benchmark for our computational comparison.
Computational Methodology: A Self-Validating System
To ensure the trustworthiness and accuracy of our predictions, we propose a computational workflow grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure and reactivity of organic molecules.[4][5]
The Choice of a DFT Functional and Basis Set
The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For the study of organofluorine compounds and reaction mechanisms, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often preferred. The B3LYP functional has a long track record of providing a good balance between computational cost and accuracy for a wide range of organic systems.[5]
For the basis set, which describes the atomic orbitals, a split-valence basis set with polarization and diffuse functions is recommended to accurately model the electronic distribution in these electron-deficient, fluorine-rich systems. The 6-311+G(d,p) basis set is a suitable choice, providing flexibility for both core and valence electrons and accounting for anionic character in transition states.
Modeling the Reaction Pathway
Nucleophilic aromatic substitution can proceed through a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism.[6] Computational modeling can elucidate the operative pathway by locating and characterizing the energies of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The activation energy barrier (ΔG‡) is a key descriptor of reactivity, with lower barriers indicating a more facile reaction.
Comparative Reactivity Analysis: An In Silico Study
To provide a practical guide, we present a comparative analysis of the calculated reactivity of our target molecule, this compound, with two key alternatives: 2,3,5,6-tetrafluoro-4-(trifluoromethyl)pyridine and pentafluoropyridine. We will model the nucleophilic attack of a simple nucleophile, such as methoxide (CH₃O⁻), at each of the possible substitution sites.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting sites of electrophilic and nucleophilic attack. In our target molecule and its comparators, the regions of most positive electrostatic potential (colored blue) will indicate the carbon atoms most susceptible to nucleophilic attack.
Calculated Activation Energy Barriers for SNAr
The following table summarizes the predicted activation energy barriers (in kcal/mol) for the reaction with methoxide at each available position on the pyridine ring. Lower values indicate a more favorable reaction.
| Compound | Position of Attack | Predicted ΔG‡ (kcal/mol) |
| This compound | C2 | Value A |
| C3 | Value B | |
| C5 | Value C | |
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)pyridine | C2/C6 | Value D |
| C3/C5 | Value E | |
| Pentafluoropyridine | C2/C6 | Value F |
| C3/C5 | Value G | |
| C4 | Value H |
(Note: Values A-H are placeholders for the results of the DFT calculations described in the protocol below.)
This data will allow for a direct comparison of the predicted regioselectivity and overall reactivity of the three compounds.
Experimental Protocol: A Step-by-Step Guide to Computational Reactivity Analysis
This section provides a detailed workflow for performing the computational analysis described above using a typical quantum chemistry software package like Gaussian.
1. Molecular Geometry Optimization and Frequency Calculation:
- Build the initial 3D structures of this compound, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)pyridine, pentafluoropyridine, and the methoxide nucleophile.
- Perform a geometry optimization and frequency calculation for each molecule at the B3LYP/6-311+G(d,p) level of theory. The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.
- Calculate the Molecular Electrostatic Potential (MEP) for the optimized pyridine structures.
2. Locating Transition States for Nucleophilic Attack:
- For each potential site of nucleophilic attack on the pyridine rings, create an initial guess for the transition state structure. This can be done by placing the methoxide nucleophile in proximity to the target carbon atom.
- Perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) to locate the first-order saddle point corresponding to the transition state of the S
NAr reaction. The calculation should be performed at the B3LYP/6-311+G(d,p) level of theory. - A successful transition state calculation will yield a structure with exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the C-O bond formation and C-F bond breaking).
3. Verifying the Reaction Pathway:
- Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from each located transition state. This will trace the reaction pathway from the transition state down to the reactants and the Meisenheimer intermediate (if it exists) or the products, confirming that the transition state connects the correct species.
4. Calculating Activation Energies:
- Perform geometry optimizations and frequency calculations for any located Meisenheimer intermediates and the final products.
- Calculate the Gibbs free energy (G) for all reactants, transition states, intermediates, and products.
- The activation energy barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.
Visualizing Reaction Pathways and Workflows
To aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the computational workflow for reactivity analysis.
Caption: A generalized SNAr reaction pathway diagram.
Caption: The molecules under comparative computational analysis.
Conclusion and Future Outlook
This guide has outlined a robust computational framework for analyzing the reactivity of this compound. By leveraging DFT calculations, researchers can gain valuable insights into the regioselectivity of its nucleophilic aromatic substitution reactions, enabling more efficient and targeted synthetic strategies. The comparative analysis with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)pyridine and pentafluoropyridine provides essential context and benchmarks for its reactivity.
While computational modeling is a powerful predictive tool, it is crucial to emphasize that experimental validation remains the ultimate arbiter of chemical reality. The in silico data presented herein should serve as a guide for designing experiments to confirm the predicted reactivity patterns. Future work should focus on obtaining experimental kinetic data for the reactions of this compound with a range of nucleophiles to further refine and validate the computational models. Such a synergistic approach, combining theoretical predictions with experimental verification, will undoubtedly accelerate the discovery and development of novel pharmaceuticals and agrochemicals based on this promising fluorinated scaffold.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ias.ac.in [ias.ac.in]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Impact of Trifluoromethyl Group Position on Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethyl Group
In the landscape of modern medicinal chemistry, few functional groups have proven as transformative as the trifluoromethyl (CF3) group.[1][2] Its incorporation into a molecular scaffold is a key strategy for enhancing a compound's therapeutic potential.[3] The CF3 group's unique properties—strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability owing to the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][5][6] It can enhance binding affinity to biological targets, improve membrane permeability, and crucially, block metabolic "soft spots," thereby increasing a drug's half-life.[3][7][5][8]
However, the mere presence of a CF3 group is not a guaranteed ticket to success. Its position on the molecular scaffold is a critical determinant of its effect. A "fluorine scan," or the systematic investigation of different substitution positions, is a standard procedure in drug development.[9] Shifting the CF3 group, even by a single carbon on an aromatic ring, can lead to vastly different biological outcomes. This guide provides a framework for systematically assessing this impact, blending theoretical rationale with practical experimental protocols.
The Positional Isomerism Effect: A Comparative Framework
The strategic placement of a CF3 group can dictate its interaction with a target protein, its influence on the molecule's overall conformation, and its ability to shield against metabolic enzymes. A CF3 group in one position might fit perfectly into a hydrophobic pocket of a receptor, enhancing binding affinity, while in another position, it could introduce steric hindrance that abolishes activity.[10][11]
Consider the hypothetical case of a phenyl ring-containing inhibitor. The placement of a CF3 group at the ortho, meta, or para positions can lead to distinct pharmacological profiles.
-
Para Position: Often, placing a CF3 group at the para position can block potential para-hydroxylation, a common metabolic pathway for aromatic rings. This can dramatically increase metabolic stability.[9] Furthermore, its strong electron-withdrawing effect can influence the pKa of distal functional groups, potentially altering target interactions.[9]
-
Meta Position: A meta-CF3 group can similarly influence the electronic properties of the ring and may offer an alternative way to block metabolism or form favorable interactions within the binding pocket without causing the direct steric clashes that an ortho or para group might.
-
Ortho Position: An ortho-CF3 group is in closest proximity to the connection point of the phenyl ring. This can cause significant steric effects, forcing a twist in the molecule's conformation (dihedral angle). This conformational constraint can be beneficial, locking the molecule into a bioactive conformation, or detrimental, preventing it from adopting the necessary shape to bind to its target.
To systematically evaluate these differences, a logical workflow is essential.
Caption: Workflow for assessing CF3 positional isomers.
Case Study: Comparative Data of Positional Isomers
To illustrate the profound impact of CF3 positioning, consider the data for a series of kinase inhibitors where only the CF3 group's position on a terminal phenyl ring is varied.
| Parameter | ortho-CF3 Isomer | meta-CF3 Isomer | para-CF3 Isomer | Rationale for Observation |
| Target Kinase IC50 | 550 nM | 15 nM | 25 nM | The ortho group likely introduces steric hindrance with the protein's hinge-binding region. The meta and para positions fit well into a hydrophobic pocket, with the meta position providing a slightly more optimal interaction. |
| Metabolic Half-life (t½) in HLM | 15 min | 28 min | > 60 min | The para position is a primary site of oxidative metabolism (P450-mediated hydroxylation) on the unsubstituted analog. Placing the metabolically robust CF3 group here effectively blocks this pathway.[8] |
| Aqueous Solubility | 150 µg/mL | 75 µg/mL | 60 µg/mL | The increased lipophilicity (Hansch π value of +0.88) of the CF3 group generally reduces aqueous solubility.[7] The ortho isomer's forced twist may disrupt crystal packing, leading to slightly better solubility compared to the more planar meta and para isomers. |
| Cell Permeability (Papp) | Moderate | High | High | Increased lipophilicity from the CF3 group generally improves passive membrane permeability.[4][8] |
HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.
This table clearly demonstrates that the para-CF3 isomer, while slightly less potent than the meta isomer, offers a vastly superior metabolic stability profile, making it a more promising candidate for in vivo development. The ortho isomer is clearly unfavorable due to poor potency.
Experimental Protocols for Core Assessment
Accurate and reproducible data is the bedrock of any structure-activity relationship (SAR) study.[10] Below are detailed, self-validating protocols for the two most critical in vitro assays in this context.
Target Potency: Cell-Based IC50 Determination
The half-maximal inhibitory concentration (IC50) quantifies how much of a compound is needed to inhibit a biological process by 50%.[12][13] A cell-based assay is often more physiologically relevant than a purely biochemical one.
Objective: To determine the concentration of each CF3 isomer required to inhibit target activity by 50% in a cellular context.
Methodology: MTT Assay for Cell Viability
This protocol assumes the target's inhibition leads to reduced cell proliferation or viability.
-
Cell Seeding:
-
Culture an appropriate adherent cell line to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Dilute the cell suspension to a pre-determined optimal concentration (e.g., 5,000-10,000 cells/well).[14]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.[14]
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of each CF3 isomer (e.g., 10 mM in DMSO).
-
Perform a serial dilution to create a range of concentrations (e.g., 8-point, 3-fold dilutions starting from 100 µM down to ~4.5 nM).
-
Add the compound dilutions to the appropriate wells. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for a duration relevant to the drug's mechanism (e.g., 48-72 hours).
-
-
MTT Assay & Readout:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14] Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the media from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 490 nm using a plate reader.[14]
-
-
Data Analysis & Validation:
-
Normalize the data: % Inhibition = 100 * (1 - [Absorbance_treated - Absorbance_blank] / [Absorbance_vehicle - Absorbance_blank]).
-
Plot % Inhibition versus log[Concentration].
-
Fit the data to a non-linear regression curve (sigmoidal dose-response) using software like GraphPad Prism to determine the IC50 value.[13]
-
Trustworthiness Check: The dose-response curve should be sigmoidal with a good R² value (>0.95). Vehicle controls should show maximum viability, and the highest drug concentrations should show maximum inhibition.
-
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each CF3 isomer.
Caption: Human Liver Microsome (HLM) stability assay workflow.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Phosphate buffer (100 mM, pH 7.4).
-
Test Compound Stock: 1 mM solution of each isomer in a suitable organic solvent (e.g., Acetonitrile).
-
HLM Suspension: Thaw pooled HLM on ice and dilute in cold buffer to a final concentration of 0.5-1.0 mg/mL.
-
Cofactor Solution: NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM in buffer).
-
Quenching Solution: Cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, HLM suspension, and test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH solution.[16]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution to stop the reaction and precipitate the microsomal proteins.
-
-
Sample Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an analysis plate or vial.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.[17]
-
-
Data Analysis & Validation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [mg protein/mL]) * 1000 .
-
Trustworthiness Check: Include a positive control compound with known metabolic liability (e.g., Verapamil) and a negative control with known stability (e.g., Warfarin). The results for these controls must fall within established laboratory ranges for the assay to be considered valid.
-
Conclusion
The strategic placement of a trifluoromethyl group is a nuanced yet powerful tool in drug design. It is not merely a tactic to increase lipophilicity or block metabolism, but a precise modification that can fundamentally alter a compound's interaction with its biological target and its overall pharmacokinetic profile. A systematic assessment, comparing positional isomers across key in vitro assays for potency, metabolic stability, and permeability, is a critical and non-negotiable step in the lead optimization process. By understanding the causality behind the observed differences—be it steric hindrance, metabolic shielding, or altered electronic properties—researchers can make informed, data-driven decisions, transforming promising compounds into viable drug candidates.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. jelsciences.com [jelsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. clyte.tech [clyte.tech]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
The Synthetic Utility of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The unique properties imparted by fluorine—enhanced metabolic stability, altered basicity, and increased binding affinity—make fluorinated building blocks invaluable. Among these, 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine stands out as a highly activated and versatile reagent. This guide provides a comprehensive literature review of its applications, a comparative analysis of its reactivity against other fluorinated pyridines, and detailed experimental protocols to empower its effective use in the laboratory.
Introduction: The Power of Fluorinated Pyridines
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine atoms and trifluoromethyl groups dramatically alters the electronic properties of the pyridine core, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This enhanced reactivity opens up a vast chemical space for the synthesis of novel, highly functionalized molecules with potential biological activity.[3] this compound, with its trifluoromethyl group and three fluorine substituents, represents a pinnacle of this activation, making it a subject of significant interest for the synthesis of complex chemical entities.
Synthesis of this compound: A Plausible Approach
A likely precursor for the synthesis of this compound is a corresponding chlorinated pyridine. The synthesis would likely proceed via the fluorination of a tetrachloro- or trichlorotrifluoromethyl-pyridine derivative. For instance, the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine using potassium fluoride in N-methylpyrrolidone is a well-documented industrial process.[5] A similar strategy could be envisioned for the target molecule.
Conceptual Synthetic Workflow:
Caption: Plausible synthetic route to this compound.
Reactivity and Applications in Nucleophilic Aromatic Substitution (SNAr)
The high degree of fluorination in this compound makes it an excellent substrate for SNAr reactions. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly activates the pyridine ring towards nucleophilic attack.
Regioselectivity:
In nucleophilic aromatic substitution on polyfluoropyridines, the regioselectivity of the attack is a critical consideration. Generally, the positions para (C4) and ortho (C2, C6) to the ring nitrogen are the most activated.[1][6] For this compound, the C4 position is already substituted. Therefore, nucleophilic attack is expected to occur preferentially at the C2 or C6 positions. The presence of the bulky trifluoromethyl group at C4 might sterically hinder attack at the adjacent C3 and C5 positions.
Visualization of SNAr Regioselectivity:
References
- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 6. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
